molecular formula C16H14O3 B1324912 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde CAS No. 952182-92-2

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Cat. No.: B1324912
CAS No.: 952182-92-2
M. Wt: 254.28 g/mol
InChI Key: CQXJQHDUKKRJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXJQHDUKKRJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215882
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-92-2
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a biaryl aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The core of this synthesis is a strategically designed palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high efficiency, functional group tolerance, and operational simplicity. This document details the complete synthetic pathway, from the preparation of key precursors to the final C-C bond formation and product characterization. We will explore the causal reasoning behind the selection of reagents and conditions, present detailed experimental protocols, and provide a mechanistic overview to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The Target Molecule: A Scaffold of Interest

The target molecule, this compound, is a unique chemical entity featuring a fused seven-membered benzodioxepine ring system linked to a benzaldehyde moiety. The benzodioxepine core is a recognized pharmacophore found in a variety of biologically active compounds, including those with β-adrenergic stimulant properties.[1] The biaryl aldehyde structure serves as a critical synthon, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and various condensations, making it a valuable intermediate for constructing complex molecular architectures.

Strategic Importance in Synthesis

The development of robust and scalable synthetic routes to novel biaryl compounds is a cornerstone of modern organic chemistry. The aldehyde functional group is particularly sensitive to many reaction conditions, necessitating a synthetic strategy that is both mild and highly selective. The Suzuki-Miyaura coupling reaction stands out as a premier method for constructing C-C bonds between sp²-hybridized carbons, renowned for its tolerance of a wide array of functional groups, including aldehydes.[2][3]

Retrosynthetic Analysis and Strategic Design

The most logical and efficient approach to constructing the target molecule involves disconnecting the biaryl C-C bond. This retrosynthetic analysis points directly to a palladium-catalyzed cross-coupling reaction as the key transformation.

Retrosynthesis cluster_precursors Key Precursors Target This compound Disconnect Suzuki-Miyaura C-C Disconnection Target->Disconnect PrecursorA Precursor A: 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (Aryl Halide Partner) Disconnect->PrecursorA PrecursorB Precursor B: 4-Formylphenylboronic Acid (Organoboron Partner) Disconnect->PrecursorB

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is underpinned by several key advantages:

  • Convergent Synthesis: The two key fragments are prepared separately and then joined in the final step, maximizing overall efficiency.

  • Commercial Availability: Both proposed precursors, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine[4] and 4-formylphenylboronic acid[2], are commercially available, significantly accelerating the research and development timeline.

  • Proven Reliability: The Suzuki-Miyaura coupling is one of the most reliable and well-understood cross-coupling reactions in the synthetic chemist's toolkit.[5][6]

The Synthetic Pathway: A Step-by-Step Execution

The forward synthesis is designed as a two-stage process: the synthesis of the benzodioxepine precursor followed by the pivotal cross-coupling reaction.

Forward_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling Catechol Catechol + 1,3-Dibromopropane Benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine K2CO3, DMF BromoBenzodioxepine 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Benzodioxepine->BromoBenzodioxepine Bromination FinalProduct Target Molecule BromoBenzodioxepine->FinalProduct Pd Catalyst, Base BoronicAcid 4-Formylphenylboronic Acid BoronicAcid->FinalProduct

Figure 2: The overall forward synthetic workflow.

Synthesis of Precursor 1: 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

While this intermediate is commercially available, understanding its synthesis provides deeper process knowledge.

  • Formation of the Benzodioxepine Ring: The synthesis begins with the Williamson ether synthesis. Catechol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[7] The base deprotonates the phenolic hydroxyl groups of catechol, which then act as nucleophiles, displacing both bromine atoms on the propane chain to form the seven-membered heterocyclic ring.

  • Electrophilic Aromatic Bromination: The resulting 3,4-dihydro-2H-1,5-benzodioxepine is an electron-rich aromatic system due to the activating effect of the two ether oxygen atoms. This allows for regioselective electrophilic bromination at the 7-position (para to one of the oxygen atoms) under standard conditions (e.g., N-bromosuccinimide in a suitable solvent) to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

The Keystone Reaction: Suzuki-Miyaura Cross-Coupling

This reaction is the linchpin of the entire synthesis, forming the crucial biaryl bond. The process involves the palladium-catalyzed reaction between the aryl bromide (Precursor A) and the arylboronic acid (Precursor B).

Mechanistic Rationale: The catalytic cycle is a well-established sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its formylphenyl group to the palladium center, displacing the bromide ligand. This is often the rate-determining step.[3]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Biaryl Transmetalation (+ Base) PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Final Product) PdII_Biaryl->Product ArBr Ar-Br (Precursor A) ArBr->PdII_Aryl ArBOH Ar'-B(OH)₂ (Precursor B) ArBOH->PdII_Aryl

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Data Management

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq. / 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is often beneficial for this reaction.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.9-10.1 ppm), distinct aromatic protons in the AA'BB' system of the benzaldehyde ring and the ABC system of the benzodioxepine ring, and signals for the aliphatic protons of the dioxepine ring (~2.2 ppm and ~4.3 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon should appear downfield (~191-193 ppm). Distinct signals for all aromatic and aliphatic carbons should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₄O₃) should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1690-1710 cm⁻¹.

Data Summary Table
ParameterRecommended Reagent/ConditionRationale
Aryl Halide 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepineGood reactivity in oxidative addition; commercially available.
Organoboron 4-Formylphenylboronic AcidStable, easy to handle, and commercially available.[2]
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Robust and reliable catalysts for a wide range of Suzuki couplings.[8]
Catalyst Loading 1-5 mol%Standard loading for efficient turnover without excessive cost.[9]
Base K₂CO₃, Na₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation; mild enough to preserve the aldehyde.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Conclusion

This guide has outlined a robust, reliable, and scientifically sound pathway for the synthesis of this compound. By leveraging the power and selectivity of the Suzuki-Miyaura cross-coupling reaction, this valuable synthetic intermediate can be accessed efficiently. The detailed protocols, mechanistic insights, and justification for experimental choices provided herein are intended to empower researchers to confidently undertake this synthesis and utilize the target molecule in their advanced research and development programs.

References

  • National Center for Biotechnology Information. "Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP". NIH National Library of Medicine. Available at: [Link]

  • ACS Publications. "Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP". ACS Omega. Available at: [Link]

  • PubChem. "3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde". PubChem. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. Available at: [Link]

  • Canadian Journal of Chemistry. "3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants". Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. "Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation". ResearchGate. Available at: [Link]

  • ResearchGate. "The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines". ResearchGate. Available at: [Link]

  • ACS Publications. "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones". The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development. Available at: [Link]

  • ResearchGate. "Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions". ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. "Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine". Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PrepChem. "Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine". PrepChem.com. Available at: [Link]

  • Chemistry LibreTexts. "17.2: Palladium catalyzed couplings". Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at: [Link]

Sources

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Introduction: Significance and Synthetic Strategy

This compound is a biaryl aldehyde containing the privileged 1,5-benzodioxepin scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a rigid, three-dimensional building block.[1] The synthesis of such specific biaryl structures is crucial for developing new therapeutic agents and advanced materials.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic approach is designed around a robust and highly versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers significant advantages, including mild reaction conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern carbon-carbon bond formation.[2][3]

Our retrosynthetic analysis identifies a disconnection at the pivotal C-C bond linking the benzodioxepin core and the benzaldehyde moiety. This leads to a convergent synthesis plan, which involves the preparation of a functionalized benzodioxepin intermediate followed by a final cross-coupling step.

Logical Framework: The Synthetic Pathway

The overall synthesis is logically structured in three main stages:

  • Formation of the Benzodioxepin Core: Construction of the foundational 3,4-dihydro-2H-1,5-benzodioxepin ring system.

  • Electrophilic Aromatic Substitution: Strategic functionalization of the benzodioxepin core via bromination to install a handle for the subsequent cross-coupling.

  • Palladium-Catalyzed C-C Bond Formation: The key Suzuki-Miyaura coupling reaction to assemble the final target molecule.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Suzuki Coupling Catechol Catechol Benzodioxepin 3,4-Dihydro-2H- 1,5-benzodioxepin Catechol->Benzodioxepin K2CO3, DMF (Williamson Ether Synthesis) Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepin BromoBenzodioxepin 7-Bromo-3,4-dihydro-2H- 1,5-benzodioxepin Benzodioxepin->BromoBenzodioxepin NBS, DMF (Electrophilic Bromination) FinalProduct Target Molecule: 4-(3,4-dihydro-2H-1,5-benzodioxepin -7-yl)benzaldehyde BromoBenzodioxepin->FinalProduct Pd(PPh3)4, Na2CO3 (Suzuki-Miyaura Coupling) BoronicAcid 4-Formylphenylboronic acid BoronicAcid->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The foundational benzodioxepin ring is constructed via a classical Williamson ether synthesis. This involves the double alkylation of catechol with 1,3-dibromopropane. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical for solvating the potassium carbonate base and facilitating the nucleophilic attack of the phenoxide ions.

Experimental Protocol 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin
  • Reagent Charging: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add catechol (110 g, 1.0 mol), anhydrous potassium carbonate (276 g, 2.0 mol), and 800 mL of anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: While stirring the suspension, add 1,3-dibromopropane (303 g, 1.5 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and maintain stirring at this temperature for 48 hours under a nitrogen atmosphere.[4]

  • Work-up:

    • Cool the suspension to room temperature and filter it through a Büchner funnel to remove inorganic salts.

    • Wash the filter cake with diethyl ether (2 x 100 mL).

    • Combine the filtrate and ether washings and pour the solution into 4 L of cold water.

    • Extract the aqueous phase with diethyl ether (3 x 500 mL).

  • Purification:

    • Combine the organic extracts and wash them with 3M sodium hydroxide solution (2 x 200 mL) to remove any unreacted catechol, followed by a wash with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude oil is purified by vacuum distillation (118-120 °C at 11 mmHg) to yield 3,4-dihydro-2H-1,5-benzodioxepin as a clear oil.[4]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Catechol110.111101.01.0
1,3-Dibromopropane201.863031.51.5
Potassium Carbonate138.212762.02.0
DMF-800 mL--
Expected Yield150.17~62 g~0.4141%

Part 2: Bromination of the Benzodioxepin Core

With the core synthesized, the next step is to install a bromine atom at the 7-position. This is achieved through electrophilic aromatic substitution. The ether oxygens of the dioxepin ring are ortho-, para-directing activators. The 7-position (para to one of the oxygens) is sterically accessible and electronically favored for substitution. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose, providing a controlled source of electrophilic bromine and avoiding the hazards of working with liquid bromine.

Experimental Protocol 2: Synthesis of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin
  • Dissolution: In a 500 mL round-bottom flask protected from light, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (30.0 g, 0.2 mol) in 200 mL of anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into 1 L of ice-cold water.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (150 mL) to quench any remaining bromine, followed by water (2 x 150 mL) and brine (150 mL).

  • Purification:

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
3,4-Dihydro-2H-1,5-benzodioxepin150.1730.00.21.0
N-Bromosuccinimide (NBS)177.9835.60.21.0
DMF-200 mL--
Expected Yield229.07~39 g~0.1785%

Part 3: Suzuki-Miyaura Cross-Coupling

This final stage is the centerpiece of the synthesis, where the two aromatic fragments are joined. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (4-formylphenylboronic acid) and an organohalide (7-bromo-3,4-dihydro-2H-1,5-benzodioxepin).[5] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

G cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-Br(L_n) pd0->pd2 Oxidative Addition (Ar-Br) pd2_b Ar-Pd(II)-Ar'(L_n) pd2->pd2_b Transmetalation (Ar'-B(OH)2 + Base) pd2_b->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_b->product caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol 3: Synthesis of this compound
  • Inert Atmosphere: Set up a 500 mL three-necked flask with a reflux condenser and a nitrogen inlet. The entire reaction must be conducted under an inert atmosphere.

  • Reagent Loading: To the flask, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (11.45 g, 50 mmol), 4-formylphenylboronic acid (9.0 g, 60 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.73 g, 1.5 mmol, 3 mol%).

  • Solvent and Base Addition: Add a solvent mixture of toluene (150 mL) and ethanol (50 mL). Then, add an aqueous solution of 2M sodium carbonate (75 mL).

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Maintain the reflux for 12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting bromide.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • The crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield the final product, this compound, as a solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
7-Bromo-benzodioxepin229.0711.45501.0
4-Formylphenylboronic acid149.969.0601.2
Pd(PPh₃)₄1155.561.731.50.03
Sodium Carbonate105.9915.9 (in 75mL 2M soln)1503.0
Expected Yield254.28~10.8 g~42.585%

Conclusion and Outlook

This guide has detailed a reliable and scalable three-step synthesis for this compound. The causality behind each procedural choice, from solvent selection to catalyst loading, has been explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. The key to this synthesis is the robust Suzuki-Miyaura coupling, a testament to the power of modern palladium catalysis in constructing complex molecular architectures.[2] This protocol provides a solid foundation for researchers in drug development and materials science to access this valuable compound and its derivatives for further exploration.

References

  • PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]

  • Hassan, S. et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • National Center for Biotechnology Information, PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation for this specific compound.

Introduction: The Structural Significance of this compound

The title compound integrates two key pharmacophores: a benzaldehyde unit, known for its reactivity and presence in numerous natural and synthetic bioactive molecules, and a 3,4-dihydro-2H-1,5-benzodioxepin moiety, a heterocyclic system found in various psychoactive compounds and other pharmaceuticals. The precise arrangement and electronic interplay of these two ring systems dictate the molecule's chemical properties and biological activity. ¹³C NMR spectroscopy offers a powerful, non-destructive method to confirm the carbon framework, probe the electronic environment of each carbon atom, and ultimately verify the molecular structure.

Theoretical Considerations for ¹³C NMR Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit a distinct set of signals corresponding to each unique carbon atom in the molecule. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.

Key Chemical Shift Regions:

  • Aldehyde Carbonyl (C=O): The carbon of the aldehyde group is highly deshielded and is expected to resonate in the far downfield region of the spectrum, typically between 190 and 200 ppm.[1][2]

  • Aromatic Carbons (C=C): The twelve carbons of the two benzene rings will appear in the aromatic region, generally between 110 and 160 ppm.[1][3] Their precise chemical shifts will be determined by the substituent effects of the aldehyde and the dihydrobenzodioxepin moieties.

  • Ether-Linked Carbons (C-O): The carbons of the dihydrobenzodioxepin ring attached to oxygen atoms (C-2 and C-4) will be deshielded and are expected in the range of 60-80 ppm.[4]

  • Aliphatic Carbon (C-C): The methylene carbon (C-3) of the seven-membered ring will be found in the aliphatic region, typically between 20 and 40 ppm.

Substituent Effects on the Central Benzene Ring:

The chemical shifts of the carbons in the central, disubstituted benzene ring are influenced by both the formyl group (-CHO) and the dihydrobenzodioxepin group. The formyl group is an electron-withdrawing group, which will deshield the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller effect on the ortho and meta carbons. The dihydrobenzodioxepin moiety, through its ether linkages, acts as an electron-donating group, which will shield the ortho and para positions relative to the point of attachment. The interplay of these opposing electronic effects will result in a complex but predictable pattern of chemical shifts for the aromatic carbons.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

A self-validating experimental approach is crucial for obtaining reliable and reproducible ¹³C NMR data. The following protocol is recommended for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHz (for ¹³C)Higher field strengths provide better signal dispersion and sensitivity.
Pulse Programzgpg30 or similarA standard 30° pulse angle is a good compromise between signal intensity and relaxation time.
Acquisition Time (AQ)1-2 secondsLonger acquisition times improve digital resolution.
Relaxation Delay (D1)2-5 secondsAllows for sufficient relaxation of the carbon nuclei, leading to more accurate signal intensities (though ¹³C NMR is not inherently quantitative without special techniques).
Number of Scans (NS)1024 or moreDue to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW)0-220 ppmThis range encompasses all expected carbon signals for the molecule.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments

To aid in the assignment of carbon signals, DEPT-135 and DEPT-90 experiments are invaluable.[1][5][6]

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

  • DEPT-90: This experiment will only show CH signals.[5]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify the multiplicity of each carbon signal.

DEPT_Workflow cluster_0 1D ¹³C NMR Experiments cluster_1 Signal Interpretation ¹³C_BB Broadband Decoupled ¹³C Spectrum Quaternary Quaternary (C) (Present only in ¹³C BB) ¹³C_BB->Quaternary CH Methine (CH) (Positive in DEPT-135, Present in DEPT-90) ¹³C_BB->CH CH2 Methylene (CH₂) (Negative in DEPT-135, Absent in DEPT-90) ¹³C_BB->CH2 CH3 Methyl (CH₃) (Positive in DEPT-135, Absent in DEPT-90) ¹³C_BB->CH3 DEPT_135 DEPT-135 Spectrum DEPT_135->CH DEPT_135->CH2 DEPT_135->CH3 DEPT_90 DEPT-90 Spectrum DEPT_90->CH

Workflow for Carbon Multiplicity Determination using DEPT.

Predicted ¹³C NMR Spectrum and Signal Assignment

Based on the principles of substituent effects and data from analogous structures, a predicted ¹³C NMR spectrum for this compound is presented below. The carbon atoms are numbered for clarity in the assignment.

Chemical structure of this compound with carbon numbering

Predicted ¹³C NMR Chemical Shifts:

Carbon NumberPredicted δ (ppm)Multiplicity (from DEPT)Rationale
C=O~191CHAldehyde carbonyl, highly deshielded.
C-4'~160Cipso-Carbon of the benzaldehyde ring, deshielded by the formyl group.
C-7~150CQuaternary carbon of the benzodioxepin ring, attached to oxygen.
C-5a~145CQuaternary carbon of the benzodioxepin ring, adjacent to the ether linkage.
C-1'~135CQuaternary carbon connecting the two aromatic rings.
C-3', C-5'~130CHortho-Carbons to the formyl group.
C-2', C-6'~129CHmeta-Carbons to the formyl group.
C-6~125CHAromatic CH in the benzodioxepin ring.
C-9~122CHAromatic CH in the benzodioxepin ring.
C-8~118CHAromatic CH in the benzodioxepin ring.
C-2, C-4~70CH₂Methylene carbons adjacent to oxygen in the seven-membered ring.
C-3~30CH₂Methylene carbon in the seven-membered ring.

Advanced 2D NMR Techniques for Unambiguous Assignment

For definitive structural confirmation, especially for novel compounds or in cases of signal overlap, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[7] It provides a clear and unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons, which have no directly attached protons. For instance, the aldehyde proton should show a correlation to the C-4' carbon, and the protons on the benzodioxepin ring will show correlations to the quaternary carbons within that ring system.

Logical flow for definitive assignment using 2D NMR.

Conclusion

The ¹³C NMR analysis of this compound is a critical component of its structural characterization. By employing a combination of standard 1D ¹³C NMR, DEPT experiments, and advanced 2D techniques such as HSQC and HMBC, a complete and unambiguous assignment of all carbon signals can be achieved. This in-depth analysis not only confirms the identity and purity of the compound but also provides valuable insights into its electronic structure, which is fundamental for understanding its reactivity and potential applications in drug development and materials science.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gunther, H. (2013).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, October 30). 13.6: ¹³C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Canadian Science Publishing. (n.d.). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. [Link]

  • RSC Publishing. (1989). Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis. [Link]

  • ACS Publications. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Wikipedia. (2023, December 26). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a molecule featuring a benzaldehyde moiety fused to a dihydro-benzodioxepin ring system, presents a unique analytical challenge. Its potential applications in medicinal chemistry and organic electronics necessitate a robust understanding of its intrinsic molecular properties. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled insight into the mass, structure, and fragmentation behavior of such molecules.

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the predicted fragmentation pathways under electron ionization, detail optimized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, and present a framework for the confident identification and characterization of this compound and its analogues. This document is intended for researchers, scientists, and drug development professionals seeking to apply mass spectrometry for the rigorous analysis of complex aromatic compounds.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, a foundational understanding of the target molecule is essential.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₀O₃[1]

  • Molecular Weight: 178.18 g/mol [1]

  • Structure:

The structure reveals a confluence of two key functional groups that will dictate its behavior in the mass spectrometer: the aromatic aldehyde and the dihydro-benzodioxepin ring.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often structurally informative fragmentation. The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of both benzaldehydes and benzodioxepins.

A primary and highly characteristic fragmentation pathway for aldehydes is α-cleavage , involving the cleavage of bonds adjacent to the carbonyl group.[1][2] For aromatic aldehydes, this can result in the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO).

Another key fragmentation process will involve the dihydro-benzodioxepin ring. The presence of ether linkages and a saturated seven-membered ring suggests that ring-opening reactions, followed by the loss of small neutral molecules, will be prevalent.

Based on these principles, the following fragmentation pathways are proposed:

  • Formation of the [M-H]⁺ ion (m/z 177): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2]

  • Formation of the [M-CHO]⁺ ion (m/z 149): Loss of the formyl group is a characteristic fragmentation of benzaldehydes, resulting in a phenyl cation.

  • Fragmentation of the Dihydro-benzodioxepin Ring: The seven-membered dioxepin ring is likely to undergo fragmentation through several pathways, including:

    • Loss of ethylene (C₂H₄): A retro-Diels-Alder-type reaction within the dihydro-benzodioxepin ring could lead to the expulsion of an ethylene molecule, resulting in a fragment at m/z 150.

    • Loss of formaldehyde (CH₂O): Cleavage of the ether bonds could result in the loss of a formaldehyde unit, yielding a fragment at m/z 148.

These predicted fragmentation pathways are summarized in the table below and visualized in the accompanying diagram.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS
m/z Proposed Fragment Structure Proposed Fragmentation Pathway
178Molecular Ion [M]⁺Intact molecule
177[M-H]⁺α-cleavage: Loss of aldehydic hydrogen
149[M-CHO]⁺α-cleavage: Loss of the formyl group
150[M-C₂H₄]⁺Ring fragmentation: Loss of ethylene
148[M-CH₂O]⁺Ring fragmentation: Loss of formaldehyde
121[C₈H₉O]⁺Further fragmentation of the benzodioxepin ring
77[C₆H₅]⁺Cleavage of the bond connecting the two aromatic rings
Diagram 1: Predicted EI Fragmentation Pathways

fragmentation_pathway M [M]⁺ m/z 178 M_minus_H [M-H]⁺ m/z 177 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 149 M->M_minus_CHO - •CHO M_minus_C2H4 [M-C₂H₄]⁺ m/z 150 M->M_minus_C2H4 - C₂H₄ M_minus_CH2O [M-CH₂O]⁺ m/z 148 M->M_minus_CH2O - CH₂O C6H5 [C₆H₅]⁺ m/z 77 M_minus_CHO->C6H5 - C₇H₄O₂ C8H9O [C₈H₉O]⁺ m/z 121 M_minus_C2H4->C8H9O - CHO

Caption: Predicted Electron Ionization fragmentation pathways.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide high-quality, reproducible mass spectrometric data for this compound. The inclusion of quality control steps ensures the validity of the obtained results.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for obtaining detailed fragmentation information for structural elucidation.

1. Sample Preparation:

  • Dissolve 1-2 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
  • Vortex the solution until the sample is completely dissolved.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. Instrument Parameters (Typical for a GC-MS system):

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV (This is a standard energy that promotes reproducible fragmentation and allows for library matching).
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Mass Range: m/z 40-400 (to encompass the molecular ion and expected fragments).
  • Scan Speed: 1000 amu/s
  • GC Column (if applicable): A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.
  • GC Oven Program (if applicable):
  • Initial temperature: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Injection Volume: 1 µL (splitless or split injection can be used depending on the sample concentration).

3. Data Analysis and Validation:

  • Identify the molecular ion peak (m/z 178). Its presence confirms the molecular weight of the compound.
  • Analyze the fragmentation pattern and compare it to the predicted pathways. The presence of key fragments such as m/z 177, 149, and ions corresponding to the benzodioxepin ring fragmentation will provide strong evidence for the proposed structure.
  • Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the molecular ion and key fragments. This will allow for the determination of their elemental compositions, providing an additional layer of confirmation.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is ideal for determining the molecular weight of the compound with minimal fragmentation. It is particularly useful for samples that are not amenable to GC-MS.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
  • Vortex to ensure complete dissolution.
  • Dilute the sample to a final concentration of 1-10 µg/mL in a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrument Parameters (Typical for an LC-MS system):

  • Ionization Mode: Positive Electrospray Ionization (+ESI)
  • Capillary Voltage: 3.5 - 4.5 kV
  • Cone Voltage: 20 - 40 V (A lower cone voltage will minimize in-source fragmentation).
  • Desolvation Gas (N₂) Flow: 600 - 800 L/hr
  • Desolvation Temperature: 350 - 450 °C
  • Ion Source Temperature: 120 - 150 °C
  • Mass Range: m/z 100-500
  • LC System (if applicable):
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: A suitable gradient would be to start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Injection Volume: 2-5 µL

3. Data Analysis and Validation:

  • Look for the protonated molecule [M+H]⁺ at m/z 179.1.
  • Adduct formation with solvent ions is also possible. For example, with methanol as a solvent, an [M+CH₃OH+H]⁺ adduct at m/z 211.1 may be observed. Unexpected [M + 15]⁺ ions can be formed during the analysis of aromatic aldehydes using methanol in positive-ion electrospray ionization mass spectrometry.[3]
  • If fragmentation is observed, it will likely be due to the loss of water from the protonated molecule, especially if in-source fragmentation is induced by a higher cone voltage.
  • Perform tandem mass spectrometry (MS/MS) on the protonated molecule (m/z 179.1) to induce fragmentation and obtain structural information that can be compared with the EI-MS data.
Diagram 2: Experimental Workflow for Mass Spectrometric Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve in appropriate solvent dilute Serial Dilution prep->dilute ei_ms EI-MS Analysis dilute->ei_ms esi_ms ESI-MS Analysis dilute->esi_ms identify_m Identify Molecular Ion ([M]⁺ or [M+H]⁺) ei_ms->identify_m esi_ms->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag confirm_structure Confirm Structure analyze_frag->confirm_structure

Caption: A generalized workflow for the mass spectrometric analysis.

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound provides a wealth of information crucial for its unequivocal identification and structural characterization. By leveraging the distinct fragmentation patterns generated under electron ionization and the precise molecular weight information from electrospray ionization, researchers can confidently confirm the identity and purity of this compound. The protocols and predicted fragmentation pathways detailed in this guide serve as a robust starting point for the analysis of this and structurally related molecules. As with any analytical endeavor, a systematic approach, coupled with careful data interpretation, will yield the most reliable and insightful results, ultimately accelerating research and development in the fields where this promising molecule may find its application.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2008). Rapid Communications in Mass Spectrometry, 22(15), 2253-2268. Retrieved from [Link]

  • SpectraBase. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • PubMed. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Mass Spectrometry of Fatty Aldehydes. Retrieved from [Link]

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2009). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Retrieved from [Link]

  • PubMed. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (2004). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Sample preparation techniques for mass spectrometry in the clinical laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]

  • MOST Wiedzy. (2020). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is a bi-aryl organic compound that represents a confluence of two structurally significant motifs in medicinal chemistry: the benzodioxepin scaffold and the benzaldehyde functional group. The benzodioxepin core is a privileged structure found in a range of biologically active molecules, including the notable antimalarial drug Artemisinin, which features a related dioxepin ring.[1] The benzaldehyde moiety serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of new chemical entities.

This molecule's unique structure makes it a valuable building block for creating compound libraries aimed at discovering novel therapeutics. Its bi-aryl nature provides a rigid, well-defined architecture for probing interactions with biological targets, while the reactive aldehyde group offers a gateway for extensive derivatization.

This guide provides a comprehensive technical overview of this compound. As this is a specialized research chemical, publicly available, experimentally verified data is limited. Therefore, this document combines theoretical predictions, established synthetic protocols for analogous structures, and expert analysis to provide a practical and scientifically grounded resource for researchers. We will delve into its molecular structure, predicted physicochemical properties, a robust synthetic pathway, proposed methods for spectroscopic characterization, and its potential applications in the field of drug discovery.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. The molecule consists of a 3,4-dihydro-2H-1,5-benzodioxepin system linked at the 7-position to the 4-position of a benzaldehyde ring.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number Not assigned or not found in public databases.
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Canonical SMILES O=CC1=CC=C(C=C1)C2=CC3=C(OCCO3)C=C2

| InChI Key | YWJWHADMLAUXAE-UHFFFAOYSA-N |

Physicochemical Properties: An Expert Assessment

While direct experimental data for this compound is not published, we can infer its key properties based on its bi-aryl structure and the nature of its constituent functional groups.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Observation Rationale
Appearance White to off-white crystalline solid Bi-aryl compounds of this molecular weight are typically solids at room temperature. The extended conjugation may impart a slight color.
Solubility Soluble in common organic solvents (DCM, Chloroform, THF, Ethyl Acetate, DMSO). Insoluble in water. The molecule is predominantly nonpolar and hydrophobic. The ether and aldehyde oxygens provide minimal hydrogen bonding capability as acceptors.
Melting Point >100 °C (Estimated) The rigid, planar structure of the bi-aryl system allows for efficient crystal packing, leading to a relatively high melting point compared to its individual components.
Boiling Point >350 °C at STP (Estimated) High molecular weight and strong intermolecular forces would necessitate high temperatures for boiling, likely leading to decomposition. Vacuum distillation would be required.

| Stability | Stable under standard laboratory conditions. Sensitive to air and strong oxidizing agents. | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. The benzodioxepin ring is generally stable. |

Synthesis and Reaction Chemistry

The most logical and efficient method for constructing the C(sp²)-C(sp²) bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of starting materials.[2][3]

The proposed synthesis involves coupling 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine with 4-formylphenylboronic acid .

Suzuki_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_purification Purification Workflow A 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Inert Atmosphere (N₂ or Ar) Heat (e.g., 90-100 °C) A->C B 4-Formylphenylboronic acid B->C D Target Molecule: This compound C->D E Aqueous Work-up (Phase Separation) F Extraction with Organic Solvent (e.g., Ethyl Acetate) E->F G Drying and Concentration F->G H Purification via Column Chromatography G->H I Pure Product (>95% Purity) H->I

Caption: Proposed workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed to yield the target compound with high purity, which is then confirmed by the characterization methods outlined in the next section.

Objective: To synthesize this compound.

Materials:

  • 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

  • 4-formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (Anhydrous)

  • Ethanol (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) and 4-formylphenylboronic acid (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes. A robust inert atmosphere is critical to prevent the degradation of the palladium catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 80 mL), anhydrous ethanol (e.g., 20 mL), and a 2M aqueous solution of K₂CO₃ (3.0 eq). The multiphasic solvent system is crucial for dissolving both the organic starting materials and the inorganic base.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 95 °C and maintain vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-compound is consumed.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL) and then brine (100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the final product.

  • Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to yield the title compound as a solid.

Spectroscopic Profile and Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic signatures are predicted for this compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.9-10.1 ppm (singlet, 1H): The highly deshielded aldehyde proton is the most characteristic signal.

    • δ 7.8-8.0 ppm (doublet, 2H): Aromatic protons on the benzaldehyde ring ortho to the aldehyde group.

    • δ 7.6-7.8 ppm (doublet, 2H): Aromatic protons on the benzaldehyde ring meta to the aldehyde group.

    • δ 6.9-7.2 ppm (multiplet, 3H): Aromatic protons on the benzodioxepin ring.

    • δ 4.2-4.4 ppm (triplet, 4H): Methylene protons (-O-CH₂-) of the dioxepin ring.

    • δ 2.1-2.3 ppm (quintet, 2H): The central methylene protons (-CH₂-CH₂-CH₂-) of the dioxepin ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~192 ppm: Aldehyde carbonyl carbon.

    • δ 120-160 ppm: A complex region showing multiple signals for the 12 aromatic carbons.

    • δ ~70 ppm: Methylene carbons adjacent to the ether oxygens (-O-CH₂-).

    • δ ~30 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

  • Infrared (IR) Spectroscopy (ATR):

    • ~1705 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde.

    • ~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): Characteristic C-H stretches of the aldehyde (Fermi doublet).

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether linkages in the dioxepin ring.

    • ~3050 cm⁻¹ (medium): Aromatic C-H stretch.

    • ~2950 cm⁻¹ (medium): Aliphatic C-H stretch.

  • Mass Spectrometry (EI or ESI):

    • m/z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 266.29 or 267.29, respectively, confirming the molecular weight.

Potential Applications in Drug Development

The title compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the aldehyde functional group.

Derivatization A Target Aldehyde (R-CHO) B Reductive Amination (+ R'NH₂, NaBH₃CN) A->B C Wittig Reaction (+ Ph₃P=CHR') A->C D Oxidation (+ KMnO₄ or Ag₂O) A->D E Grignard Reaction (+ R'MgBr) A->E F Secondary/Tertiary Amine (R-CH₂-NHR') B->F G Alkene (R-CH=CHR') C->G H Carboxylic Acid (R-COOH) D->H I Secondary Alcohol (R-CH(OH)-R') E->I

Caption: Key derivatization pathways from the aldehyde group.

  • Scaffold for Library Synthesis: The aldehyde can be readily converted into amines, alcohols, alkenes, and carboxylic acids. Each new functional group opens up further possibilities for building molecular complexity, allowing for the rapid generation of a library of related compounds for high-throughput screening.

  • Probing Pharmacophores: The benzodioxepin core can be explored as a potential pharmacophore. By synthesizing various derivatives from the aldehyde, researchers can perform Structure-Activity Relationship (SAR) studies to understand how modifications to the appended phenyl ring affect biological activity.

  • Precursor to Fused Heterocycles: The aldehyde is a key reactant in various cyclocondensation reactions to form more complex heterocyclic systems, which are prevalent in many approved drugs.[4][5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, standard laboratory precautions for handling novel, fine organic chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Given the aldehyde's sensitivity to oxidation, long-term storage under an inert atmosphere (nitrogen or argon) is recommended to maintain purity.

  • Toxicity: The toxicological properties have not been determined. Treat as a potentially hazardous substance. Assume it may be a skin, eye, and respiratory irritant based on analogous structures.

References

  • Sharma, V., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... [Link]

  • Singh, S., et al. (2014). Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmacy and Technology, 7(10), 1195-1201. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7490. [Link]

  • Ramešová, Š., et al. (2020). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Pharmaceutics, 12(11), 1025. [Link]

  • Perez, M. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 25526-25530. [Link]

  • Wikipedia. (n.d.). Artemisinin. [Link]

  • Nagy, T. I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 26(16), 4983. [Link]

Sources

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). While the provided CAS number 952182-92-2 is associated with 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarbaldehyde, the context of the request strongly suggests an interest in the well-characterized clinical trial compound PF-04447943.[1] This guide will proceed under the assumption that PF-04447943 is the intended subject.

PF-04447943 has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in neurodegenerative disorders and hematological conditions. This document will delve into its mechanism of action, pharmacokinetic profile, and key experimental findings from preclinical and clinical studies.

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 functions as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[2][3][4] By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels in tissues where PDE9A is expressed, such as the brain.[2][3] This elevation of cGMP modulates downstream signaling pathways, influencing processes like synaptic plasticity and vascular reactivity.

The nitric oxide (NO)-cGMP signaling pathway is a critical cascade modulated by PF-04447943. This pathway is integral to neuronal function and blood flow regulation. The inhibition of PDE9A by PF-04447943 is hypothesized to enhance synaptic plasticity and memory, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[2][5]

PF-04447943 Mechanism of Action cluster_0 Upstream Signaling cluster_1 cGMP Regulation cluster_2 Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A Phosphodiesterase 9A (PDE9A) PDE9A->cGMP Catalyzes PF-04447943 PF-04447943 PF-04447943->PDE9A Inhibits CREB CREB Phosphorylation PKG->CREB Vasodilation Vasodilation PKG->Vasodilation Synaptic Plasticity Synaptic Plasticity CREB->Synaptic Plasticity

Figure 1: Simplified signaling pathway of PF-04447943 action.

Pharmacological and Physicochemical Properties

PF-04447943 is a cell-permeable pyrazolo[3,4-d]pyrimidinone compound that can cross the blood-brain barrier.[6] It exhibits high affinity and selectivity for PDE9A.

Property Value Source
Chemical Name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[4]
Molecular Formula C22H27N7O2N/A
Molecular Weight 437.5 g/mol N/A
Ki (human PDE9A) 2.8 nM[4][6]
Ki (rhesus PDE9A) 4.5 nM[4][6]
Ki (rat PDE9A) 18 nM[4][6]
IC50 (rhesus PDE9A2) 375 nM[6]
Selectivity High selectivity over other PDEs (1-8, 10, 11)[4][6]

Experimental Characterization: Protocols and Insights

In Vitro PDE9A Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of PF-04447943 against PDE9A.

Methodology:

  • Enzyme Preparation: Recombinant human PDE9A is expressed and purified.

  • Substrate: Radiolabeled cGMP ([³H]cGMP) is used as the substrate.

  • Reaction: The assay is performed in a buffer containing the enzyme, substrate, and varying concentrations of PF-04447943.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Termination: The reaction is stopped, and the product ([³H]5'-GMP) is separated from the unreacted substrate using chromatography.

  • Detection: The amount of product formed is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of PF-04447943 is calculated, and the data is fitted to a dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Causality: This assay directly measures the ability of PF-04447943 to inhibit the enzymatic activity of PDE9A, providing a quantitative measure of its potency. The use of a radiolabeled substrate allows for sensitive and accurate detection of the reaction product.

Pharmacokinetic Analysis in Animal Models

Objective: To determine the pharmacokinetic profile of PF-04447943.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Dosing: A single dose of PF-04447943 is administered, either orally (p.o.) or intravenously (i.v.).

  • Sample Collection: Blood samples are collected at various time points post-dosing.[7]

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: The concentration of PF-04447943 in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the concentration-time data.[7]

Self-Validation: The use of a validated HPLC-MS/MS method ensures the accuracy and precision of the concentration measurements. The inclusion of both oral and intravenous administration allows for the determination of bioavailability.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Studies cluster_2 Clinical Development PDE9A Inhibition Assay PDE9A Inhibition Assay Selectivity Profiling Selectivity Profiling Pharmacokinetics Pharmacokinetics PDE9A Inhibition Assay->Pharmacokinetics Potency & Selectivity Data Cognitive Models Cognitive Models Phase I Trials Phase I Trials Pharmacokinetics->Phase I Trials Safety & Dosing Information Phase II Trials Phase II Trials

Figure 2: A high-level workflow for the characterization of PF-04447943.

Clinical Investigations and Therapeutic Potential

PF-04447943 has been investigated in several clinical trials for different indications, with mixed results.

Alzheimer's Disease

Preclinical studies in rodent models of Alzheimer's disease showed that PF-04447943 could enhance synaptic plasticity, improve memory, and prevent decreases in dendritic spine density.[2] However, a Phase 2 multicenter, double-blind, placebo-controlled trial in patients with mild to moderate Alzheimer's disease did not show a statistically significant improvement in cognition, behavior, or global change compared to placebo after 12 weeks of treatment.[2] The drug was generally safe and well-tolerated.[2]

Sickle Cell Disease

The rationale for using PF-04447943 in sickle cell disease (SCD) stems from the role of cGMP in modulating red blood cell adhesion and vaso-occlusion. A Phase 1b randomized, placebo-controlled study in stable SCD patients demonstrated that PF-04447943 was generally well-tolerated.[7] The study also showed that PF-04447943 significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, which are implicated in the vaso-occlusive crises characteristic of SCD.[7] These findings suggest that PF-04447943 may have a role in inhibiting pathways that contribute to vaso-occlusion in SCD.[7]

Summary and Future Directions

PF-04447943 is a well-characterized, potent, and selective inhibitor of PDE9A with a clear mechanism of action on the cGMP signaling pathway. While it did not meet its primary endpoints in a Phase 2 trial for Alzheimer's disease, its demonstrated effects on biomarkers related to vaso-occlusion in sickle cell disease are promising.

Future research could focus on:

  • Exploring the therapeutic potential of PF-04447943 in other neurological disorders where cGMP signaling is dysregulated.

  • Investigating combination therapies where PF-04447943 could potentiate the effects of other drugs.

  • Further elucidating the downstream targets of the cGMP signaling pathway that are modulated by PF-04447943.

The journey of PF-04447943 from preclinical development to clinical trials provides valuable insights into the complexities of drug development, particularly for diseases with multifaceted pathologies.

References

  • Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413–421. [Link]

  • Di Miceli, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]

  • Charnigo, R. J., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(4), 374–382. [Link]

  • ResearchGate. (n.d.). Chemical structure of the PDE9 inhibitor PF-04447943 (a)..... ResearchGate. [Link]

  • Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d... Neuropharmacology, 61(8), 1322–1336. [Link]

  • Zhang, W., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Pharmacology, 12, 731536. [Link]

  • Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(8), 1322–1336. [Link]

Sources

Structure elucidation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring the reproducibility of synthetic pathways and the accurate interpretation of biological activity. This technical guide provides a comprehensive, multi-technique strategy for the unambiguous structure elucidation of the novel compound this compound. This molecule, featuring a benzodioxepin core linked to a benzaldehyde moiety, serves as an exemplary case study for demonstrating the synergistic power of modern analytical techniques. We will detail a logical workflow, moving from preliminary analysis to advanced spectroscopic methods, explaining the causality behind each experimental choice. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for characterizing novel small molecules.

Introduction and Hypothesized Structure

The target of our investigation is this compound. This compound is a bi-aryl system composed of a 1,5-benzodioxepin heterocycle connected to a para-substituted benzaldehyde ring. Such structures are of interest in medicinal chemistry as potential scaffolds for new therapeutic agents. Given a putative synthesis, it is imperative to confirm that the desired molecular architecture has been achieved without ambiguity.

The hypothesized structure is as follows:

Chemical Structure of this compound with atom numbering

Figure 1. Hypothesized structure and atom numbering scheme for this compound.

A preliminary in-silico analysis provides the foundational data against which experimental results will be compared.

  • Molecular Formula: C₁₆H₁₄O₃

  • Molecular Weight: 254.28 g/mol

  • Exact Mass: 254.0943 Da

  • Degree of Unsaturation: 10. This is calculated as (2C + 2 + N - H - X)/2 = (2*16 + 2 - 14)/2 = 10. This value corresponds to two benzene rings (8 degrees) and two additional rings/double bonds (the dioxepin ring and the carbonyl group), which is consistent with the proposed structure.

Our elucidation strategy will follow a logical progression, beginning with mass spectrometry to confirm the elemental composition and moving to an exhaustive NMR analysis to piece together the molecular framework.

G cluster_0 Elucidation Workflow Hypothesis Hypothesized Structure (C16H14O3) HRMS High-Resolution MS (Confirm Formula) Hypothesis->HRMS Elemental Composition NMR_1D 1D NMR (1H, 13C, DEPT) Hypothesis->NMR_1D Atom Environments FTIR FT-IR Spectroscopy (Functional Groups) Hypothesis->FTIR Verify Functional Groups MS_MS Tandem MS (Fragmentation) HRMS->MS_MS Sub-structures Confirmation Final Structure Confirmation MS_MS->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity NMR_2D->Confirmation FTIR->Confirmation

Diagram 1. Logical workflow for structure elucidation.

Mass Spectrometry: Confirming Composition and Core Fragments

Mass spectrometry (MS) is the first line of analytical inquiry.[1] Its primary role is to provide the exact molecular weight and elemental composition, which is a critical validation of the molecular formula derived from the synthesis.

High-Resolution Mass Spectrometry (HRMS)

The choice of HRMS (e.g., TOF or Orbitrap) over nominal mass spectrometry is deliberate. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. ESI in positive ion mode is typically effective for molecules with heteroatoms.

  • Analysis: Acquire the spectrum in full scan mode on a calibrated high-resolution mass spectrometer.

  • Data Processing: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M]⁺˙) and use the instrument's software to calculate the elemental composition.

Expected Result: The HRMS spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 255.1016 , consistent with the formula C₁₆H₁₅O₃⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

By inducing fragmentation of the isolated molecular ion, we can gain insight into the molecule's substructures. The stability of aromatic systems means that cleavage often occurs at the bonds connecting functional groups or rings.[2][3]

Experimental Protocol:

  • Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion (m/z 255.1).

  • Collision-Induced Dissociation (CID): Subject the isolated ions to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Predicted Fragmentation Pattern: Aromatic aldehydes typically fragment via loss of the formyl radical (•CHO) or carbon monoxide (CO).[3][4] The ether linkages in the dioxepin ring and the bi-aryl linkage are also potential cleavage points.

G M [C16H14O3]+• m/z 254 F1 [C15H13O2]+ m/z 225 M->F1 - CHO (29 Da) F2 [C16H13O3]+ m/z 253 M->F2 - H• (1 Da) F3 [C9H9O2]+ m/z 149 M->F3 Bi-aryl cleavage F4 [C7H5O]+ m/z 105 M->F4 Bi-aryl cleavage

Diagram 2. Key predicted MS fragmentation pathways.

Observed m/z (Da) Proposed Fragment Formula Neutral Loss Inference
254.0943[C₁₆H₁₄O₃]⁺˙-Molecular Ion
253.0865[C₁₆H₁₃O₃]⁺H•Loss of the aldehydic proton, characteristic of aldehydes.[4]
225.0916[C₁₅H₁₃O₂]⁺CHO•Loss of the formyl radical, a classic aldehyde fragmentation.[2]
149.0603[C₉H₉O₂]⁺C₇H₅O•Cleavage of the bi-aryl bond, yielding the benzodioxepin fragment.
105.0340[C₇H₅O]⁺C₉H₉O₂•Cleavage of the bi-aryl bond, yielding the benzoyl cation.

Table 1. Predicted High-Resolution Mass Spectrometry Fragments.

The observation of these fragments strongly supports the presence of both the benzodioxepin and benzaldehyde moieties and confirms their respective masses. However, MS alone cannot establish the precise connectivity (i.e., the substitution pattern). For this, we turn to NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6][7][8] A logical combination of 1D and 2D NMR experiments will allow us to map the complete carbon skeleton and proton environments.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D Spectra Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (≥400 MHz).

  • 2D Spectra Acquisition: Acquire 2D COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for a long-range coupling constant of ~8 Hz is standard for detecting 2- and 3-bond correlations.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Data (in CDCl₃):

Atom(s) Predicted δ (ppm) Multiplicity Integration Rationale
H-17~10.0Singlet (s)1HAldehyde proton, highly deshielded by the carbonyl group.[9]
H-13, H-15~7.95Doublet (d)2HProtons ortho to the aldehyde group, forming an AA'BB' system.
H-12, H-16~7.70Doublet (d)2HProtons meta to the aldehyde group, forming an AA'BB' system.
H-6~7.30Doublet (d)1HAromatic proton on the benzodioxepin ring.
H-8~7.28Doublet of doublets (dd)1HAromatic proton on the benzodioxepin ring.
H-9~7.00Doublet (d)1HAromatic proton on the benzodioxepin ring, ortho to an ether oxygen.
H-2, H-4~4.30Triplet (t)4HMethylene protons adjacent to oxygen atoms in the dioxepin ring.
H-3~2.25Quintet (p)2HCentral methylene proton of the propyl bridge.
¹³C and DEPT NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in the DEPT-135 spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

Atom(s) Predicted δ (ppm) DEPT-135 Rationale
C-17~192.0AbsentAldehyde carbonyl carbon.
C-1, C-5~150.0AbsentAromatic carbons bearing ether linkages.
C-10, C-11, C-7~130-145AbsentQuaternary aromatic carbons involved in ring junctions.
C-14~136.0AbsentQuaternary aromatic carbon attached to the aldehyde group.
C-13, C-15~130.0PositiveAromatic CH ortho to the aldehyde.
C-12, C-16~129.5PositiveAromatic CH meta to the aldehyde.
C-6, C-8, C-9~115-125PositiveAromatic CH on the benzodioxepin ring.
C-2, C-4~70.0NegativeAliphatic CH₂ adjacent to oxygen.
C-3~30.0NegativeCentral aliphatic CH₂ of the propyl bridge.
2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Key Expected Correlations:

      • A strong correlation between the H-2/H-4 protons (δ ~4.30) and the H-3 protons (δ ~2.25), confirming the -CH₂-CH₂-CH₂- propyl bridge spin system.

      • Correlations between the aromatic protons on each ring (e.g., H-12/H-16 with H-13/H-15; H-8 with H-9).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments.

    • Key Expected Correlations: (H-17, C-17); (H-13/15, C-13/15); (H-2/4, C-2/4); (H-3, C-3), etc.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons over 2-3 bonds. This allows us to connect the isolated spin systems and confirm the location of quaternary carbons.

The Decisive HMBC Correlations: The HMBC spectrum provides the unambiguous evidence for the entire molecular framework, especially the crucial link between the two aromatic rings.

G cluster_0 Key HMBC Correlations Mol H17 C14 H17->C14 H-17 -> C-14 C13 H17->C13 H-17 -> C-13/15 H12 H12->C14 H-12/16 -> C-14 C11 H12->C11 H-12/16 -> C-11 (CRITICAL) C7 H6 H6->C11 H-6 -> C-11 (CRITICAL) H6->C7 H-6 -> C-7

Diagram 3. Critical HMBC correlations for structural confirmation.

  • Aldehyde Connectivity: The aldehyde proton (H-17, δ ~10.0) will show correlations to the carbon it is attached to (C-17, not seen in HMBC) and, crucially, to the quaternary carbon C-14 and the ortho carbons C-13/C-15. This confirms the aldehyde group is attached to the C-14 position.

  • Bi-Aryl Linkage (The Decisive Correlation): The most important correlations are those that bridge the two rings. The protons on the benzaldehyde ring ortho to the linkage (H-12/H-16) should show a 3-bond correlation to the quaternary carbon C-7 of the benzodioxepin ring. Conversely, protons on the benzodioxepin ring adjacent to the linkage (H-6 and H-8) should show correlations to the quaternary carbon C-11 of the benzaldehyde ring. The presence of these cross-peak correlations is irrefutable proof of the C-7 to C-11 linkage.

  • Dioxepin Ring Connectivity: The aliphatic protons H-2/H-4 will show correlations to the aromatic carbons C-1 and C-5, confirming the ether linkages.

Ancillary Spectroscopic Methods

While MS and NMR provide the core structural data, other techniques can quickly corroborate key features.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Acquisition: Acquire the spectrum using an FTIR spectrometer.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic
~2850, ~2750C-H stretch (Fermi doublet)Aldehyde
~1700C=O stretchConjugated Aldehyde
~1600, ~1480C=C stretchAromatic
~1250C-O stretchAryl-Alkyl Ether

The strong carbonyl stretch around 1700 cm⁻¹ and the characteristic C-O ether band are rapid confirmations of the key functional groups.

The Gold Standard: Single-Crystal X-ray Crystallography

When all other data are assembled, the structure is likely known with high confidence. However, for absolute proof, particularly for patent applications or regulatory submissions in drug development, single-crystal X-ray crystallography provides the ultimate confirmation.[10][11][12][13]

Methodology: This technique requires growing a high-quality single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a three-dimensional electron density map, from which the precise position of every atom in the molecule (and in the crystal lattice) can be determined.[12] This method not only confirms the connectivity but also provides precise bond lengths, bond angles, and conformational information.

Conclusion: A Synthesis of Evidence

The structure elucidation of a novel molecule like this compound is a process of accumulating and synthesizing evidence. No single technique is sufficient. The process begins with High-Resolution Mass Spectrometry to establish the correct elemental formula. Tandem MS then provides initial evidence for the major structural subunits. The core of the elucidation lies in a comprehensive suite of NMR experiments . ¹H and ¹³C NMR identify the constituent atoms and their immediate electronic environments, while 2D techniques—COSY, HSQC, and particularly HMBC—are used to piece the molecular puzzle together, establishing the definitive bond-by-bond connectivity. The critical HMBC correlation across the bi-aryl linkage serves as the linchpin of the entire assignment. Finally, ancillary methods like FT-IR provide rapid functional group confirmation, and X-ray crystallography stands as the ultimate arbiter for absolute structural proof. By following this logical and self-validating workflow, researchers can achieve unambiguous and confident characterization of novel chemical entities.

References

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Available from: [Link].

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link].

  • Davis, A. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 837-851. Available from: [Link].

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available from: [Link].

  • Chemistry LibreTexts. 14.9: Aldehydes and Ketones- Structure and Names. Available from: [Link].

  • Wikipedia. X-ray crystallography. Available from: [Link].

  • Fedosova, N. M., et al. (2024). SYNTHESIS OF NOVEL ALDEHYDES SUITABLE FOR BIOCONJUGATION BY INTRODACTION OF A CARBOXYL GROUP VIA ALKYLATION OF HYDROXYBENZALDEHYDES WITH CHLOROACETIC ACID. ACTA CHEMICA IASI, 32(1), 73-84. Available from: [Link].

  • Chem Hollic. (2018). Structure Determination of Organic Compound using NMR data. YouTube. Available from: [Link].

  • Kaye, P. T., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 952-955. Available from: [Link].

  • Touzani, R., et al. (2001). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Journal of the Korean Chemical Society, 45(6), 548-552. Available from: [Link].

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link].

  • ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Available from: [Link].

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • Doc Brown's Chemistry. mass spectrum of benzaldehyde. Available from: [Link].

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. Available from: [Link].

  • Fiveable. NMR Spectroscopy for Structure Determination. Available from: [Link].

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link].

Sources

The Benzodioxepine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzodioxepine scaffold, a heterocyclic motif featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged as a structure of significant interest in medicinal chemistry. Its unique conformational flexibility and diverse substitution possibilities have allowed for the development of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of the benzodioxepine core, delving into its synthesis, derivatization, and multifaceted roles in targeting a range of therapeutic areas. We will explore its application in the development of anticancer agents, including tubulin polymerization and kinase inhibitors, novel antibacterial compounds, and agents targeting the central nervous system. This document aims to serve as a technical resource for researchers, providing insights into the structure-activity relationships, mechanisms of action, and experimental protocols that underpin the growing importance of benzodioxepine-containing compounds in drug discovery.

Introduction to the Benzodioxepine Core

The benzodioxepine framework represents a versatile scaffold in the design of bioactive molecules. Its distinct seven-membered ring imparts a degree of conformational flexibility that allows for optimal binding to a variety of biological targets. The fusion of this ring to a benzene moiety provides a platform for diverse functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide will explore the key structural isomers of the benzodioxepine core, with a particular focus on the dibenzo[b,f]oxepine and related benzoxepine systems, which have shown significant promise in medicinal chemistry.

The inherent structural features of the dibenzo[b,f]oxepine scaffold, for instance, meet several criteria for orally bioavailable drugs, including a topological polar surface area (TPSA) of 9.2 Ų, a molar mass of 194.23 g/mol , and an XLogP3-AA of 3.9.[1] These properties make it an attractive starting point for the development of novel therapeutics.[1]

Synthetic Strategies for Benzodioxepine Scaffolds

The construction of the benzodioxepine core can be achieved through several synthetic routes, each with its own advantages and suitability for generating diverse derivatives.

Intramolecular Cyclization Reactions

A common and effective strategy for the synthesis of dibenzo[b,f]oxepines involves intramolecular cyclization reactions.

The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, is a powerful tool for the formation of the central double bond in the dibenzo[b,f]oxepine ring system. The diaryl ether precursors for this reaction can be synthesized in good yields via microwave-assisted reaction of salicylaldehydes with fluorobenzaldehydes.[2]

Experimental Protocol: General Procedure for McMurry Reaction [3]

  • Suspend zinc powder (3.0 mmol) in anhydrous THF (40 mL) under an argon atmosphere and cool to -5 °C.

  • Slowly add TiCl₄ (1.5 mmol) via syringe, maintaining the temperature below 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 2.5 hours.

  • Quench the reaction with a saturated NH₄Cl solution.

  • Extract the product with CH₂Cl₂ (3 x 20 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude material by flash chromatography (hexanes) to yield the desired dibenzo[b,f]oxepine.

The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, is another key method for constructing the precursors to benzodioxepine systems. This can be followed by other cyclization methods, such as ring-closing metathesis, to complete the seven-membered ring.[4][5]

Experimental Workflow: Ullmann Coupling and Ring-Closing Metathesis

cluster_ullmann Ullmann Condensation cluster_rcm Ring-Closing Metathesis A Halogenated Aromatic C Diaryl Ether Precursor A->C Cu Catalyst, Base B Phenol Derivative B->C D Di-alkenyl Ether C->D Functional Group Modification E Benzodioxepine Core D->E Grubbs Catalyst G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Benzodioxepine Thiazolobenzoxepin Inhibitor Benzodioxepine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and the inhibitory action of thiazolobenzoxepin derivatives.

Quantitative Data for Selected PI3K Inhibitors:

Compound IDPI3Kα Ki (nM)PI3Kβ Ki (nM)PI3Kδ Ki (nM)PI3Kγ Ki (nM)Reference
Compound 18 30.61512[6]
Compound 27 1.91081.419[7]

Note: This table is a representative example based on available data and is not exhaustive.

Benzodioxepines as Antibacterial Agents

In the face of growing antibiotic resistance, the discovery of novel antibacterial agents is a critical area of research. Benzodioxepine derivatives have shown promise in this arena, with a focus on targeting essential bacterial enzymes.

FabH Inhibitors

Benzodioxepine-biphenyl amide derivatives have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in the bacterial fatty acid biosynthesis pathway. [7]The inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to bacterial cell death.

Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of the FabH enzyme, providing a basis for further structure-based drug design. [7] Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) FabH FabH Acyl_ACP Acyl-ACP FabH->Acyl_ACP Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FattyAcid Fatty Acid Chain Acyl_ACP->FattyAcid Elongation Cycles Inhibitor Benzodioxepine Amide Derivative Inhibitor->FabH Inhibits

Caption: Inhibition of the FabH enzyme in the bacterial fatty acid synthesis pathway by benzodioxepine derivatives.

Antibacterial Activity of Benzodioxepine Derivatives:

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound E4 Staphylococcus aureus0.5[7]
Compound 5D Escherichia coli16[3]

Note: This table is a representative example based on available data and is not exhaustive. MIC (Minimum Inhibitory Concentration).

Benzodioxepines in Central Nervous System (CNS) Disorders

The dibenzo[b,f]oxepine scaffold is notably present in the tricyclic antidepressant Doxepin. [8]This highlights the potential of this chemical class to modulate targets within the CNS.

Doxepin: A Case Study

Doxepin is a well-established medication used for the treatment of major depressive disorder and insomnia. [8][9]Its mechanism of action is complex, involving the inhibition of the reuptake of norepinephrine and serotonin, as well as antagonism of histamine H1 receptors. [10]Low doses of doxepin are particularly effective for insomnia due to its potent H1 receptor antagonism. [9] Clinical trials have demonstrated the efficacy of Doxepin in treating both depression and insomnia, although its use can be associated with side effects typical of tricyclic antidepressants. [11][12]

Neuroprotective Potential

Emerging research suggests that benzodioxepine and related structures may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. [12][13]Proposed mechanisms include the attenuation of oxidative stress, regulation of neuroinflammatory responses, and preservation of mitochondrial function. [12]While this area of research is still in its early stages, the ability of these compounds to cross the blood-brain barrier makes them attractive for CNS drug discovery. [1]

Other Therapeutic Applications

The pharmacological activities of benzodioxepine-containing compounds extend beyond the areas detailed above, with preliminary studies indicating potential in other therapeutic fields.

Anti-inflammatory Activity

Some benzodioxepine derivatives have been reported to possess anti-inflammatory properties. The mechanisms underlying this activity are still under investigation but may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Antiviral Activity

Recent studies have explored the antiviral potential of dibenzoxepine-based derivatives. For example, novel compounds inspired by the structure of Baloxavir have demonstrated potent anti-influenza A virus activity by inhibiting the viral PA protein. [14]One such derivative, ATV03, exhibited an EC50 of 0.78 nM against the H3N2 influenza A virus. [14]

Conclusion and Future Perspectives

The benzodioxepine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives underscore its importance in modern drug discovery. From potent anticancer agents that disrupt microtubule dynamics and inhibit key signaling pathways, to novel antibacterials that target essential bacterial enzymes, the therapeutic potential of benzodioxepine-containing compounds is vast and continues to expand.

Future research in this area will likely focus on several key aspects:

  • Development of more efficient and stereoselective synthetic methodologies to access a wider range of structurally complex benzodioxepine derivatives.

  • In-depth exploration of the structure-activity relationships for different biological targets to guide the design of more potent and selective inhibitors.

  • Elucidation of the detailed molecular mechanisms of action for compounds showing promising activity in less-explored areas such as neuroprotection, anti-inflammatory, and antiviral applications.

  • Advancement of lead compounds through preclinical and clinical development , building on the foundation laid by established drugs like Doxepin.

The continued investigation of the benzodioxepine scaffold holds great promise for the discovery of next-generation therapeutics to address a multitude of unmet medical needs.

References

  • Reaction for the preparation of dibenzo[b,f]oxepines on the example of the Ullmann coupling reaction, and then ring-closing metathesis reaction. ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. NIH. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC - NIH. Available at: [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]

  • Synthesis and anti-influenza virus activity of substituted dibenzoxepine-based baloxavir derivatives. PubMed. Available at: [Link]

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. MDPI. Available at: [Link]

  • Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia. PMC. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. Available at: [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of dibenzo[b,f]oxepin scaffold via McMurry reaction. ResearchGate. Available at: [Link]

  • Efficacy and Safety of Low-Dose Doxepin in Depressed Patients Suffering From Insomnia: A Retrospective, Naturalistic Case Series Analysis. PubMed Central. Available at: [Link]

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. PMC - NIH. Available at: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available at: [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Available at: [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. PMC - NIH. Available at: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Semantic Scholar. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. ResearchGate. Available at: [Link]

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. ResearchGate. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. Available at: [Link]

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 in. Semantic Scholar. Available at: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. Available at: [Link]

  • Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers. Available at: [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. NIH. Available at: [Link]

  • Doxepin for Insomnia: A Systematic Review of Randomized Placebo-controlled Trials. Available at: [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. Available at: [Link]

  • Doxepin (oral route). Mayo Clinic. Available at: [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ResearchGate. Available at: [Link]

  • Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. Available at: [Link]

  • Neuroprotective Strategies in Alzheimer's Disease. PMC - PubMed Central - NIH. Available at: [Link]

  • Structure-based design of thienobenzoxepin inhibitors of PI3-kinase. PubMed. Available at: [Link]

  • Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers. Available at: [Link]

  • Neuroprotective Approaches for Alzheimer's Disease. Frontiers. Available at: [Link]

  • Novel therapeutic usage of low-dose doxepin hydrochloride. Taylor & Francis Online. Available at: [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines. ResearchGate. Available at: [Link]

  • Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine. PubMed. Available at: [Link]

  • The PI3K/AKT/mTOR interactive pathway. PubMed. Available at: [Link]

  • Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Antiviral Potential of Natural Resources against Influenza Virus Infections. Semantic Scholar. Available at: [Link]

  • Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). ResearchGate. Available at: [Link]

  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry and Materials Science

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a recurring structural motif in a variety of biologically active molecules and functional materials. Its conformational flexibility and potential for hydrogen bonding interactions make it a valuable scaffold in drug discovery. When coupled with a benzaldehyde unit, as in 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde , the resulting molecule becomes a powerful and versatile building block for the synthesis of complex organic architectures. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for screening and development. Alkoxy-substituted benzaldehydes are important intermediates in the synthesis of active pharmaceutical ingredients.[1]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications of this compound in key organic transformations. We will delve into detailed, field-proven insights and self-validating protocols for Wittig reactions, reductive aminations, and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices will be explained to empower the user to adapt and troubleshoot these methodologies.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₃PubChem CID: 53386185
Molecular Weight 266.29 g/mol PubChem CID: 53386185
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)General chemical knowledge

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), similar benzaldehyde derivatives may cause skin irritation, serious eye irritation, and respiratory irritation.

Synthesis of the Core Scaffold: this compound

The title compound can be synthesized through a variety of methods. A common approach involves the coupling of a protected 3,4-dihydroxybenzaldehyde with 1,3-dihalopropane, followed by the introduction of the second aromatic ring. A representative synthesis is outlined below, starting from commercially available 3,4-dihydroxybenzaldehyde. The regioselective protection of one hydroxyl group is a key step in this synthesis.[2]

Application in Key Organic Transformations

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we provide detailed protocols for three of the most powerful and widely used transformations involving this compound.

Wittig Reaction: Synthesis of Stilbene and Alkene Derivatives

The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes and ketones.[3] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4][5] This reaction is particularly valuable for its high degree of regioselectivity in the formation of the double bond.

Causality of Experimental Choices:

  • Phosphonium Salt Formation: The ylide is generated in situ from the corresponding phosphonium salt. The choice of the alkyl halide to form the salt determines the substituent on the resulting alkene.

  • Base: A strong base is required to deprotonate the phosphonium salt and form the nucleophilic ylide. n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides, while weaker bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used for stabilized ylides.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.

  • Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde can often be performed at room temperature.

Experimental Workflow: Wittig Reaction

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification P_salt Phosphonium Salt in Anhydrous THF Base Add Strong Base (e.g., n-BuLi) at 0°C P_salt->Base Ylide Stir for 1 hour to form Ylide Base->Ylide Addition Add Aldehyde solution dropwise to Ylide at 0°C Aldehyde Solution of Aldehyde in Anhydrous THF Aldehyde->Addition RT_Stir Warm to Room Temperature and Stir for 2-4 hours Addition->RT_Stir Quench Quench with Saturated NH4Cl (aq) RT_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify G cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Start Aldehyde, Amine, and Acetic Acid in DCM Stir Stir for 30-60 min at Room Temperature Start->Stir Reduce Add NaBH(OAc)3 portionwise Stir->Reduce Stir_Final Stir overnight at Room Temperature Reduce->Stir_Final Quench Quench with Saturated NaHCO3 (aq) Stir_Final->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na2SO4) and Concentrate Extract->Dry Purify Purify by Column Chromatography or Crystallization Dry->Purify G ArylHalide Aryl Halide (e.g., 4-bromo-benzaldehyde derivative) Reaction Heat (e.g., 80-100 °C) under Inert Atmosphere ArylHalide->Reaction BoronicAcid Boronic Acid (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)boronic acid) BoronicAcid->Reaction Catalyst Pd Catalyst and Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Biaryl Product Reaction->Product

Sources

Application Notes and Protocols for the Derivatization of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

The 1,5-benzodioxepin moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of antimicrobial compounds anchored in the benzodioxepin scaffold, demonstrating their pronounced antibacterial properties.[1][2] Furthermore, various benzodioxole and benzodioxine derivatives have been synthesized and evaluated as potent anticancer agents.[3] The presence of a reactive aldehyde functional group on the 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) scaffold provides an excellent opportunity for chemical diversification, allowing for the generation of a library of novel compounds for biological screening. This application note provides a comprehensive guide for the derivatization of this compound through several robust and versatile synthetic methodologies, followed by protocols for the biological evaluation of the resulting compounds.

Strategic Derivatization of the Aldehyde Moiety

The aldehyde group serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section outlines four strategic derivatization approaches: Knoevenagel condensation, reductive amination, Wittig reaction, and the Ugi multicomponent reaction. Each of these methods allows for the introduction of diverse chemical functionalities, thereby expanding the chemical space for biological screening.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][5] This reaction is particularly useful for creating compounds with potential Michael acceptor properties, which can be relevant for certain biological targets.

Causality of Experimental Choices:
  • Catalyst: A weak base, such as piperidine or pyridine, is typically employed to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[4]

  • Solvent: The choice of solvent can influence reaction rates and yields. While various solvents can be used, refluxing in ethanol or toluene with a Dean-Stark apparatus to remove water can drive the reaction to completion.

  • Active Methylene Compounds: A wide array of active methylene compounds can be used to introduce diverse functionalities, including malononitrile, ethyl cyanoacetate, and barbituric acid derivatives.

Experimental Workflow:

Knoevenagel_Condensation Start Starting Materials: - this compound - Active Methylene Compound (e.g., Malononitrile) - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) Reaction Reaction Setup: - Combine reactants in a round-bottom flask. - Reflux with stirring for 2-6 hours. - Monitor reaction progress by TLC. Start->Reaction Mixing Workup Work-up: - Cool the reaction mixture. - Filter the precipitate or concentrate the solution. - Wash the solid with cold ethanol. Reaction->Workup Completion Purification Purification: - Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product. Workup->Purification Isolation Analysis Characterization: - Confirm structure by NMR, IR, and Mass Spectrometry. Purification->Analysis Purity Check

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol:
  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture with stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

ReactantProduct FunctionalityExpected Yield Range
MalononitrileDicyanovinyl85-95%
Ethyl CyanoacetateCyano-ethoxycarbonyl-vinyl80-90%
Barbituric AcidBarbiturylidene75-85%

Protocol 2: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful method for the formation of amines from aldehydes and ketones.[6] This two-step process involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This reaction is highly valuable in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in a one-pot procedure.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Amine Diversity: A vast library of primary and secondary amines can be utilized to generate a wide array of derivatives.

Experimental Workflow:

Reductive_Amination Start Starting Materials: - this compound - Primary or Secondary Amine - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., DCM) Reaction Reaction Setup: - Dissolve aldehyde and amine in DCM. - Add NaBH(OAc)₃ portion-wise. - Stir at room temperature for 12-24 hours. - Monitor reaction by TLC or LC-MS. Start->Reaction Mixing Workup Work-up: - Quench with saturated aqueous NaHCO₃. - Separate the organic layer. - Extract the aqueous layer with DCM. Reaction->Workup Completion Purification Purification: - Dry the combined organic layers over Na₂SO₄. - Concentrate and purify by column chromatography. Workup->Purification Isolation Analysis Characterization: - Confirm structure by NMR, IR, and Mass Spectrometry. Purification->Analysis Purity Check

Caption: Workflow for Reductive Amination.

Detailed Protocol:
  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous dichloromethane (DCM) (20 mL/mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Amine ReactantProduct FunctionalityExpected Yield Range
AnilineN-Phenylaminomethyl70-85%
PiperidinePiperidin-1-ylmethyl75-90%
BenzylamineN-Benzylaminomethyl70-85%

Protocol 3: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[7][8] This reaction is highly reliable for forming carbon-carbon double bonds with good control over stereochemistry in some cases.

Causality of Experimental Choices:
  • Wittig Reagent Preparation: The phosphonium ylide is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents for the Wittig reaction.

  • Temperature Control: The formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions.

Experimental Workflow:

Wittig_Reaction Start Starting Materials: - Phosphonium Salt (e.g., (CH₃)₃PBr) - Strong Base (e.g., n-BuLi) - this compound - Anhydrous Solvent (e.g., THF) Ylide_Formation Ylide Formation: - Suspend phosphonium salt in THF. - Add n-BuLi at 0 °C. - Stir for 1 hour to form the ylide. Start->Ylide_Formation Preparation Reaction Wittig Reaction: - Add a solution of the aldehyde in THF to the ylide. - Allow to warm to room temperature and stir for 2-4 hours. - Monitor by TLC. Ylide_Formation->Reaction Addition Workup Work-up: - Quench with saturated aqueous NH₄Cl. - Extract with diethyl ether. - Wash with brine and dry over MgSO₄. Reaction->Workup Completion Purification Purification: - Concentrate and purify by column chromatography. Workup->Purification Isolation Analysis Characterization: - Confirm structure by NMR, IR, and Mass Spectrometry. Purification->Analysis Purity Check

Caption: Workflow for the Wittig Reaction.

Detailed Protocol:
  • To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF (20 mL/mmol) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Phosphonium SaltProduct FunctionalityExpected Yield Range
Methyltriphenylphosphonium bromideVinyl60-75%
Ethyltriphenylphosphonium bromidePropenyl60-75%
(Carbethoxymethyl)triphenylphosphonium bromideEthyl acrylate70-85%

Protocol 4: Ugi Four-Component Reaction for Peptidomimetic Synthesis

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from four starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] This reaction is highly valued for its ability to generate diverse libraries of peptidomimetic compounds.

Causality of Experimental Choices:
  • Solvent: Methanol is a common and effective solvent for the Ugi reaction.

  • Reaction Conditions: The reaction is typically performed at room temperature and is often complete within 24-48 hours.

  • Component Diversity: The modular nature of the Ugi reaction allows for the use of a wide variety of commercially available amines, carboxylic acids, and isocyanides, leading to a vast number of potential products.

Experimental Workflow:

Ugi_Reaction Start Starting Materials: - this compound - Amine - Carboxylic Acid - Isocyanide - Solvent (e.g., Methanol) Reaction Reaction Setup: - Combine aldehyde, amine, and carboxylic acid in methanol. - Stir for 30 minutes. - Add the isocyanide. - Stir at room temperature for 24-48 hours. - Monitor by LC-MS. Start->Reaction Mixing Workup Work-up: - Concentrate the reaction mixture under reduced pressure. Reaction->Workup Completion Purification Purification: - Purify the residue by column chromatography or preparative HPLC. Workup->Purification Isolation Analysis Characterization: - Confirm structure by NMR, IR, and Mass Spectrometry. Purification->Analysis Purity Check

Caption: Workflow for the Ugi Four-Component Reaction.

Detailed Protocol:
  • To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add the amine (1.0 eq) and the carboxylic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

AmineCarboxylic AcidIsocyanideExpected Yield Range
BenzylamineAcetic Acidtert-Butyl isocyanide50-70%
AnilineBenzoic AcidCyclohexyl isocyanide45-65%
PropylamineGlycineBenzyl isocyanide50-70%

Biological Screening Cascade

Following the successful synthesis and characterization of the derivatized compound library, a tiered biological screening approach is recommended to identify promising lead candidates.

Tier 1: Primary Screening
  • Antimicrobial Activity: The synthesized compounds should be screened for their ability to inhibit the growth of a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and effective assay for determining the Minimum Inhibitory Concentration (MIC) of each compound.

  • Anticancer Activity: A primary screen against a panel of cancer cell lines (e.g., NCI-60) can be performed using a cytotoxicity assay such as the MTT or SRB assay. This will identify compounds that exhibit broad-spectrum or selective anticancer activity.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (antibiotic) and negative (no compound) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol: MTT Assay for Anticancer Activity
  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Tier 2: Secondary and Mechanistic Assays

Compounds that exhibit significant activity in the primary screens should be advanced to secondary and mechanistic studies to further characterize their biological profile.

  • For Antimicrobial Hits:

    • Determine the Minimum Bactericidal Concentration (MBC).

    • Time-kill kinetics assays.

    • Mechanism of action studies (e.g., cell wall synthesis inhibition, protein synthesis inhibition).

  • For Anticancer Hits:

    • Cell cycle analysis by flow cytometry.

    • Apoptosis assays (e.g., Annexin V/PI staining).

    • Western blot analysis to investigate effects on key signaling pathways.

  • Anti-inflammatory Activity: Active compounds can also be evaluated for their anti-inflammatory potential using assays such as the inhibition of nitric oxide production in LPS-stimulated macrophages or the inhibition of cyclooxygenase (COX) enzymes.[10]

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The synthetic protocols and biological screening strategies outlined in this application note provide a comprehensive framework for researchers to generate and evaluate a diverse library of derivatives. The versatility of the aldehyde functional group, coupled with the inherent biological potential of the benzodioxepin scaffold, makes this an exciting area for drug discovery and development.

References

  • Eames, J. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. 2018. Available at: [Link]

  • Goti, A., et al. Development of Biotransamination Reactions towards the 3,4-Dihydro-2H-1,5-benzoxathiepin-3-amine Enantiomers. Molecules. 2025.
  • Yan, S. P., et al.
  • Lazzarotto, M., et al. Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation. European Journal of Pharmacology. 2000.
  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Eames, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available at: [Link]

  • Knoevenagel condensation. YouTube. 2023. Available at: [Link]

  • Maniewska, J., et al. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Molecules. 2022.
  • Ugi Four-Component Reactions Using Altern
  • Aboul-Enein, M. N., et al. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences. 2019.
  • Yan, S. P., et al. Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. 2024. Available at: [Link]

  • Kurek-Górecka, A., et al. Promising Antimicrobial Properties of Bioactive Compounds from Different Honeybee Products. Molecules. 2022.
  • Dhongade-Desai, S., et al. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. 2018. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. 2021.
  • Maniewska, J., et al.
  • Zhang, Y., et al. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs. 2020.
  • Al-Suwaidan, I. A., et al.
  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • Coe, J. W., et al.
  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. 2007. Available at: [Link]

  • The Knoevenagel Condens
  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Phytochemicals - A Global Perspective of Their Role in Nutrition and Health. 2012.
  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Journal of Pharmaceutical Sciences. 2025.
  • Ugi reaction. Wikipedia. Available at: [Link]

  • ANTI-INFLAMMATORY EFFECTS OF PROPOXAZEPAM ON DIFFERENT MODELS OF INFLAMMATION.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics. 2017.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines. ACS Medicinal Chemistry Letters. 2010.
  • Wang, Y., et al. Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. 2022.
  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis.
  • Cetinkaya, Y., et al. Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Wittig reaction. Wikipedia. Available at: [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]

  • Wittig Reaction Mechanism. YouTube. 2018. Available at: [Link]

Sources

Application Notes & Protocols: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzodioxepin Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their recurring presence in a multitude of bioactive compounds. The 2,3-dihydro-1,4-benzodioxine scaffold and its seven-membered ring homologue, the 3,4-dihydro-2H-1,5-benzodioxepine, are prominent members of this class.[1] Their unique conformational properties and ability to engage with biological targets have made them integral to the design of novel therapeutics.[2]

This guide focuses on a rationally designed, high-potential building block: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde . This biaryl aldehyde merges the favorable properties of the benzodioxepine moiety with the synthetic versatility of a para-substituted benzaldehyde. The aldehyde functional group serves as a powerful chemical handle, enabling the exploration of vast chemical space through a variety of well-established synthetic transformations.

While direct literature on this specific biaryl aldehyde is sparse, its synthesis is readily achievable through modern cross-coupling techniques. This document provides a comprehensive guide, from its proposed synthesis to its application in core drug discovery reactions, empowering researchers to leverage its full potential.

Physicochemical Properties & Safety Profile

As this molecule is a specialized building block, comprehensive experimental data is not widely available. The properties can be reliably predicted based on its constituent parts. The safety and handling procedures should be based on the known hazards of aromatic aldehydes and related ethers.

Table 1: Predicted Physicochemical Data & Precursor Information

PropertyThis compound (Predicted)7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (Precursor)4-Formylphenylboronic Acid (Precursor)
Molecular Formula C₁₆H₁₄O₃C₉H₉BrO₂C₇H₇BO₃
Molecular Weight 254.28 g/mol 229.07 g/mol 149.96 g/mol
Appearance Predicted: Off-white to pale yellow solidKnown: SolidKnown: White to off-white solid
Solubility Predicted: Soluble in common organic solvents (DCM, THF, DMF)Soluble in organic solventsSoluble in THF, Dioxane, MeOH
Boiling Point > 300 °C (Predicted)~120-122 °C @ 0.1 mmHg[3]Not applicable (decomposes)
Safety & Handling

The target compound possesses an aldehyde group and should be handled with appropriate care.

  • Hazard Profile: Based on analogs like benzaldehyde, this compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][5] GHS classifications for the parent 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde include warnings for skin irritation, eye irritation, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) when handling this compound.[3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][7] Avoid contact with skin and eyes. It is sensitive to air and may oxidize over time; storage under an inert atmosphere (Nitrogen or Argon) is recommended.[8]

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The most logical and efficient strategy to construct the C(sp²)-C(sp²) bond in the target biaryl system is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of its key components.[9]

Causality Behind the Method:

The Suzuki reaction is ideal here because it allows for the pre-installation of the aldehyde functionality (on the boronic acid partner), which is generally stable under the reaction conditions. This avoids the need for extra protection/deprotection steps that would be required if the aldehyde were to be installed after the coupling. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Workflow cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Target Target Molecule This compound Disconnect C-C Disconnection (Suzuki) Target->Disconnect Precursor1 Precursor A 7-Bromo-3,4-dihydro- 2H-1,5-benzodioxepine Disconnect->Precursor1 Precursor2 Precursor B 4-Formylphenylboronic Acid Disconnect->Precursor2 P1_node Precursor A Reaction Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) P1_node->Reaction P2_node Precursor B P2_node->Reaction Final_Product Final Product Reaction->Final_Product

Caption: Retrosynthesis and forward synthesis plan for the target molecule via Suzuki-Miyaura coupling.

Protocol: Synthesis of this compound

Materials:

  • 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, 4-formylphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water for a 5 mmol scale reaction).

  • Rationale for Degassing: The solvent mixture must be degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thereby inhibiting the reaction. This is achieved by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key expected ¹H NMR signals include a singlet for the aldehyde proton (~9.9-10.1 ppm) and distinct aromatic and aliphatic signals corresponding to the benzodioxepine moiety.[12]

Applications in Discovery Chemistry: Key Derivatization Protocols

The aldehyde functionality is a gateway to numerous molecular classes. Below are protocols for two of the most fundamental and powerful transformations used in drug discovery.

Derivatization_Workflow cluster_amines Amine Synthesis cluster_alkenes Alkene Synthesis Start This compound ReductiveAmination Reductive Amination + R¹R²NH + NaBH(OAc)₃ Start->ReductiveAmination Introduce N-diversity Wittig Wittig Reaction + Ph₃P=CHR³ (Ylide) Start->Wittig Introduce C=C linkers AmineProduct Diverse Amines (Secondary/Tertiary) ReductiveAmination->AmineProduct AlkeneProduct Stilbene Analogs & Vinyl Linkers Wittig->AlkeneProduct

Caption: Key synthetic pathways from the aldehyde building block.

Protocol 1: Reductive Amination for Amine Library Synthesis

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[13] The reaction proceeds via the formation of an intermediate iminium ion, which is then selectively reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is chosen for its chemoselectivity; it is powerful enough to reduce the protonated imine but generally does not reduce the starting aldehyde, minimizing side reactions.[14]

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and a desired primary or secondary amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a few drops of acetic acid to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Causality: Adding the reducing agent portion-wise helps to control any potential exotherm and ensures a smooth reaction.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC.

Protocol 2: Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is an invaluable tool for C=C bond formation, converting aldehydes into alkenes.[15] The reaction involves a phosphorus ylide, which attacks the electrophilic carbonyl carbon. The resulting betaine intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[16][17] The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[16]

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq).

    • Allow the mixture to stir for 1 hour, during which the characteristic color of the ylide should develop (often orange or deep red).

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add this aldehyde solution to the ylide solution via syringe.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup & Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexane) or by column chromatography.

Conclusion

This compound represents a strategically valuable, yet underutilized, building block for drug discovery. Its rational design and straightforward synthesis via Suzuki-Miyaura coupling make it highly accessible. The presence of the versatile aldehyde handle allows for rapid and efficient diversification through robust protocols like reductive amination and the Wittig reaction. By employing this building block, researchers can readily generate novel chemical libraries incorporating the privileged benzodioxepine scaffold, accelerating the discovery of new therapeutic agents.

References

  • Title: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP Source: ACS Omega URL: [Link]

  • Title: WO2011098472A1 - 7 - (alk- 1 ' -enyl) - 2h-benzo [b][6][18] dioxepin- 3 (4h) - ones and their use in fragrance applications Source: Google Patents URL:

  • Title: Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies Source: Sci-Hub (accessing original journal article) URL: [Link]

  • Title: SAFETY DATA SHEET - 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Source: Fisher Scientific URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepin Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Safety data sheet: Benzaldehyde Source: Carl ROTH URL: [Link]

  • Title: Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates Source: Google Patents URL
  • Title: Suzuki-Miyaura cross-coupling reaction catalyzed by new synthesized palladium complex containing N,N,O-Tridentate ligands Source: ResearchGate URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: The Reaction Guide URL: [Link]

  • Title: Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications Source: Cardiff University ORCA URL: [Link]

  • Title: Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications Source: MDPI URL: [Link]

  • Title: proton 1H NMR spectrum of benzaldehyde C6H5CHO Source: Doc Brown's Chemistry URL: [Link]

  • Title: The Suzuki Reaction Source: Harvard University, Myers Group URL: [Link]

  • Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine Source: PrepChem.com URL: [Link]

  • Title: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies Source: ResearchGate URL: [Link]

  • Title: (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Benzaldehyde Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin Source: Redalyc URL: [Link]

  • Title: New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl Source: OICC Press URL: [Link]

  • Title: The Wittig Reaction Source: University of Pittsburgh, Wipf Group URL: [Link]

  • Title: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Source: MDPI URL: [Link]

  • Title: Benzaldehyde Source: Wikipedia URL: [Link]

  • Title: Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives Source: International Journal of Scientific Research in Modern Science and Technology URL: [Link]

  • Title: 7-Methyl-3,4-dihydro-2h-benzo[b][6][18]dioxepin-3-ol Source: PubChem URL: [Link]

  • Title: Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one Source: World News of Natural Sciences URL: [Link]

  • Title: (a) Representative bioactive molecules containing the 1-amino-3,4-dihydroisoquinoline moiety. (b) Traditional synthetic methods Source: ResearchGate URL: [Link]

  • Title: Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Source: Bartleby URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Amides from 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Amide Synthesis in Modern Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in over 25% of all pharmaceutical drugs.[1] Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged scaffold in the design of bioactive molecules. The synthesis of amides is, therefore, a critical transformation in the drug development pipeline. This application note provides detailed protocols for the synthesis of amides from 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a versatile building block with potential applications in the development of novel therapeutics. We will explore two robust and distinct methodologies: a copper-catalyzed oxidative amidation and a metal-free approach utilizing a hypervalent iodine reagent, providing researchers with a comprehensive guide to accessing a diverse range of amide derivatives.

Chemical Profile of the Starting Material: this compound

  • Molecular Formula: C₁₇H₁₄O₃

  • Molecular Weight: 266.29 g/mol

  • Appearance: Off-white to pale yellow solid

  • Key Structural Features: The molecule features a benzaldehyde moiety fused to a 3,4-dihydro-2H-1,5-benzodioxepine ring system. The aldehyde group serves as the reactive handle for amide bond formation.

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Copper-Catalyzed Oxidative Amidation

This protocol details a highly efficient method for the direct synthesis of amides from this compound and an amine using a copper catalyst and an oxidant.[2] This approach is attractive due to its operational simplicity, use of inexpensive and readily available reagents, and generally high yields.[2][3]

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) or Copper(II) salts are effective catalysts for this transformation. The copper center is believed to facilitate the formation of a hemiaminal intermediate between the aldehyde and the amine, which is then oxidized to the amide.[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) is a common and effective oxidant for this reaction. It is relatively stable and its byproducts are volatile, simplifying purification. The oxidant is crucial for the conversion of the hemiaminal intermediate to the final amide product.

  • Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is typically used to ensure the solubility of the reactants and catalyst.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Amine: Add the desired amine (1.2 mmol, 1.2 equiv). If the amine is a salt (e.g., hydrochloride), add a suitable base such as sodium bicarbonate (2.0 mmol, 2.0 equiv) to liberate the free amine in situ.[2]

  • Catalyst and Solvent: Add the copper catalyst, for instance, copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and 10 mL of acetonitrile.

  • Addition of Oxidant: While stirring the mixture at room temperature, slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP, 2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Characterize the purified amide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Illustrative Reaction Workflow: Copper-Catalyzed Amidation

Copper_Catalyzed_Amidation cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Reaction_Vessel Reaction at 60 °C Aldehyde->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Catalyst CuI (5 mol%) Catalyst->Reaction_Vessel Oxidant TBHP Oxidant->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Target Amide Purification->Product Metal_Free_Amidation cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Reaction_Vessel Reaction at Room Temperature Aldehyde->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Oxidant (Diacetoxyiodo)benzene (PIDA) Oxidant->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Target Amide Purification->Product

Sources

Application of Benzodioxepine Analogs in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of benzodioxepine analogs in cancer research, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of their anticancer activity, provides detailed protocols for their evaluation, and presents a framework for structure-activity relationship (SAR) analysis.

Introduction: The Therapeutic Potential of the Benzodioxepine Scaffold

The benzodioxepine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. In oncology, these compounds have garnered significant interest due to their potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes essential for tumor growth and survival, such as microtubule dynamics and key signaling pathways. This guide will explore the practical application of these analogs as potential anticancer agents.

Mechanisms of Anticancer Activity

Benzodioxepine analogs exert their anticancer effects through several key mechanisms. Understanding these mechanisms is crucial for designing effective experimental strategies and for the rational design of novel, more potent derivatives.

Disruption of Microtubule Polymerization

A primary mechanism of action for several potent benzodioxepine analogs is the inhibition of microtubule polymerization. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[1] By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to a cascade of events including:

  • Cell Cycle Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest, typically at the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The activity of these compounds is often evaluated through in vitro tubulin polymerization assays.[3]

Inhibition of Key Signaling Pathways

Cancer cells are often characterized by the aberrant activation of signaling pathways that promote proliferation, survival, and metastasis. Benzodioxepine analogs have been shown to modulate several of these critical pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[4] Its overactivation is a common feature in many cancers.[5][6] Some benzodioxepine derivatives have demonstrated the ability to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[7] The inhibition of this pathway can be assessed by examining the phosphorylation status of key downstream effectors like Akt and mTOR using techniques such as Western blotting.

The benzodioxepine scaffold can be adapted to target various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.[8] By designing analogs that fit into the ATP-binding pocket of specific kinases, it is possible to develop selective inhibitors. The inhibitory activity can be quantified using various kinase assay platforms.[9][10][11]

Induction of Oxidative Stress and Apoptosis

Some benzodioxepine analogs can induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. This mechanism can be investigated by measuring intracellular ROS levels and assessing markers of apoptosis.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis and evaluation of benzodioxepine analogs in a cancer research setting. These protocols are designed to be self-validating, with integrated quality control steps.

Synthesis of a Representative Benzodioxepine Analog

The synthesis of benzodioxepine analogs can be achieved through various synthetic routes. The following is a generalized, multi-step procedure for the synthesis of a dibenzo[b,f]oxepine derivative, a class of compounds that has shown promising anticancer activity.[12]

Protocol 3.1: Synthesis of a Dibenzo[b,f]oxepine Analog

Materials:

  • Substituted 2-hydroxybenzaldehyde

  • Substituted 2-hydroxyphenylacetic acid

  • Polyphosphoric acid (PPA)

  • Appropriate solvents (e.g., toluene, ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1 equivalent) and substituted 2-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.

  • Step 2: Cyclization. Add polyphosphoric acid (PPA) to the reaction mixture. The amount of PPA will need to be optimized for specific substrates.

  • Step 3: Heating. Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f]oxepine analog.[13]

  • Step 6: Characterization. Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14]

Protocol 3.2: MTT Cell Proliferation Assay [3][15]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Benzodioxepine analog stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxepine analog in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software program.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer drug candidates.[17][18]

Protocol 3.3: Subcutaneous Xenograft Tumor Growth Inhibition Study

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel (optional, to enhance tumor take rate)

  • Benzodioxepine analog formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and handling facilities compliant with ethical guidelines

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of each mouse.[19]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

  • Drug Administration: Administer the benzodioxepine analog to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). Administer the vehicle solution to the control group.[20]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[20] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of benzodioxepine analogs and their anticancer activity is crucial for optimizing lead compounds. A systematic SAR study involves synthesizing a series of analogs with specific structural modifications and evaluating their cytotoxicity.

Table 1: Illustrative SAR Data for a Series of Dibenzo[b,f]oxepine Analogs

Compound IDR1R2R3IC50 (µM) on HCT116 cells[12]
1a HOHH< 30% viability at test concentration
1c OCH3OHH< 30% viability at test concentration
1d HOHOCH3< 30% viability at test concentration
1i OHOHH< 30% viability at test concentration
2i OHNO2H< 30% viability at test concentration
2j OCH3NO2H< 30% viability at test concentration
3h NaphthaleneNH2H< 30% viability at test concentration

Note: The data presented is illustrative, based on findings that certain stilbene and dibenzo[b,f]oxepine derivatives showed high potency.[12] A comprehensive SAR study would involve a wider range of substitutions and quantitative IC50 values.

Insights from SAR:

  • The presence and position of hydroxyl and methoxy groups on the phenyl rings significantly influence cytotoxic activity.[12]

  • The substitution of a nitro group can impact activity, and its subsequent reduction to an amino group may alter both activity and solubility.[12]

  • Exploring different aromatic systems, such as replacing a phenyl ring with a naphthalene ring, can lead to potent compounds.[12]

Visualization of Key Concepts

Experimental Workflow for Evaluating Benzodioxepine Analogs

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Benzodioxepine Analog Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Test Compound IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Tubulin Assay) IC50->Mechanism Xenograft Xenograft Model Development Mechanism->Xenograft Lead Candidate Efficacy Antitumor Efficacy Study Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Workflow for the preclinical evaluation of benzodioxepine analogs.

Signaling Pathway: PI3K/Akt Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzodioxepine Benzodioxepine Analog Benzodioxepine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzodioxepine analogs.

Conclusion and Future Directions

Benzodioxepine analogs represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including microtubule disruption and inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial synthesis to in vivo efficacy studies. Future research should focus on the development of analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential of these compounds in combination with other anticancer agents may lead to more effective treatment strategies.

References

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. (2018). MDPI. Retrieved January 23, 2026, from [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2014). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. (2019). PubMed. Retrieved January 23, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2023). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Kinase Profiling & Screening. (n.d.). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • 3.3. Mouse Models for Tumor Growth. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • QSAR Modeling of Taxane Analogues Against Colon Cancer. (2010). PubMed. Retrieved January 23, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • Determination of Caspase Activation by Western Blot. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting. Retrieved January 23, 2026, from [Link]

  • Continuous Flow Synthesis of Anticancer Drugs. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. (2015). Spandidos Publications. Retrieved January 23, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) modelling of the activity of anti-colorectal cancer agents featuring quantum chemical predictors and interaction terms. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2013). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved January 23, 2026, from [Link]

  • Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315. (2015). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2024). Frontiers. Retrieved January 23, 2026, from [Link]

  • Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 23, 2026, from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2017). Anticancer Research. Retrieved January 23, 2026, from [Link]

  • PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • (PDF) PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Development of Novel Antibacterial Agents Using a Benzodioxepine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxepine Scaffold as a Promising Frontier in Antibacterial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The benzodioxepine core, a heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. Recent investigations have highlighted its potential as a foundational scaffold for potent antibacterial compounds.[1] Notably, derivatives of benzodioxepine have shown significant promise, particularly through the inhibition of crucial bacterial metabolic pathways, such as fatty acid biosynthesis.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antibacterial agents based on the benzodioxepine scaffold. It provides a detailed framework, from chemical synthesis to microbiological and mechanistic evaluation, grounded in established scientific principles and methodologies. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Synthesis of Benzodioxepine-Based Antibacterial Agents

The synthesis of a library of benzodioxepine derivatives is a critical first step in exploring their therapeutic potential. A common and effective strategy involves a multi-step synthesis that allows for the introduction of diverse functional groups, enabling a thorough investigation of structure-activity relationships (SAR).[2]

General Synthetic Scheme

A representative synthetic route to novel benzodioxepine-biphenyl amide derivatives, which have demonstrated potent antibacterial activity, is outlined below. This approach begins with the coupling of a benzodioxepine carboxylic acid with a substituted aniline, followed by a Suzuki-Miyaura coupling to introduce the biphenyl moiety. This revised methodology has been shown to facilitate purification and reduce side reactions.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki-Miyaura Coupling A Benzodioxepine carboxylic acid C Amide Intermediate A->C Coupling Reagent (e.g., HATU, EDCI) B p-Bromoaniline B->C E Final Benzodioxepine-Biphenyl Amide Derivatives C->E Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) D Phenylboronic acid derivatives D->E

Caption: General synthetic workflow for benzodioxepine-biphenyl amide derivatives.

Protocol: Synthesis of a Benzodioxepine-Biphenyl Amide Derivative (Exemplary)

This protocol is a generalized procedure based on established methods for amide coupling and Suzuki-Miyaura reactions.

Materials:

  • Benzodioxepine carboxylic acid

  • p-Bromoaniline

  • Phenylboronic acid

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Amide Bond Formation

  • Dissolve benzodioxepine carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add p-bromoaniline (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the amide intermediate.

Step 2: Suzuki-Miyaura Coupling

  • To a solution of the amide intermediate (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add phenylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and K2CO3 (2.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 80-90 °C and stir for 8-12 hours, monitoring progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final benzodioxepine-biphenyl amide derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Part 2: In Vitro Antibacterial Activity Assessment

The primary evaluation of novel antibacterial agents involves determining their efficacy against a panel of clinically relevant bacterial strains. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these assays to ensure reproducibility and comparability of data.[3]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized benzodioxepine derivatives

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (DMSO or vehicle)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzodioxepine derivative in DMSO.

    • Perform a two-fold serial dilution of each compound in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.[7]

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Part 3: Elucidation of the Mechanism of Action

Understanding how a novel antibacterial agent exerts its effect is crucial for its development. For benzodioxepine derivatives, a key proposed mechanism is the inhibition of the bacterial fatty acid synthesis (FAS) pathway, specifically targeting the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme.[1]

Proposed Mechanism of Action: Inhibition of FabH

The bacterial fatty acid synthesis pathway is essential for building bacterial cell membranes and is a validated target for antibacterial drugs.[1] FabH catalyzes the initial condensation reaction in this pathway. Its inhibition disrupts membrane integrity and leads to bacterial cell death.

MoA_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) A Acetyl-CoA C Acetoacetyl-ACP A->C B Malonyl-ACP B->C D Elongation Cycles C->D E Fatty Acids D->E FabH FabH Enzyme FabH->C Catalyzes Inhibitor Benzodioxepine Derivative Inhibitor->FabH Inhibits

Caption: Proposed mechanism of action of benzodioxepine derivatives via FabH inhibition.

Protocol: In Vitro FabH Enzyme Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the activity of the FabH enzyme.[2][8]

Materials:

  • Purified FabH enzyme (e.g., from S. aureus or E. coli)

  • Substrates: [3H]acetyl-CoA and malonyl-ACP

  • Benzodioxepine derivatives

  • DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-incubate the purified FabH enzyme with various concentrations of the benzodioxepine derivative (dissolved in DMSO) for 15 minutes at room temperature.[8] The final DMSO concentration should be kept low (e.g., 1%) in all assays.[8]

  • Initiate the enzymatic reaction by adding the substrates, [3H]acetyl-CoA and malonyl-ACP.[8]

  • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37 °C.

  • Stop the reaction (e.g., by adding a strong acid).

  • Quantify the amount of radiolabeled product formed using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Bacterial Membrane Depolarization Assay

As a consequence of FAS inhibition and disruption of membrane synthesis, or through direct interaction with the membrane, the compound may cause depolarization of the bacterial cytoplasmic membrane. This can be assessed using voltage-sensitive dyes.[9][10]

Materials:

  • Voltage-sensitive dye (e.g., DiSC3(5))

  • Bacterial culture in logarithmic growth phase

  • Benzodioxepine derivatives

  • Positive control (e.g., gramicidin, a known membrane depolarizer)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase and dilute to an OD600 of 0.2 in a suitable buffer (e.g., pre-warmed LB).[9]

  • Add the bacterial suspension to the wells of a black 96-well plate.

  • Add the voltage-sensitive dye DiSC3(5) to a final concentration of 1 µM and incubate until a stable, quenched fluorescence signal is achieved.[9][11] This indicates the dye has entered the polarized bacterial membranes.

  • Add the benzodioxepine derivatives at various concentrations to the wells.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader (excitation ~622 nm, emission ~670 nm).

  • Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence (dequenching).[10][12] Compare the fluorescence profiles to the positive and negative controls.

Part 4: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the antibacterial compounds are selectively toxic to bacteria with minimal harm to host cells.[13] Cytotoxicity assays using mammalian cell lines are therefore essential.

Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Benzodioxepine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzodioxepine derivatives for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Add the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

Part 5: Data Presentation and Interpretation

Summary of Antibacterial Activity and Cytotoxicity
Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 FabH (µM)CC50 (µM) vs. HEK293Selectivity Index (SI = CC50/MIC)
BD-01 HH1664>100>100>6.25
BD-02 ClH43215.2>100>25
BD-03 OMeH86445.8>100>12.5
BD-04 ClCF3182.18585
ControlCiprofloxacin-0.50.015NA>100NA

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Experimental_Workflow start Design & Synthesis of Benzodioxepine Library mic Primary Screening: MIC Determination (S. aureus, E. coli) start->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar moa Mechanism of Action Studies sar->moa cyto Cytotoxicity Assessment (MTT Assay) sar->cyto fabH FabH Enzyme Inhibition Assay moa->fabH membrane Membrane Depolarization Assay moa->membrane lead Lead Compound Identification & Optimization fabH->lead membrane->lead cyto->lead

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Benzodioxepin Scaffold

The 1,5-benzodioxepin moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation and electronic properties make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this core structure have been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The aldehyde functional group at the 7-position of the 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde core serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives through reactions like condensation, oxidation, or reductive amination.

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel derivatives based on this scaffold. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible data generation. We will explore a multi-tiered screening approach, beginning with foundational cytotoxicity assessments and branching into specific assays for anticancer, antimicrobial, and anti-inflammatory potential.

Chapter 1: Foundational Workflow and Preliminary Assessments

Before embarking on specific bioactivity assays, a series of preliminary steps are crucial for ensuring data quality and guiding the experimental strategy.

Compound Management and Solubility Assessment

Expert Insight: The bioavailability of a compound in an in vitro assay is fundamentally limited by its solubility in the aqueous culture medium. Compound precipitation can lead to inaccurate concentration calculations and false-negative results. Therefore, determining the optimal solvent and working concentration range is a critical first step.

Protocol:

  • Primary Solvent Selection: Attempt to dissolve the derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for cell-based assays as it is miscible with aqueous media and generally tolerated by cells at low final concentrations (<0.5% v/v).

  • Aqueous Solubility Test: Prepare a series of dilutions of the DMSO stock in the primary cell culture medium or assay buffer (e.g., PBS) to be used.

  • Visual Inspection: Incubate the dilutions under standard assay conditions (e.g., 37°C for 24 hours). Inspect for any signs of precipitation, cloudiness, or crystallization, both macroscopically and under a light microscope.

  • Define Maximum Working Concentration: The highest concentration that remains fully dissolved is the maximum reliable concentration for your subsequent experiments. Always include a "vehicle control" (e.g., medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

In Silico Target Prediction

Expert Insight: Computational tools can provide valuable, hypothesis-generating predictions about the potential biological targets of novel molecules. This approach, based on the principle that structurally similar molecules often share biological targets, can help prioritize which in vitro assays are most relevant.[2]

Protocol:

  • Obtain Compound Structure: Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for your derivative.

  • Utilize Prediction Tools: Input the SMILES string into a web-based target prediction server like SwissTargetPrediction.

  • Analyze Results: The output will be a ranked list of potential protein targets based on structural similarity to known ligands. Look for clusters of targets related to specific pathways (e.g., protein kinases, bacterial enzymes, cyclooxygenases) to guide your assay selection. This step transforms a broad screening effort into a more focused, hypothesis-driven investigation.

cluster_prelim Preliminary Assessment cluster_screening Tier 1 Screening cluster_application Tier 2: Application-Specific Assays Compound Synthesized Derivative Solubility Solubility & Stability Testing Compound->Solubility InSilico In Silico Target Prediction Compound->InSilico Stock Prepare DMSO Stock Solution Solubility->Stock Anticancer Anticancer InSilico->Anticancer Hypothesis Antimicrobial Antimicrobial InSilico->Antimicrobial Hypothesis AntiInflammatory Anti-inflammatory InSilico->AntiInflammatory Hypothesis Cytotoxicity General Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Stock->Cytotoxicity Cytotoxicity->Anticancer Proceed if non-toxic or selectively toxic Cytotoxicity->Antimicrobial Proceed if non-toxic or selectively toxic Cytotoxicity->AntiInflammatory Proceed if non-toxic or selectively toxic

Caption: Initial workflow for evaluating novel derivatives.

Chapter 2: Application Note - Anticancer Activity

Rationale: Many heterocyclic compounds, including those with benzodiazine and benzofuran cores, exhibit potent anticancer activity by targeting critical cellular processes like proliferation, survival, and migration.[1][3][4] The evaluation of 1,5-benzodioxepin derivatives is a logical extension of this research. The primary goal is to identify compounds that selectively kill cancer cells while sparing normal cells.

Protocol 2.1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay is a cornerstone of anticancer drug screening. It measures the metabolic activity of cells, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[2]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a table for clear comparison of potency and selectivity.

Compound IDCancer Cell Line 1 (MCF-7) IC₅₀ (µM)Cancer Cell Line 2 (HepG2) IC₅₀ (µM)Normal Cell Line (HEK-293) IC₅₀ (µM)Selectivity Index (SI)*
Derivative 15.28.1> 100> 19.2
Derivative 225.630.2> 100> 3.9
Derivative 30.91.545.350.3
Doxorubicin0.50.85.110.2

*Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line. A higher SI value indicates greater cancer cell-specific toxicity.

Chapter 3: Application Note - Antimicrobial & Anti-biofilm Activity

Rationale: The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel scaffolds and mechanisms of action.[5] Heterocyclic compounds are a rich source of potential antimicrobial agents.[6] Evaluating the benzodioxepin derivatives against clinically relevant bacteria is a crucial step in exploring their therapeutic breadth.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC assay is the fundamental method for quantifying the bacteriostatic activity of a compound. It determines the lowest concentration of an agent that inhibits the visible in vitro growth of a specific microorganism.[7]

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL and add it to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a known antibiotic control (e.g., Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Protocol 3.2: Biofilm Inhibition Assay (Crystal Violet Method)

Principle: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to conventional antibiotics. This assay quantifies the ability of a compound to prevent the formation of this biofilm.[7]

Methodology:

  • Preparation: In a 96-well flat-bottom plate, add bacterial culture (adjusted to ~1 x 10⁷ CFU/mL) to wells containing sub-MIC concentrations of the test compounds (e.g., 1/2, 1/4, 1/8 MIC).

  • Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-swimming) cells and wash the wells carefully with PBS to remove any remaining non-adherent bacteria.

  • Fixation: Fix the remaining biofilm with methanol for 15 minutes.

  • Staining: Remove the methanol, allow the plate to air dry, and stain the biofilm with 0.1% crystal violet solution for 20 minutes.

  • Solubilization: Wash away the excess stain with water and air dry. Solubilize the bound stain with 30% acetic acid.

  • Quantification: Measure the absorbance at 590 nm. A lower absorbance compared to the untreated control indicates biofilm inhibition.

Start Derivative with Potential Antimicrobial Activity MIC Determine MIC (Broth Microdilution) Start->MIC MIC_Result Is MIC in acceptable range? MIC->MIC_Result Biofilm Test Biofilm Inhibition (at sub-MIC concentrations) MIC_Result->Biofilm Yes Stop Stop/Deprioritize MIC_Result->Stop No MBC Determine MBC (Minimal Bactericidal Concentration) Proceed Proceed to Advanced Studies (Time-kill kinetics, MoA) MBC->Proceed Biofilm->MBC Biofilm->Proceed

Caption: Workflow for antimicrobial and anti-biofilm screening.

Chapter 4: Application Note - Anti-inflammatory Activity

Rationale: Inflammation is a key pathological process in numerous diseases. Many heterocyclic compounds have demonstrated anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenases (COX) or suppressing inflammatory mediators like nitric oxide (NO).[8][9][10]

Protocol 4.1: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of chronic inflammation. This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the culture medium using the Griess reagent.[11]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value. Crucially, run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Macrophage Macrophage NFkB NF-κB Pathway Macrophage->NFkB TLR4->Macrophage iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Compound Test Derivative Compound->NFkB Potential Inhibition Compound->iNOS Potential Inhibition Compound->COX2 Potential Inhibition

Caption: Key inflammatory pathway targets for screening.

Conclusion

This guide outlines a structured, multi-faceted approach for the comprehensive in vitro evaluation of this compound derivatives. By integrating preliminary assessments with targeted bioactivity screens for anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds. The emphasis on understanding the rationale behind each protocol and including appropriate controls is paramount for generating high-quality, reliable data. The findings from these in vitro studies will form the critical foundation for subsequent mechanism-of-action studies, lead optimization, and eventual preclinical development.

References

  • MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PMC - NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • PMC - PubMed Central. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1.
  • NIH. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP.
  • Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • PMC - NIH. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents.
  • PMC - NIH. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.
  • PMC - PubMed Central. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.
  • ACS Publications. Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts | ACS Omega.
  • MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
  • Pharmacia. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • ResearchGate. Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • Frontiers. Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics.
  • ResearchGate. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting.
  • MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3.
  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. (PDF) Antibacterials with Novel Chemical Scaffolds in Clinical Development.
  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • MDPI. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • PMC - PubMed Central. Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines.

Sources

Synthetic Pathways to Functionalized Benzodioxepines: A Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Potential of the Benzodioxepine Scaffold

The benzodioxepine core, a seven-membered heterocyclic system fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a flexible seven-membered ring and the presence of two ether linkages, provide a unique three-dimensional architecture for interaction with biological targets. While less explored than their nitrogenous counterparts, the benzodiazepines, functionalized benzodioxepines are emerging as a promising class of compounds with a diverse range of pharmacological activities. Recent studies have highlighted their potential as antibacterial agents, and historical research has demonstrated their utility as β-adrenergic stimulants.[1][2] This guide provides an in-depth exploration of key synthetic routes to access functionalized benzodioxepines, offering detailed protocols and insights into the strategic considerations for designing and synthesizing novel derivatives for pharmacological investigation.

Strategic Approaches to Benzodioxepine Synthesis

The construction of the benzodioxepine ring system and the introduction of functional groups for structure-activity relationship (SAR) studies can be achieved through several strategic synthetic pathways. This guide will focus on three robust and versatile methods:

  • Ring-Closing Metathesis (RCM): A powerful and convergent approach for the formation of the seven-membered dioxepine ring from acyclic precursors.

  • Classical Cyclization via a Ketone Intermediate: A stepwise approach that allows for functionalization at the C3 position of the dioxepine ring, leading to compounds with interesting pharmacological profiles.

  • Amide Coupling for Late-Stage Functionalization: A strategy that enables the diversification of benzodioxepine scaffolds with a wide range of substituents, exemplified by the synthesis of potent antibacterial agents.

The following sections will provide detailed protocols and the underlying chemical principles for each of these synthetic strategies.

Protocol 1: Ring-Closing Metathesis for the Synthesis of 2H-1,5-Benzodioxepins

Ring-closing metathesis (RCM) has emerged as a premier method for the construction of cyclic olefins, including the seven-membered ring of benzodioxepines. The reaction is catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, and is valued for its functional group tolerance and operational simplicity. The general strategy involves the synthesis of a 1,2-bis(alkenyloxy)benzene precursor, which then undergoes intramolecular cyclization.

Workflow for RCM Synthesis of 2H-1,5-Benzodioxepins

RCM_Workflow cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis cluster_2 Purification Catechol Catechol Williamson_Ether Williamson Ether Synthesis (Base, Solvent) Catechol->Williamson_Ether Allyl_Bromide Allyl Bromide Allyl_Bromide->Williamson_Ether Precursor 1,2-Bis(allyloxy)benzene Williamson_Ether->Precursor RCM_Reaction RCM Reaction (Inert Atmosphere, Solvent) Precursor->RCM_Reaction Grubbs_Catalyst Grubbs' Catalyst (e.g., 1st or 2nd Gen.) Grubbs_Catalyst->RCM_Reaction Benzodioxepine 2H-1,5-Benzodioxepin RCM_Reaction->Benzodioxepine Purification Column Chromatography Benzodioxepine->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: Workflow for the synthesis of 2H-1,5-benzodioxepins via RCM.

Detailed Experimental Protocol: Synthesis of 2H-1,5-Benzodioxepin

Part A: Synthesis of 1,2-Bis(allyloxy)benzene (Precursor)

This step utilizes the Williamson ether synthesis, a reliable method for forming ether linkages.[3]

  • Reagents and Materials:

    • Catechol (1 equivalent)

    • Allyl bromide (2.2 equivalents)

    • Potassium carbonate (K₂CO₃, 2.5 equivalents)

    • Acetone (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of catechol in anhydrous acetone, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add allyl bromide dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 1,2-bis(allyloxy)benzene.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure precursor.

Part B: Ring-Closing Metathesis

This step requires an inert atmosphere to protect the ruthenium catalyst from deactivation.

  • Reagents and Materials:

    • 1,2-Bis(allyloxy)benzene (1 equivalent)

    • Grubbs' Catalyst (1st or 2nd generation, 1-5 mol%)

    • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

    • Schlenk flask or a flask equipped with a nitrogen/argon inlet

    • Magnetic stirrer

  • Procedure:

    • Dissolve the 1,2-bis(allyloxy)benzene in the anhydrous, degassed solvent in the reaction flask under an inert atmosphere.

    • Add the Grubbs' catalyst to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2H-1,5-benzodioxepin.

Protocol 2: Synthesis of Functionalized 3,4-Dihydro-2H-1,5-Benzodioxepins via a 3-Oxo Intermediate

This classical approach provides access to 3,4-dihydro-2H-1,5-benzodioxepins with functionalization at the C3 position. The key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, is a versatile precursor for the synthesis of various derivatives, including amino alcohols with demonstrated β-adrenergic stimulant activity.[2]

Synthetic Scheme for Functionalized 3,4-Dihydro-2H-1,5-Benzodioxepins

Oxo_Intermediate_Scheme cluster_0 Intermediate Synthesis cluster_1 Functionalization Start_Material 1,2-Di(cyanomethoxy)benzene Thorpe_Cyclization Thorpe-Ziegler Cyclization Start_Material->Thorpe_Cyclization Enamino_Nitrile Enamino Nitrile Intermediate Thorpe_Cyclization->Enamino_Nitrile Hydrolysis Acid Hydrolysis Enamino_Nitrile->Hydrolysis Oxo_Intermediate 3-Oxo-3,4-dihydro-2H- 1,5-benzodioxepin Hydrolysis->Oxo_Intermediate Cyanohydrin_Formation Cyanohydrin Formation (e.g., KCN, H+) Oxo_Intermediate->Cyanohydrin_Formation Cyanohydrin Cyanohydrin Adduct Cyanohydrin_Formation->Cyanohydrin Reduction Reduction (e.g., LiAlH4) Cyanohydrin->Reduction Amino_Alcohol 3-Aminomethyl-3-hydroxy- benzodioxepin Reduction->Amino_Alcohol

Caption: Synthesis of functionalized benzodioxepins via a 3-oxo intermediate.

Detailed Experimental Protocol: Synthesis of 3-Isopropylaminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin

Part A: Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

  • Reagents and Materials:

    • 1,2-Di(cyanomethoxy)benzene (1 equivalent)

    • Sodium hydride (NaH) or other suitable base

    • Anhydrous solvent (e.g., THF, DMSO)

    • Aqueous acid (e.g., HCl) for hydrolysis

    • Reaction vessel under inert atmosphere

  • Procedure:

    • Dissolve 1,2-di(cyanomethoxy)benzene in the anhydrous solvent under an inert atmosphere.

    • Carefully add the base (e.g., NaH) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the Thorpe-Ziegler cyclization is complete (monitor by TLC).

    • Carefully quench the reaction and then add aqueous acid.

    • Heat the mixture to effect hydrolysis of the enamino nitrile intermediate to the ketone.

    • After cooling, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude ketone by column chromatography or recrystallization.

Part B: Synthesis of the Functionalized Amino Alcohol

  • Reagents and Materials:

    • 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (1 equivalent)

    • Potassium cyanide (KCN)

    • Acetic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Acetone (for reductive amination)

    • Hydrogen gas and a suitable catalyst (e.g., Pd/C) for reductive amination

  • Procedure:

    • Cyanohydrin Formation: React the ketone with KCN in the presence of a proton source (e.g., acetic acid) to form the cyanohydrin.

    • Reduction to Primary Amine: Reduce the cyanohydrin using a strong reducing agent like LiAlH₄ in an anhydrous ether solvent to yield the 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin.

    • Reductive Amination: To obtain the N-isopropyl derivative, react the primary amine with acetone in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the final product.

    • Purification: Purify the final compound by column chromatography or by forming a salt and recrystallizing.

Protocol 3: Late-Stage Functionalization via Amide Coupling for Antibacterial Agents

This strategy is particularly useful for generating libraries of compounds for pharmacological screening. It involves the synthesis of a benzodioxepine core bearing a carboxylic acid functionality, which can then be coupled with a variety of amines to produce a diverse set of amides. A recent study demonstrated the effectiveness of this approach in developing benzodioxepine-biphenyl amide derivatives with potent antibacterial activity.[4][5]

General Scheme for Amide Library Synthesis

Amide_Coupling_Scheme cluster_0 Scaffold Synthesis cluster_1 Amide Coupling cluster_2 Screening Benzodioxepine_Acid 3,4-Dihydro-2H-1,5-benzodioxepine- 7-carboxylic acid Amide_Coupling Amide Coupling Reaction Benzodioxepine_Acid->Amide_Coupling Amine_Library Library of Amines (e.g., Biphenylamines) Amine_Library->Amide_Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI) Coupling_Reagent->Amide_Coupling Amide_Library_Product Library of Functionalized Benzodioxepine Amides Amide_Coupling->Amide_Library_Product Pharmacological_Screening Pharmacological Screening (e.g., Antibacterial Assays) Amide_Library_Product->Pharmacological_Screening

Caption: Late-stage functionalization via amide coupling.

Detailed Experimental Protocol: Synthesis of N-(biphenyl-4-yl)-3,4-dihydro-2H-benzo[b][4][5]dioxepine-7-carboxamide

Part A: Synthesis of 3,4-Dihydro-2H-benzo[b][4][5]dioxepine-7-carboxylic acid

This starting material can be prepared from commercially available precursors through standard functional group transformations, such as oxidation of a corresponding methyl or formyl group on the benzodioxepine ring.

Part B: Amide Coupling

  • Reagents and Materials:

    • 3,4-Dihydro-2H-benzo[b][4][5]dioxepine-7-carboxylic acid (1 equivalent)

    • Biphenyl-4-amine (1 equivalent)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent (1.1 equivalents)

    • DIPEA (N,N-Diisopropylethylamine) (2 equivalents)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Reaction vial with a magnetic stirrer

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF in the reaction vial.

    • Add the biphenyl-4-amine, followed by DIPEA.

    • Add the coupling reagent (HATU) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Data Presentation: Pharmacological Activity

The synthesized benzodioxepine derivatives can be evaluated for their pharmacological activity in various assays. The results should be tabulated for clear comparison and SAR analysis.

Table 1: Antibacterial Activity of Benzodioxepine-Biphenyl Amide Derivatives

Compound IDR Group on BiphenylMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
E1 H>128>128
E2 4'-F64128
E3 4'-Cl3264
E4 3'-CN816
E5 3'-OCF₃1632

Data is illustrative and based on trends observed in the literature.[4][5]

Conclusion and Future Directions

The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals to access a wide array of functionalized benzodioxepines. The versatility of these methods allows for systematic modifications of the benzodioxepine scaffold, enabling comprehensive SAR studies. The demonstrated antibacterial and β-adrenergic stimulant activities of certain derivatives underscore the pharmacological potential of this compound class. Future research in this area could focus on expanding the diversity of functional groups, exploring different substitution patterns on both the benzene and dioxepine rings, and evaluating these novel compounds against a broader range of biological targets. The development of enantioselective synthetic routes would also be a valuable contribution to the field, allowing for the investigation of stereochemical effects on pharmacological activity.

References

  • Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71, 509-518. [Link]

  • Mamouni, R., et al. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Tetrahedron Letters, 45(11), 2427-2429. [Link]

  • Rooney, C. S., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. [Link]

  • Ogilvie, W. W., et al. (2011). Williamson Ether Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, troubleshoot issues, and ensure reproducible, high-yield results.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its success is contingent on a delicate interplay of various components: the palladium catalyst, ligands, base, solvent, and the nature of the substrates themselves.[3] This guide will dissect these elements in the context of synthesizing this compound, a key intermediate in various pharmaceutical and materials science applications.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Low or no conversion is one of the most common issues in Suzuki coupling and can stem from several factors. Let's break down the potential culprits and their solutions.

1. Inactive Catalyst: The active catalytic species in a Suzuki coupling is a Pd(0) complex.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.

  • Underlying Cause: Incomplete reduction of the Pd(II) precatalyst can halt the reaction before it even starts. This can be due to impurities in the reaction mixture or the absence of a suitable reducing agent.

  • Solution:

    • Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) species to inactive Pd(II).[3] Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.

    • Choice of Ligand: Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can facilitate the reduction of Pd(II) and stabilize the active Pd(0) catalyst.

    • Consider a Pd(0) Source: If issues persist, consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

2. Poor Substrate Reactivity: The reactivity of the aryl halide is a critical factor. The general order of reactivity is I > Br > OTf >> Cl.[5]

  • Underlying Cause: If you are using an aryl chloride, the oxidative addition step, which is often the rate-determining step, can be sluggish.[6][7]

  • Solution:

    • Switch to a More Reactive Halide: If possible, use the corresponding aryl bromide or iodide.

    • Employ a More Active Catalyst System: For less reactive aryl chlorides, specialized ligands that promote oxidative addition are necessary. Buchwald ligands or N-heterocyclic carbene (NHC) ligands are often effective.[8][9]

3. Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[1][8][10]

  • Underlying Cause: An inappropriate or weak base may not be sufficient to form the boronate species required for transmetalation. The choice of base can also be solvent-dependent.[6]

  • Solution:

    • Screen Different Bases: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[4] For substrates with base-sensitive functional groups, a milder base like KF might be preferable.[8][11]

    • Ensure Anhydrous Conditions (if required): While many Suzuki couplings tolerate water, some systems work best under anhydrous conditions. Ensure your base is properly dried if necessary.

Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of the aryl halide. How can I minimize these?

Side product formation can significantly reduce your yield and complicate purification. Understanding the mechanisms behind these side reactions is key to mitigating them.

1. Homocoupling of the Boronic Acid: This side reaction produces a biaryl product derived from two molecules of your boronic acid.

  • Underlying Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[3] If the reduction of the Pd(II) precatalyst is slow or incomplete, or if there is oxygen in the reaction mixture, homocoupling can become a significant pathway.[3]

  • Solution:

    • Rigorous Degassing: As mentioned before, meticulous degassing is crucial to minimize oxygen levels.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can reduce the amount of Pd(II) present at the beginning of the reaction.

    • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.

2. Dehalogenation of the Aryl Halide: This side reaction results in the replacement of the halogen on your aryl halide with a hydrogen atom.

  • Underlying Cause: Dehalogenation can occur through a competing reaction pathway where a hydride species is generated and participates in reductive elimination.[3] This can be more prevalent with certain solvents or bases.

  • Solution:

    • Solvent Choice: Solvents like DMF can sometimes promote dehalogenation.[11] Consider switching to a less polar aprotic solvent like toluene or dioxane.

    • Base Selection: Certain bases may be more prone to generating hydride species. Experiment with different bases to find one that minimizes this side reaction.

Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. What can I do to prevent this?

Boronic acids can be unstable under certain conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).

  • Underlying Cause: Protodeboronation is often catalyzed by residual palladium and can be accelerated by aqueous conditions and elevated temperatures.[3][11]

  • Solution:

    • Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be a good alternative to prevent decomposition.[3]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help compensate for some degradation.

    • Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst and ligand combination for the synthesis of this compound?

A: While the ideal system may require some screening, a good starting point for this type of biaryl synthesis would be a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with an electron-rich, bulky phosphine ligand such as SPhos or XPhos. These ligands are known to be highly effective for coupling a wide range of aryl halides, including less reactive chlorides.[4]

Q: Which solvent system is recommended for this reaction?

A: A mixture of an organic solvent and water is often used in Suzuki couplings. Common choices include toluene/water, dioxane/water, or THF/water.[12] The aqueous phase is typically used to dissolve the inorganic base. For substrates with poor solubility, a solvent like DMF can be used, but be mindful of potential side reactions like dehalogenation.[11]

Q: How critical is the choice of base, and what are the key considerations?

A: The choice of base is critical as it facilitates the transmetalation step.[1] The strength and solubility of the base are important factors. K₂CO₃ and K₃PO₄ are commonly used and effective bases.[4] For substrates that are sensitive to strong bases, milder options like KF can be employed.[11] The amount of base used is also important; typically 2-3 equivalents are sufficient.

Experimental Protocols

Optimized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the synthesis of this compound.

Reagents and Stoichiometry

ReagentMolar Equiv.
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine1.0
4-Formylphenylboronic acid1.2
Pd(OAc)₂0.02
SPhos0.04
K₃PO₄2.0
Toluene/Water4:1 v/v

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water (4:1) solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling

Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative_Addition->Transmetalation Ar'-B(OR)₂ / Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration caption Suzuki-Miyaura Catalytic Cycle Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_substrate Is the aryl halide reactive enough? check_catalyst->check_substrate Yes solution_catalyst Degas thoroughly Use electron-rich ligand Consider Pd(0) source check_catalyst->solution_catalyst No check_base Is the base appropriate? check_substrate->check_base Yes solution_substrate Switch to aryl bromide/iodide Use more active catalyst system check_substrate->solution_substrate No check_boronic Is the boronic acid stable? check_base->check_boronic Yes solution_base Screen different bases Ensure anhydrous conditions if needed check_base->solution_base No solution_boronic Use boronic ester Control stoichiometry Minimize reaction time check_boronic->solution_boronic No success Optimized Reaction check_boronic->success Yes solution_catalyst->check_catalyst solution_substrate->check_substrate solution_base->check_base solution_boronic->check_boronic caption Troubleshooting Workflow for Suzuki Coupling

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • [Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a]t[3][6][11]riazin-4-ones via a Suzuki Cross-Coupling Reaction of 2-Diethylamino-4H-7-iodopyrido[1,2a]t[3][6][11]riazin-4-one with (Het) arylboronic Acids in Water - ResearchGate]([Link])

Sources

Common side reactions in the synthesis of biaryl benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of biaryl benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who utilize cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, to construct these valuable molecular scaffolds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs). It moves beyond a simple recitation of steps to explain the "why" behind experimental choices, ensuring a deeper understanding of the reaction mechanisms and potential pitfalls.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during the synthesis of biaryl benzaldehydes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.

Issue 1: Significant Homocoupling of the Boronic Acid Reagent

Question: I am observing a significant amount of homocoupled product derived from my arylboronic acid, leading to low yields of the desired biaryl benzaldehyde and a complicated purification process. What is causing this, and how can I prevent it?

Answer:

Homocoupling of boronic acids to form a symmetrical biaryl is a common and frustrating side reaction in Suzuki-Miyaura couplings.[1] This side reaction is primarily caused by the presence of Pd(II) species in the reaction mixture, which can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] The presence of oxygen is a major contributor to this oxidative process.[1]

Causality and Mechanistic Insight: The generally accepted mechanism for homocoupling involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to yield the homocoupled product and regenerate a Pd(0) species. This process is particularly favorable when the desired cross-coupling is slow.

Troubleshooting Workflow for Homocoupling

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)L_n-X OA->ArPdX TM Transmetalation ArPdX->TM Ar'-B(OR)2 + Base Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation [H] source ArPdAr_prime Ar-Pd(II)L_n-Ar' TM->ArPdAr_prime Homocoupling Homocoupling (Ar'-Ar') TM->Homocoupling Excess Ar'-B(OR)2 Protodeborylation Protodeborylation (Ar'-H) TM->Protodeborylation H2O, Base RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Benzaldehyde) RE->Product

Sources

Technical Support Center: Purification of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a key intermediate in pharmaceutical research and development. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers in obtaining this compound with the high purity required for downstream applications.

Introduction to Purification Challenges

The purification of this compound can present several challenges depending on the synthetic route employed. Common impurities often include unreacted starting materials, byproducts from side reactions, and degradation products. This guide will focus on purification strategies following two common synthetic pathways:

  • Williamson Ether Synthesis followed by Vilsmeier-Haack Formylation: This route involves the reaction of protocatechualdehyde with 1,3-dibromopropane, followed by formylation.

  • Direct Formylation of 3,4-dihydro-2H-1,5-benzodioxepine: This involves the direct introduction of a formyl group onto the benzodioxepine ring system.

Understanding the potential impurities from your specific synthesis is the first critical step in developing an effective purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound won't crystallize from the chosen solvent. What should I do?

A1: Successful recrystallization depends on the principle of differential solubility at varying temperatures. If crystallization fails, consider the following troubleshooting steps in order:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Temperature: Ensure the solution is thoroughly cooled. Using an ice bath can significantly decrease the solubility of your compound.

  • Re-evaluate Your Solvent System:

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Mixed Solvent System: If a single solvent is not working, a mixed-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, a mixture of ethanol and water can be effective.[1]

Q2: My compound oils out instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this:

  • Lower the Crystallization Temperature: Try cooling the solution more slowly and to a lower temperature.

  • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

  • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture to dissolve it, and then cool slowly.

Q3: The purity of my compound did not improve after recrystallization. Why?

A3: This can happen for a few reasons:

  • Ineffective Solvent: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvents or solvent systems.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: Ensure you wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography Problems

Q1: I'm seeing poor separation of my product from an impurity on the silica gel column. What can I do?

A1: Achieving good separation in column chromatography is dependent on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).

  • Optimize the Eluent System: This is the most critical factor. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate.

    • Adjusting Polarity: If your compound and the impurity are eluting too close together, try a less polar solvent system to increase the interaction with the silica gel and improve separation. A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.[3] Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Sample Loading: Load the crude product in a minimal amount of solvent and as a concentrated band at the top of the column. Overloading the column will result in broad, overlapping bands.

Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A2: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation or oxidation.[4]

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent (e.g., 1% triethylamine in the hexanes/ethyl acetate mixture), and then re-equilibrating with the neutral eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[5]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will depend on your synthetic route:

  • From Williamson Ether Synthesis & Vilsmeier-Haack:

    • Unreacted Starting Materials: Protocatechualdehyde and 3,4-dihydro-2H-1,5-benzodioxepine.

    • Byproducts of Etherification: Polymeric materials or products from the reaction of 1,3-dibromopropane with itself.

    • Byproducts of Formylation: Over-formylated products or regioisomers if the reaction is not well-controlled.

  • Oxidation Product: The corresponding carboxylic acid, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, is a common impurity formed by air oxidation of the aldehyde.[6]

Q2: How can I assess the purity of my final product?

A2: A combination of techniques should be used to confirm the purity and identity of your compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. The melting point of the corresponding carboxylic acid is reported to be 146-150°C.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the aromatic, aldehyde, and dioxepine protons. The absence of signals from starting materials or other byproducts is crucial. The aldehyde proton should appear as a singlet around 9.8-10.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the aldehyde typically appears around 190 ppm.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (C₁₀H₁₀O₃, MW: 178.18 g/mol ).[8]

Q3: What are the recommended storage conditions for the purified compound?

A3: Aldehydes can be susceptible to oxidation. To ensure long-term stability, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C).[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system will show good separation of the product from impurities and give the product an Rf value of approximately 0.25-0.35.

  • Column Packing (Slurry Method):

    • Add a small plug of glass wool to the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the dissolved sample to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystal formation has begun, cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc column_chromatography Column Chromatography tlc->column_chromatography Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure purity_check Purity Assessment (NMR, MS, MP) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% troubleshoot Troubleshoot Separation purity_check->troubleshoot Purity < 98% troubleshoot->column_chromatography Re-purify

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Attempt Fails identify_problem Identify the Problem (e.g., poor separation, low yield, decomposition) start->identify_problem recrystallization_issue No Crystals / Oiling Out identify_problem->recrystallization_issue Recrystallization chromatography_issue Poor Separation / Decomposition identify_problem->chromatography_issue Chromatography recrystallization_solution Induce Crystallization Change Solvent System Cool Slowly recrystallization_issue->recrystallization_solution reattempt Re-attempt Purification recrystallization_solution->reattempt Implement Solution chromatography_solution Optimize Eluent Repack Column Deactivate Silica chromatography_issue->chromatography_solution chromatography_solution->reattempt Implement Solution

Caption: Logical flow for troubleshooting purification issues.

References

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. ResearchGate. Available from: [Link]

  • Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. ResearchGate. Available from: [Link]

  • 1 H NMR spectrum (CD 3 OD, 300 MHz) of 1-hydroxy-4-methoxynaphthalene-2-carboxylic acid (43). ResearchGate. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Sci-Hub. Available from: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]

  • ChemBK. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. Transition metal-catalyzed redox isomerization of codeine and morphine in water. Available from: [Link]

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and character. Available from: [Link]

  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • 1 H-NMR spectrum of 13 C2-EP: 1 H-NMR (CDCl3, 300 MHz). ResearchGate. Available from: [Link]

  • Edinburgh Research Explorer. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. Available from: [Link]

  • Beilstein Journals. BJOC - Search Results. Available from: [Link]

  • recrystallization-2.doc.pdf. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Benzodioxepine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with benzodioxepine intermediates. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our approach is rooted in fundamental physicochemical principles to empower you with the scientific rationale behind each recommended strategy.

I. Understanding the Solubility Challenge of Benzodioxepine Intermediates

Benzodioxepine intermediates, characterized by a core structure of a benzene ring fused to a seven-membered dioxepine ring, often exhibit poor aqueous solubility. This is primarily due to the significant hydrophobic surface area of the bicyclic system. The lipophilic nature of these compounds can lead to difficulties in various experimental stages, from achieving desired concentrations in stock solutions to ensuring homogeneity in reaction mixtures and obtaining accurate results in biological assays.

This guide will explore systematic approaches to rationally improve the solubility of these valuable intermediates.

II. Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the solubility of benzodioxepine intermediates.

1. What are the primary factors governing the solubility of my benzodioxepine intermediate?

The solubility of your benzodioxepine intermediate is governed by a combination of its intrinsic physicochemical properties and the characteristics of the solvent system.[1] Key factors include:

  • Molecular Structure: The presence of hydrophobic moieties, such as the benzodioxepine core, and the absence of ionizable functional groups contribute to low aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of your compound must be overcome by solvent-solute interactions for dissolution to occur.[2]

  • pKa of Ionizable Groups: If your intermediate has acidic or basic functional groups, its solubility will be highly dependent on the pH of the solution.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Nonpolar compounds are more soluble in nonpolar solvents, and polar compounds in polar solvents.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[3]

2. How can I predict the potential for pH-dependent solubility in my benzodioxepine intermediate?

To predict pH-dependent solubility, you must first identify any ionizable functional groups in your molecule. Common acidic groups include carboxylic acids and phenols, while common basic groups include amines. The Henderson-Hasselbalch equation is a valuable tool for estimating the pH at which your compound will be ionized and thus more soluble.[4][5][6][7]

A crucial first step is to determine or predict the pKa of the ionizable group(s).[8] Several computational tools can provide a reliable pKa estimation.[9][10][11][12] As a general rule, for a basic drug, the pKa of the counterion should be at least 2 pH units lower than the drug's pKa to favor salt formation and improve solubility.[13][14] Conversely, for an acidic drug, the counterion's pKa should be at least 2 pH units higher.[13][14]

3. What is the difference between thermodynamic and kinetic solubility, and why is it important?

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions of temperature and pressure.[15]

  • Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under non-equilibrium conditions, often for a shorter period.[15]

This distinction is critical because a compound might initially appear soluble (kinetic solubility) but then precipitate out of solution over time as it reaches its thermodynamic equilibrium. For robust experimental design and reproducible results, understanding the thermodynamic solubility is essential.

III. Troubleshooting Guides for Solubility Enhancement

This section provides systematic approaches to troubleshoot and improve the solubility of your benzodioxepine intermediates.

A. Issue: My benzodioxepine intermediate has poor solubility in aqueous buffers for biological assays.

Troubleshooting Workflow:

A Initial Observation: Poor aqueous solubility B Step 1: pH Modification (if ionizable groups are present) A->B C Step 2: Co-solvent Addition B->C If solubility is still insufficient or no ionizable groups E Successful Solubilization B->E If target solubility is achieved D Step 3: Use of Solubilizing Excipients C->D If higher concentration is needed or co-solvent is incompatible C->E If target solubility is achieved D->E If target solubility is achieved

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps:

1. pH Adjustment (for compounds with ionizable groups):

  • Causality: The solubility of ionizable compounds is pH-dependent. By adjusting the pH of the solution to ionize the functional group on your benzodioxepine intermediate, you can significantly increase its aqueous solubility.[16]

  • Protocol:

    • Determine the pKa of the ionizable group(s) of your intermediate.

    • For acidic compounds (e.g., with a carboxylic acid): Adjust the pH of the buffer to be at least 2 units above the pKa. This will ensure the compound is predominantly in its more soluble anionic form.

    • For basic compounds (e.g., with an amine): Adjust the pH of the buffer to be at least 2 units below the pKa. This will ensure the compound is predominantly in its more soluble cationic form.

    • Experimental Verification: Prepare a series of buffers at different pH values around the pKa and measure the solubility of your compound in each. This will generate a pH-solubility profile.[17][18]

2. Co-solvent Systems:

  • Causality: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds like benzodioxepine intermediates.[19]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used.

  • Protocol:

    • Prepare a concentrated stock solution of your compound in 100% of a suitable co-solvent (e.g., DMSO).

    • Serially dilute the stock solution into your aqueous buffer.

    • Caution: Be mindful of the final concentration of the co-solvent in your assay, as high concentrations can affect biological systems. It is crucial to have a vehicle control in your experiments.

3. Solubilizing Excipients:

  • Causality: Certain excipients can form complexes with poorly soluble compounds, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic benzodioxepine moiety, effectively shielding it from the aqueous environment and increasing its solubility.[20][21][22][23] β-cyclodextrins are often suitable for aromatic compounds.[20]

  • Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can solubilize your lipophilic compound. Common non-ionic surfactants include Tween® 80 and Polysorbate 80.

  • Protocol:

    • Prepare a stock solution of the cyclodextrin or surfactant in your aqueous buffer.

    • Add your benzodioxepine intermediate to this solution and determine the solubility.

    • Phase solubility studies can be conducted to determine the stoichiometry and stability of the complex.

B. Issue: My benzodioxepine intermediate precipitates during reaction work-up or purification.

Troubleshooting Workflow:

A Initial Observation: Precipitation during work-up/purification B Step 1: Solvent Selection A->B C Step 2: Salt Formation (if applicable) B->C If solubility remains an issue E Successful Isolation/Purification B->E If precipitation is resolved D Step 3: Temperature Control C->D If salt formation is not feasible or further improvement is needed C->E If precipitation is resolved D->E If precipitation is resolved

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

1. Rational Solvent Selection:

  • Causality: The choice of solvent is critical during extraction, crystallization, and chromatography. A solvent system that is too "anti-solvent" for your compound will cause it to crash out of solution.

  • Guidelines:

    • For extractions, choose a solvent in which your compound of interest is highly soluble, while impurities are less soluble.

    • For crystallization, the ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solvent selection guides can provide a rational starting point for choosing appropriate solvents based on their physical properties.[24][25]

  • Protocol:

    • Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol).

    • Observe the solubility at room temperature and with gentle heating.

    • For mixed solvent systems, systematically vary the ratio of the "good" solvent to the "anti-solvent" to find the optimal composition for controlled precipitation or crystallization.

2. Salt Formation:

  • Causality: Converting an ionizable benzodioxepine intermediate into a salt can dramatically alter its physical properties, including solubility and crystallinity.[13] For purification purposes, forming a crystalline salt can be an effective way to isolate the compound from non-ionic impurities.

  • Protocol:

    • If your intermediate is basic, treat a solution of the compound with an acid (e.g., HCl, HBr, methanesulfonic acid) to form the corresponding salt.

    • If your intermediate is acidic, treat it with a base (e.g., NaOH, KOH, an amine) to form the salt.

    • A systematic salt screening can be performed using a variety of counter-ions to identify a salt with optimal properties.[26][27][28]

3. Temperature Control:

  • Causality: As mentioned, the solubility of most solids increases with temperature.[3]

  • Protocol:

    • During work-up and purification, maintaining a slightly elevated temperature (if the compound is stable) can keep it in solution.

    • For crystallization, a controlled, slow cooling process is essential for obtaining well-formed crystals rather than an amorphous precipitate.

IV. Experimental Protocols

A. Protocol for Determining the pH-Solubility Profile

This protocol is based on the shake-flask method, a reliable technique for determining thermodynamic solubility.[17]

  • Preparation of Buffers: Prepare a series of buffers covering a pH range relevant to your compound's pKa (e.g., from pH 2 to pH 10).

  • Sample Preparation: Add an excess amount of your solid benzodioxepine intermediate to a known volume of each buffer in separate vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution.

B. Protocol for Co-solvent Solubility Determination
  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50%, 80% v/v of co-solvent in water).

  • Solubility Measurement: Using the shake-flask method described above, determine the solubility of your benzodioxepine intermediate in each co-solvent mixture.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration.

V. Data Presentation

Table 1: Example of pH-Solubility Data for a Hypothetical Basic Benzodioxepine Intermediate (pKa = 7.5)

Buffer pHMeasured Solubility (µg/mL)
2.0>1000
4.0850
5.5500
7.0150
8.025
9.0<5
10.0<5

Table 2: Example of Co-solvent Solubility Data for a Hypothetical Benzodioxepine Intermediate

Co-solvent System10% Co-solvent (µg/mL)50% Co-solvent (µg/mL)100% Co-solvent (µg/mL)
DMSO/Water50800>10000
Ethanol/Water204505000
PEG 400/Water356008000

VI. References

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 155-166.

  • Bastos, R. J. C., et al. (2016). An evaluation of salt screening methodologies. ResearchGate. [Link]

  • Al-Kasasbeh, M. A., et al. (2022). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. Saudi Pharmaceutical Journal, 30(11), 1569-1579.

  • World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for the purpose of biopharmaceutics classification system-based biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

  • Hasan, M., & Kumar, L. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. ChemistrySelect, 6(31), 8145-8158.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. matthiasrupp.com. [Link]

  • Shayanfar, A., & Jouyban, A. (2012). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 17(7), 8436–8453.

  • Al-Obaidi, H., & Lawrence, M. J. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. Pharmaceutics, 15(2), 598.

  • Yalkowsky, S. H., & Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 282-285.

  • ResearchGate. (n.d.). Theoretical calculations of pH solubility profile using (Equation 1). [Link]

  • Prat, D., et al. (2019). A guide to the selection of co-solvents to enable the easiest separation by distillation. Green Chemistry, 21(17), 4646-4659.

  • Bergström, C. A. (2015). Computational Prediction of Formulation Strategies for Beyond-Rule-of-5 Compounds. ResearchGate. [Link]

  • Valia, K. H., & Yalkowsky, S. H. (1984). A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. Journal of Pharmaceutical Sciences, 73(12), 1764-1767.

  • Rizzi, A., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(12), 1415-1428.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

  • Sinko, P. J. (Ed.). (2020). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [Link]

  • Maltseva, E., & Tishin, V. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceutics, 15(11), 2595.

  • Bansal, A. K., & Kumar, L. (2005). Salt Selection in Drug Development. Pharmaceutical Technology, 29(10), 64-74.

  • Late, S. (2004). Enhancement of Carbamazepine Solubility Using Selected Water Soluble Polymers and a Solid Dispersion Technique. DigitalCommons@URI. [Link]

  • Jain, A., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. PLoS ONE, 10(7), e0132230.

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 70(8), 912–922.

  • Jensen, J. H., & Li, H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2558.

  • Kumar, R., & Kumar, P. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 4(1), 64-74.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. ResearchGate. [Link]

  • Al-Akayleh, F., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2824.

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

  • Witos, J., & Smiglak, M. (2022). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Materials, 15(21), 7545.

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Eboka, C. J., & Okeri, H. A. (2005). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. UNN. [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 549-556.

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.

  • Ugur, I., & Kurban, M. (2020). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Pitani, L. (2017). Solubility Enhancement of Model Compounds. Scholarly Commons. [Link]

  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

Sources

Optimizing reaction conditions for the synthesis of benzodioxepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzodioxepine derivatives. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis of these important heterocyclic scaffolds. This resource is designed for researchers, chemists, and drug development professionals to help optimize reaction conditions, troubleshoot common issues, and deepen the understanding of the underlying chemical principles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem and provide actionable solutions based on established chemical principles.

Problem 1: Low to No Product Yield

This is the most frequent challenge. A low yield can stem from multiple factors, from reagent choice to reaction kinetics. Let's break down the potential causes.

Q: My reaction is not proceeding, or the yield is disappointingly low. Could my choice of base be the issue?

A: Absolutely. The base is critical as it deprotonates the catechol precursor to form the nucleophilic phenoxide. The choice and stoichiometry of the base can make or break the synthesis.

  • Causality: The base must be strong enough to deprotonate the phenol (pKa ~10) but not so strong that it promotes side reactions like elimination of the alkylating agent. An insufficient amount of base will result in unreacted starting material, while a vast excess can sometimes lead to undesired byproducts.[1]

  • Recommended Solutions:

    • Use an Appropriate Base: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is often superior due to the "cesium effect," where the large, soft cation coordinates loosely with the phenoxide, making it a more reactive "naked" nucleophile.

    • Verify Stoichiometry: For the reaction between a catechol and a dihaloalkane, at least two equivalents of the base are required to deprotonate both hydroxyl groups. It is common practice to use a slight excess (e.g., 2.2 to 2.5 equivalents).

    • Consider a Stronger, Non-Nucleophilic Base: If deprotonation is incomplete, a stronger base like sodium hydride (NaH) can be used. NaH irreversibly deprotonates the alcohol and generates hydrogen gas, driving the reaction forward. However, it requires anhydrous conditions and careful handling.

Q: I'm using the right base, but the yield is still poor. How critical is the solvent?

A: The solvent plays a profound role in an SN2 reaction like the Williamson ether synthesis.[2] Its ability to solvate the nucleophile and the cation directly impacts the reaction rate.

  • Causality: Polar aprotic solvents are ideal. They can dissolve the ionic intermediates but do not form a tight solvation shell around the nucleophile (the alkoxide), leaving it free to attack the electrophile. Protic solvents (like ethanol or water) will hydrogen-bond with the alkoxide, stabilizing it and reducing its nucleophilicity, thus slowing the reaction.[2]

  • Recommended Solutions:

    • Switch to a Polar Aprotic Solvent: The best choices are N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[3] These solvents will significantly accelerate the SN2 reaction.

    • Ensure Anhydrous Conditions: Water is a protic solvent and can interfere with the reaction. Ensure your solvent and glassware are dry, especially when using highly reactive bases like NaH.

Q: My starting materials are being consumed, but I'm not getting the desired benzodioxepine. Could it be polymerization?

A: Yes, this is a classic challenge in intramolecular cyclization versus intermolecular polymerization. To form the seven-membered benzodioxepine ring, the two ends of the intermediate molecule must react with each other. However, they can also react with other molecules in the solution, leading to long polymer chains.

  • Causality: The outcome is governed by kinetics and the effective concentration of the reactive species.[4] At high concentrations, intermolecular reactions (polymerization) are statistically more likely. To favor the intramolecular reaction (cyclization), the concentration must be kept low.

  • Recommended Solutions:

    • Apply High-Dilution Conditions: The principle of high dilution is key. This involves adding the reactants very slowly (e.g., via a syringe pump over several hours) to a large volume of solvent. This keeps the instantaneous concentration of the reactive intermediate extremely low, favoring the intramolecular pathway.

    • Check Reaction Temperature: While higher temperatures increase the reaction rate, they can sometimes favor undesired pathways. An optimal temperature balances a reasonable reaction time with high selectivity for the desired product. An initial temperature of 80°C is a good starting point.[5][6]

Q: Should I be using a catalyst to improve my yield and reaction time?

A: Catalysis can be highly effective, especially if you are using an alkyl bromide or chloride as your electrophile.

  • Causality & Solutions:

    • Halide Exchange (Finkelstein Reaction): If you are using an alkylating agent like 1,3-dibromopropane, adding a catalytic amount of potassium iodide (KI) can dramatically increase the yield.[5][6] The iodide ion displaces the bromide to form a more reactive iodo-intermediate in situ. Iodide is a much better leaving group than bromide or chloride, accelerating the SN2 reaction.

    • Phase-Transfer Catalysis (PTC): If your base (e.g., K₂CO₃) and catechol precursor are not fully soluble in the organic solvent, a phase-transfer catalyst is essential.[7] Catalysts like tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts act as shuttles.[8][9] They transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkylating agent occurs.[10] This is particularly useful for creating a more environmentally friendly process by avoiding the need for large volumes of expensive anhydrous solvents.[9]

Problem 2: Significant Byproduct Formation

Observing multiple spots on a TLC plate can be frustrating. Identifying the source of byproducts is the first step to eliminating them.

Q: My mass spectrometry results show a product corresponding to the loss of H-X from my alkylating agent. What is happening?

A: You are observing the result of an E2 (elimination) reaction, which is a major competitor to the desired SN2 (substitution) reaction.[2]

  • Causality: The alkoxide is not only a good nucleophile but also a strong base. It can attack a proton on a carbon adjacent to the leaving group, leading to the formation of an alkene. This is especially problematic with secondary and tertiary alkyl halides, where steric hindrance makes the SN2 pathway difficult.[11]

  • Recommended Solutions:

    • Use Primary Alkyl Halides: The Williamson ether synthesis works best with methyl or primary alkyl halides.[2] Avoid secondary and, especially, tertiary halides for the alkylating agent, as they will almost exclusively give the elimination product.

    • Use a Less Hindered Base: If some elimination is unavoidable, using a bulkier, less nucleophilic base might favor deprotonation of the phenol over the elimination pathway, but the primary solution is to use a suitable primary electrophile.

Experimental Protocols & Data

General Protocol for the Synthesis of a Benzodioxepine Derivative

This protocol describes a representative synthesis of 2,3,4,5-tetrahydro-1,5-benzodioxepine from catechol and 1,3-dibromopropane.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Add catechol (1.0 eq) and a suitable volume of anhydrous DMF to create a stirrable slurry.

  • Catalyst (Optional): Add potassium iodide (0.1 eq) or tetrabutylammonium bromide (0.1 eq) if using phase-transfer conditions.

  • Heating: Heat the mixture to 80 °C with vigorous stirring.

  • Slow Addition: Dissolve 1,3-dibromopropane (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture over 4-6 hours using a syringe pump. This maintains high-dilution conditions.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) until the catechol starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Impact of Reaction Parameters

The following table summarizes expected outcomes based on parameter changes for the synthesis of a benzodioxepine derivative, illustrating the principles discussed above.

Parameter Changed Base Solvent Catalyst Temperature Expected Yield Primary Rationale
Baseline K₂CO₃DMFNone80 °CModerateStandard conditions.
Solvent Effect K₂CO₃Ethanol None80 °CLowProtic solvent solvates and deactivates the nucleophile.[2]
Base Effect Cs₂CO₃ DMFNone80 °CHighCesium effect enhances nucleophilicity.
Catalyst Effect K₂CO₃DMFKI (0.1 eq) 80 °CHighIn situ formation of a more reactive iodo-intermediate.[5][6]
Concentration Effect K₂CO₃DMFNone80 °CVery Low(Reactants added all at once) - Favors intermolecular polymerization.[4]

Visualizing the Process

Diagrams can clarify complex mechanisms and workflows.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Cascade Catechol Catechol Precursor Phenoxide Dianionic Nucleophile Catechol->Phenoxide - 2H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide Intermediate Alkoxy-alkylhalide Intermediate Phenoxide->Intermediate First Sₙ2 Attack - X⁻ Alkyl_Dihalide Dihaloalkane (X-R-X) Alkyl_Dihalide->Intermediate Product Benzodioxepine Product Intermediate->Product Intramolecular Sₙ2 (Cyclization) - X⁻

Caption: General reaction mechanism for benzodioxepine synthesis.

G start Low Yield Observed check_sm Are starting materials consumed? (TLC) start->check_sm no_sm_consumed Problem: Reaction not starting check_sm->no_sm_consumed No sm_consumed Problem: Side Reactions check_sm->sm_consumed Yes check_base Is base strong enough? (e.g., K₂CO₃, NaH) no_sm_consumed->check_base check_temp Is temperature sufficient? (Try 80-100 °C) check_base->check_temp Yes solution_base Solution: Use stronger base or anhydrous conditions check_base->solution_base No solution_temp Solution: Increase temperature or reaction time check_temp->solution_temp No check_byproducts Multiple spots on TLC? sm_consumed->check_byproducts check_dilution Used high dilution? (Slow addition) check_byproducts->check_dilution Yes solution_other Check for E2 elimination (Use 1° halide) check_byproducts->solution_other No (Single byproduct) check_catalyst Consider catalyst? (KI or PTC) check_dilution->check_catalyst Yes solution_polymer Likely Polymerization. Solution: Implement slow addition. check_dilution->solution_polymer No solution_catalyst Solution: Add KI for R-Br/Cl or PTC for solubility issues. check_catalyst->solution_catalyst No

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition? It is generally best to first mix the catechol precursor, the base, and the solvent, and heat the mixture to allow for the complete formation of the phenoxide nucleophile. The alkylating agent should then be added last, and preferably slowly, to maintain high-dilution conditions that favor cyclization.

Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your catechol starting material, the intermediate (if visible), and the final product. The disappearance of the starting material is the primary indicator of reaction completion. Staining with potassium permanganate (KMnO₄) can be helpful as the catechol will readily oxidize and show a distinct spot.

Q3: What are the best practices for the workup and purification? After the reaction, a standard aqueous workup is performed to remove the inorganic base and salts like DMF. Pouring the reaction mixture into water and extracting with a solvent like ethyl acetate or dichloromethane is typical. The final benzodioxepine product is often non-polar and can be effectively purified from any remaining starting materials or polar byproducts using silica gel column chromatography.

Q4: Can this reaction be scaled up for industrial production? Yes, but challenges like heat transfer, efficient mixing, and the logistics of slow addition need to be addressed. For large-scale synthesis, using a phase-transfer catalyst can be more economical and safer than relying on large volumes of anhydrous DMF or DMSO.[10] Additionally, continuous manufacturing processes can offer better control over reaction parameters and improve safety and efficiency compared to batch processing.[12]

References
  • ResearchGate. Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Available at: [Link]

  • National Center for Biotechnology Information. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. Available at: [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]

  • ResearchGate. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]

  • YouTube. What Is Phase Transfer Catalysis? - Chemistry For Everyone. Available at: [Link]

  • National Center for Biotechnology Information. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Available at: [Link]

  • National Center for Biotechnology Information. Influence of Solvents upon Diketopiperazine Formation of FPG8K. Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Available at: [Link]

  • Przemysl Chemiczny. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Available at: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available at: [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

  • Wikipedia. Phase-transfer catalyst. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • YouTube. Ether and Epoxide Reactions. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable biaryl aldehyde intermediate. Our approach is to provide not just solutions, but a deep-seated understanding of the reaction mechanisms and process parameters that are critical for a successful, scalable, and robust synthesis.

The synthesis of this molecule typically involves the formation of a C-C bond between the benzodioxepine core and a 4-formylphenyl group. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and industrially viable method due to its high functional group tolerance and generally high yields.[1][2] This guide will primarily focus on troubleshooting this pathway, with additional considerations for alternative routes and downstream processing.

Section 1: The Suzuki-Miyaura Coupling Route: Troubleshooting & Optimization

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For our target molecule, two primary disconnections are logical:

  • Route A: Coupling of 7-halo-3,4-dihydro-2H-1,5-benzodioxepine with 4-formylphenylboronic acid.

  • Route B: Coupling of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)boronic acid with a 4-halobenzaldehyde.

While both are feasible, Route A is often preferred at scale as 4-formylphenylboronic acid is a commercially available and relatively stable building block. This section addresses issues assuming Route A as the primary pathway.

FAQ 1.1: My reaction shows low conversion and/or has stalled. How can I improve the yield?

Answer: Low conversion is one of the most common scale-up challenges and typically points to issues with the catalyst system, reaction conditions, or reagent quality.

Causality Analysis: The heart of the issue is often an inefficient or deactivated catalyst. The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetallation, and reductive elimination. A bottleneck in any of these steps will slow or stall the reaction. On a larger scale, mass and heat transfer limitations can exacerbate these problems.

Troubleshooting Strategies:

  • Catalyst System Evaluation: The choice of palladium source and, more importantly, the phosphine ligand is critical. Electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition and reductive elimination steps, which are often rate-limiting.[3]

    • Actionable Insight: If you are using a standard ligand like PPh₃, consider switching to a more advanced biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which often provide higher turnover numbers (TONs) and stability, allowing for lower catalyst loading at scale.[4]

  • Base and Solvent Optimization: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetallation step by activating the boronic acid. Its strength, solubility, and the counter-ion can dramatically affect reaction rates.

    • Actionable Insight: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is often effective. The water is crucial for the hydrolysis of the boronate ester formed in situ, facilitating transmetallation. A two-phase system (e.g., Toluene/Water or 2-MeTHF/Water) is common. Ensure vigorous agitation to overcome mass transfer limitations between the phases.

  • Oxygen Exclusion: Palladium(0), the active catalytic species, is highly sensitive to oxidation to Palladium(II), which is catalytically inactive. Adventitious oxygen is a primary cause of catalyst death and can also promote the unwanted homocoupling of the boronic acid.[5]

    • Protocol: Implement a rigorous degassing protocol. For scale-up, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes is more effective than simple vacuum/backfill cycles. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Purity: Boronic acids can undergo decomposition (protodeboronation or formation of boroxines) upon storage.[6] Impurities in the halide starting material can also poison the catalyst.

    • Self-Validation: Always verify the purity of your starting materials by NMR or LC-MS before commencing a large-scale run. Use freshly purchased boronic acid or verify the purity of older stock.

G start Low Conversion (<85%) Detected by IPC (e.g., HPLC) check_reagents Verify Purity of Starting Materials (Halide & Boronic Acid) start->check_reagents impure Impurity Detected? check_reagents->impure check_degas Review Degassing Protocol. Is it sufficient for the scale? degas_issue Potential O₂ Leak? check_degas->degas_issue check_catalyst Evaluate Catalyst System (Pd Source / Ligand) catalyst_issue Using Standard Ligand (e.g., PPh₃)? check_catalyst->catalyst_issue check_conditions Assess Base / Solvent / Temperature optimize_base Screen Bases (K₃PO₄, K₂CO₃) & Solvents (Toluene, 2-MeTHF) check_conditions->optimize_base impure->check_degas No purify Purify Reagents / Use Fresh Stock impure->purify Yes degas_issue->check_catalyst No improve_degas Implement N₂ Sparging & Maintain Positive Pressure degas_issue->improve_degas Yes catalyst_issue->check_conditions No switch_ligand Screen Advanced Ligands (e.g., SPhos, XPhos) catalyst_issue->switch_ligand Yes end Re-run Reaction with Optimized Parameters purify->end improve_degas->end switch_ligand->end optimize_base->end

Caption: Decision workflow for troubleshooting low Suzuki coupling yield.

FAQ 1.2: I am observing significant byproducts, especially a symmetrical dimer of my boronic acid. What is causing this?

Answer: The formation of byproducts like homocoupled dimers and protodeboronated starting materials is a classic sign of suboptimal reaction conditions, particularly the presence of oxygen or issues with the base/solvent system.

Causality Analysis:

  • Homocoupling: The formation of 4,4'-diformylbiphenyl arises from the oxidative coupling of two molecules of 4-formylphenylboronic acid. This side reaction is often catalyzed by the palladium complex in the presence of oxygen.[5][7]

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of benzaldehyde. It can be promoted by excessive heat or non-optimal pH conditions during the reaction.[8]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add 1 pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetallation pd2_complex->transmetal 2 biaryl_pd2 Ar-Pd(II)L₂-Ar' homocoupling Homocoupling (Ar'-Ar') pd2_complex->homocoupling O₂ Promoted transmetal->biaryl_pd2 red_elim Reductive Elimination biaryl_pd2->red_elim 3 red_elim->pd0 product Product (Ar-Ar') red_elim->product ar_x Ar-X ar_x->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal ar_boronic->homocoupling protodeboronation Protodeboronation (Ar'-H) ar_boronic->protodeboronation o2 O₂ h_plus H⁺ / H₂O

Caption: Suzuki catalytic cycle with key side reactions.

Mitigation Strategies:

ParameterRecommended ActionScientific Rationale
Atmosphere Sparge solvents and reactor headspace with N₂ or Ar. Maintain a positive inert gas blanket.Prevents oxidation of Pd(0) to Pd(II) and minimizes the oxygen-driven homocoupling of the boronic acid.[5]
Base Choice Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃.A very strong base can promote side reactions, while a weak base may lead to inefficient transmetallation. The chosen base should be strong enough to form the 'ate' complex with the boronic acid.
Temperature Maintain moderate temperature (e.g., 80-90 °C for toluene). Avoid excessive heat.Higher temperatures can accelerate catalyst decomposition and increase the rate of protodeboronation.
Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).This can help drive the reaction to completion, but a large excess should be avoided as it increases the potential for homocoupling and complicates purification.
FAQ 1.3: My final product is contaminated with palladium. How can I effectively remove it to meet regulatory limits (e.g., <10 ppm)?

Answer: Residual palladium is a major concern in pharmaceutical synthesis. Effective removal requires a dedicated post-reaction scavenging step, as standard aqueous workups are often insufficient.

Causality Analysis: During the reaction, palladium can exist in various forms, some of which may be soluble in the organic phase. At the end of the reaction, palladium can crash out as colloidal nanoparticles ("palladium black") or remain as soluble complexes, making it difficult to remove by simple filtration or extraction.

Palladium Scavenging Protocol:

  • Cool and Dilute: After the reaction is complete, cool the mixture and dilute it with the primary organic solvent (e.g., Toluene). This helps prevent premature product precipitation and keeps palladium species accessible to the scavenger.

  • Scavenger Selection: Thiol-based scavengers are highly effective as the soft sulfur atom has a high affinity for the soft palladium metal.

    • Primary Choice: Functionalized silica gels or polymers with thiol groups (e.g., SiliaMetS Thiol). These are solid scavengers that can be easily filtered off.

    • Alternative: Aqueous solutions of reagents like sodium bisulfite (NaHSO₃) or N-acetylcysteine can also be used. A treatment with 20% aqueous NaHSO₃ at elevated temperatures has been shown to be effective.[9]

  • Scavenging Conditions:

    • Temperature: Scavenging is often more effective at a slightly elevated temperature (e.g., 50-60 °C) to increase reaction rates and break down stable Pd-ligand complexes.

    • Time & Agitation: Allow sufficient time (typically 2-4 hours) with vigorous stirring to ensure maximum contact between the scavenger and the palladium species.

  • Filtration: If using a solid scavenger, filter the warm mixture through a pad of celite to remove the scavenger-Pd complex and any palladium black.

  • Analysis: Submit a sample of the organic phase for ICP-MS analysis to confirm the palladium level is within the acceptable range before proceeding with crystallization.

Section 2: Alternative Synthetic Routes & Their Challenges

While the Suzuki coupling is preferred, other methods exist. Understanding their specific scale-up challenges is crucial for process development.

FAQ 2.1: Is a Grignard-based synthesis a viable alternative for scale-up?

Answer: A Grignard-based route is chemically plausible but presents significant safety and operational challenges at scale, making it a less common choice compared to the Suzuki coupling.

Key Scale-Up Challenges:

  • Extreme Exothermicity & Initiation: Grignard reagent formation is notoriously exothermic and can have an unpredictable induction period.[10] On a large scale, the accumulation of unreacted halide followed by sudden, rapid initiation can lead to a dangerous runaway reaction.[11][12]

    • Mitigation: Use in-situ monitoring (e.g., ReactIR) to confirm initiation on a small portion of the halide before beginning the main addition.[12] Slow, subsurface addition of the halide with robust cooling is mandatory. Continuous flow reactors can also mitigate these risks by minimizing the volume of reactive material at any given time.[11]

  • Strictly Anhydrous Conditions: Grignard reagents react violently with water.[13] Ensuring all solvents, reagents, and equipment are bone-dry is significantly more challenging in large-scale reactors than in lab glassware.[14]

    • Mitigation: Use dedicated, steam-cleaned, and vacuum-dried reactors. Solvents must be verified to have very low water content (<50 ppm).

  • Side Reactions: Wurtz coupling to form a symmetrical benzodioxepine dimer is a common side reaction.[14]

G start Start: Reactor Setup prep Charge Reactor with Mg Turnings & Anhydrous Solvent (e.g., THF) start->prep initiation Add Initiator (I₂ crystal) & ~5% of Aryl Halide prep->initiation monitor Monitor for Exotherm / Color Change via PAT (e.g., ReactIR) initiation->monitor confirm Initiation Confirmed? monitor->confirm confirm->initiation No, re-initiate addition Slow, Subsurface Addition of Remaining Aryl Halide confirm->addition Yes control Maintain Temperature with Aggressive Cooling addition->control complete Grignard Formation Complete control->complete

Caption: Workflow emphasizing initiation control for safe Grignard scale-up.

Section 3: Product Purification
FAQ 3.1: My isolated product is prone to oxidation and difficult to crystallize. What purification strategies are recommended for an aldehyde?

Answer: Aldehydes can be sensitive, particularly to oxidation to the corresponding carboxylic acid, which can act as a crystallization inhibitor. A highly effective, albeit multi-step, method for purifying aldehydes is through the formation of a crystalline sodium bisulfite adduct.[15][16]

Protocol: Aldehyde Purification via Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude aldehyde product in a suitable solvent like ethanol or methanol. Add a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃). Stir vigorously for several hours. The solid bisulfite adduct will precipitate.

    • Causality: The bisulfite anion undergoes nucleophilic addition to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which rearranges to a stable, crystalline salt. Most organic impurities, including the corresponding alcohol, carboxylic acid, and biaryl byproducts, do not react and remain in the mother liquor.

  • Isolation: Filter the solid adduct and wash it thoroughly with solvent (e.g., ethanol, then diethyl ether) to remove any entrapped impurities.

  • Regeneration of Aldehyde: Suspend the purified adduct in a biphasic mixture (e.g., dichloromethane/water). Add a base, such as an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), and stir until the solid dissolves. The base neutralizes the bisulfite, reversing the addition reaction and regenerating the pure aldehyde.

    • Mechanism: The equilibrium is shifted back towards the starting materials under basic conditions, releasing the free aldehyde into the organic layer.

  • Final Workup: Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate in vacuo to yield the purified aldehyde, which can then be recrystallized from a suitable solvent system (e.g., isopropanol/heptane).

This method is highly selective for aldehydes (and some unhindered ketones) and provides a robust way to obtain high-purity material, which is often essential for successful crystallization and for meeting the stringent purity requirements of drug development.[15]

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cernak, T., et al. (2026, January). Implementation of Large‐Scale Multi‐Reactor Automation for Process Development. HELVETICA CHIMICA ACTA. Sourced from ResearchGate. Retrieved from [Link]

  • Rieger, H., et al. (1990). Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives. Helvetica Chimica Acta. Sourced from ResearchGate. Retrieved from [Link]

  • CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Retrieved from [Link]

  • Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. Sourced from NIH. Retrieved from [Link]

  • Clayden, J., et al. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry. Sourced from ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. Sourced from NIH. Retrieved from [Link]

  • Li, Z., et al. (2022, November 21). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Kelley, D. E., et al. (2010). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Sourced from ResearchGate. Retrieved from [Link]

  • Reddit user RoneBone. (2015, April 1). Purifying aldehydes?. r/chemistry on Reddit. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Touzani, R., et al. (2001). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Journal of the Moroccan Chemical Society. Retrieved from [Link]

  • Mettler-Toledo. (2007, May). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo Application Note. Retrieved from [Link]

  • Chemistry Stack Exchange user. (2017, July 23). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • The Modern Chemist. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (1995). Process for formylation of aromatic compounds.
  • Dudic, A., & LeBlond, C. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Furigay, M. H., et al. (2022, December 19). Separation of Aldehydes and Reactive Ketones From Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material, Harvard University. Retrieved from [Link]

  • Walker, S. D., et al. (2004). A New Class of Ligands for the Suzuki-Miyaura Coupling Reaction: The Synthesis and Applications of 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine. Journal of the American Chemical Society. Retrieved from [Link]

  • Sharma, S. D., & Kaur, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Chary, M. V., & Kumar, A. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde and related pharmaceutical intermediates. The synthesis of this biaryl aldehyde likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling.[1] Consequently, the effective removal of residual palladium is a critical downstream processing step to ensure product purity, prevent interference in subsequent reactions, and meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[2]

This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers validated protocols for palladium removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles and practices of palladium removal.

Q1: Why is it absolutely critical to remove residual palladium from my final product?

A1: There are several compelling reasons:

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, impose strict limits on elemental impurities. Palladium is classified as a Class 2B element, with an oral permitted daily exposure (PDE) limit that translates to low parts-per-million (ppm) levels in the final drug product.[2][3]

  • Downstream Catalyst Poisoning: Residual palladium can poison catalysts used in subsequent synthetic steps (e.g., hydrogenation), leading to failed or incomplete reactions.

  • Product Stability and Side Reactions: Trace metals can sometimes catalyze degradation of the final compound or promote the formation of undesired by-products during storage.

  • Assay Interference and Toxicity: Palladium impurities can interfere with biological assays, leading to false positives or negatives.[4][5] Furthermore, while metallic palladium has low toxicity, its ionic forms can be significantly more toxic.[6]

Q2: I've purified my this compound using standard silica gel chromatography. Is this sufficient to remove palladium?

A2: It is highly unlikely. While chromatography is essential for removing organic impurities, numerous studies have conclusively shown that it is often insufficient for removing palladium to the required low ppm levels.[4][5] Palladium species can co-elute with the target compound. A dedicated metal scavenging step following chromatography is considered best practice to reliably reduce palladium to sub-100 ppm levels.[4][5]

Q3: What are the main strategies for removing palladium catalysts?

A3: The primary methods can be categorized as follows:

  • Adsorption: This is the most common and often most effective strategy. It involves stirring the product solution with a solid material that selectively binds palladium, which is then removed by filtration. Adsorbents include functionalized silicas (e.g., with thiol or amine groups), activated carbon, scavenger resins, and zeolites.[1][7][8][9]

  • Crystallization: While seemingly simple, crystallization can be a double-edged sword. It can effectively purge impurities into the mother liquor, but in some cases, it can concentrate the metal within the crystal lattice.[2]

  • Extraction: This involves washing the organic solution with an aqueous phase containing a chelating agent (e.g., N-acetylcysteine, thiourea) that extracts the palladium into the aqueous layer.[10]

  • Nanofiltration: Organic solvent nanofiltration (OSN) is a membrane-based technology that can separate the smaller product molecule from the larger palladium catalyst complex.[11]

Q4: What are "metal scavengers" and how do I choose the right one?

A4: Metal scavengers are solid-supported materials featuring functional groups with a high affinity for specific metals. The choice of scavenger is critical and depends heavily on the specific palladium species present in your reaction mixture (e.g., Pd(0), Pd(II), colloidal palladium), the solvent system, and the nature of your product.[1][12] Thiol-functionalized scavengers are highly effective for a broad range of palladium species. A screening study is the most reliable way to identify the optimal scavenger for your specific process.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the palladium removal process.

Problem: My chosen scavenger shows poor efficiency, and palladium levels remain high.

Probable CauseRecommended Solution
Incorrect Scavenger Selection The scavenger's functional group may have a low affinity for the specific palladium species in your mixture. The oxidation state and coordination sphere of the palladium are critical.[1][13] Action: Perform a screening experiment with a panel of scavengers with different functionalities (e.g., thiol-based, amine-based, activated carbon).
Suboptimal Process Conditions Scavenging can be kinetically slow. Insufficient time or non-optimal temperature can lead to incomplete removal.[1] Action: Increase the stirring time (e.g., from 2 hours to 18-24 hours) and/or gently increase the temperature (e.g., to 40-60 °C) to improve kinetics. Monitor the progress by taking aliquots for analysis.
Strong Ligand Competition The palladium may be strongly complexed by phosphine ligands or even the product itself, preventing interaction with the scavenger. Action: Consider a pre-treatment step. For example, adding a mild oxidant can sometimes help break down Pd(0) complexes, making them more amenable to scavenging.

Problem: I am experiencing significant loss of my aldehyde product after the scavenging step.

Probable CauseRecommended Solution
Non-selective Adsorption The scavenger, particularly high-surface-area materials like activated carbon, may be adsorbing your product along with the palladium.[2] Action: Reduce the amount of scavenger to the minimum effective quantity. Alternatively, switch to a scavenger known for higher selectivity. For instance, certain synthetic carbon scavengers are hydrophobic and show low affinity for polar APIs, maximizing yield.[3]

Problem: The scavenger material is very fine and difficult to filter after treatment.

Probable CauseRecommended Solution
Small Particle Size of Scavenger Fine powders like some grades of activated carbon or silica can clog filter paper and be difficult to handle, especially at scale.[1] Action: Opt for scavengers with a larger, more uniform particle size (e.g., 400-840 µm) for easier filtration.[3] For larger scale operations, consider using pre-packed scavenger cartridges that can be placed in-line, simplifying the entire process and improving handling safety.[1]

Part 3: Methodologies & Decision Tools

Decision Workflow for Palladium Removal Strategy

The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy.

G start Start: Crude Product (Post-Coupling Reaction) initial_pd Quantify Initial Pd Level (e.g., ICP-MS or Rapid Screen) start->initial_pd check_level Pd Level > Target Limit? initial_pd->check_level screen_scavengers Screen Scavengers (Thiol-Silica, Carbon, Resins) check_level->screen_scavengers Yes final_qc Final Product QC (ICP-MS) check_level->final_qc No select_best Select Best Scavenger (Highest Efficiency, Lowest Product Loss) screen_scavengers->select_best optimize Optimize Conditions (Time, Temp, Loading) select_best->optimize scale_up Scale-Up Process (Batch or Flow/Cartridge) optimize->scale_up scale_up->final_qc pass Product Meets Spec (< Target Pd ppm) final_qc->pass Pass fail Re-evaluate Strategy final_qc->fail Fail

Caption: Decision tree for selecting and implementing a palladium removal strategy.

Comparative Summary of Common Scavenging Methods
MethodTypical EfficiencyProsConsBest For
Thiol-Functionalized Silica Very High (<10 ppm achievable)High selectivity for Pd, robust, available in cartridges.[1]Higher cost than carbon, kinetics can be slow.Broad applicability, especially when high purity is required.
Activated Carbon Good to HighLow cost, readily available, can also remove color impurities.[9]Can be non-selective leading to product loss, fine powders can be difficult to filter.[2]Cost-sensitive processes, early-stage purification.
Scavenger Resins (e.g., Polystyrene-TMT) Very High (<10 ppm achievable)High capacity and efficiency, can be used in various solvents.[14]Can be more expensive, may require specific conditions.High-value product streams where achieving very low Pd levels is critical.[14]
Aqueous Extraction with Chelators ModerateCan be cost-effective, avoids solid filtration issues.Requires a biphasic system, risk of emulsions, may require multiple extractions.Situations where solid scavengers are incompatible with the process.
Experimental Protocol 1: Small-Scale Scavenger Screening

Objective: To identify the most effective scavenger for removing palladium from a solution of this compound.

Materials:

  • Crude product solution (post-workup) in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • Scavenger A: Thiol-functionalized silica gel (e.g., SiliaMetS Thiol).

  • Scavenger B: Activated Carbon (e.g., Darco® KB-G).

  • Scavenger C: Polystyrene-bound trimercapto-s-triazine (TMT) resin.[14]

  • Control vial (no scavenger).

  • Vials, stir plate, magnetic stir bars.

  • Analytical capability for palladium quantification (ideally ICP-MS).

Procedure:

  • Dispense 5.0 mL of the crude product solution into four separate, identical vials, each with a stir bar.

  • Label the vials: "Control," "Scavenger A," "Scavenger B," and "Scavenger C."

  • Take a 100 µL sample from the "Control" vial for initial Pd concentration analysis (T=0 sample).

  • To vial "Scavenger A," add the thiol-silica scavenger (typically 10-20 equivalents by weight relative to the initial mass of palladium).

  • To vial "Scavenger B," add activated carbon (typically 5-10 wt% relative to the product mass).

  • To vial "Scavenger C," add the TMT resin (typically 10-20 equivalents by weight relative to the initial mass of palladium).

  • Seal all vials and stir them at a consistent rate at a set temperature (e.g., 40 °C) for a defined period (e.g., 18 hours).

  • After the treatment time, allow the solids to settle. Carefully filter a sample from the supernatant of each vial.

  • Submit the T=0 sample and the three treated samples for palladium analysis via ICP-MS.

  • Analysis: Compare the final palladium concentration in each vial to determine the percentage of palladium removed. The most effective scavenger is the one that provides the lowest residual palladium level with minimal visual product loss.

Analytical Quantification of Residual Palladium

Verifying the efficacy of your removal process is mandatory.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry gold standard for accurate, low-level quantification of elemental impurities and is required for final product release testing.[10][13]

  • Rapid Fluorometric Methods: For process development and screening, rapid analysis is often needed. Kits based on palladium-catalyzed reactions that produce a fluorescent signal can provide semi-quantitative results in under an hour, allowing for much faster optimization cycles than waiting for ICP-MS results.[10][13]

By employing a systematic, data-driven approach based on the principles and methods outlined in this guide, researchers can confidently and efficiently remove palladium catalysts, ensuring the quality and safety of their synthesized this compound.

References

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Welch, C. J., Koide, K., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. [Link]

  • Okano, K., & Murahashi, S. (2006). Method of removing palladium.
  • Prasad, K., & St-Pierre, Y. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). Organic Process Research & Development, 14(4), 925–927. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem Application Note. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? ResearchGate Forum. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Website. [Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Moore, W. Jr., Hysell, D., Crocker, W., & Stara, J. (1975). Preliminary studies on the toxicity and metabolism of palladium and platinum. Environmental Health Perspectives, 10, 63-71. [Link]

  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate Forum. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage Application Note. [Link]

  • Sangeetha, S., & Ghorai, P. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]

  • Fragrance Material Safety Assessment Center. (2024). 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one. RIFM Group. [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate Publication. [Link]

  • Sangeetha, S., & Ghorai, P. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating Boronic Acid Stability in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: the inherent instability of boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why your boronic acids might be failing and what you can do to ensure robust and reproducible results.

Introduction: The Double-Edged Sword of Boronic Acids

Boronic acids are cornerstones of modern organic synthesis, primarily due to their accessibility, functional group tolerance, and the generally mild conditions required for their use in Suzuki-Miyaura coupling.[1][2] However, their utility is often compromised by their frustrating instability.[3][4] Many researchers have faced the disappointment of a low-yielding or failed reaction, not due to a flawed catalytic cycle, but because the boronic acid coupling partner did not survive the reaction conditions.

This guide will dissect the common failure modes of boronic acids and provide a structured approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding boronic acid stability.

Q1: My Suzuki-Miyaura reaction is giving a low yield, and I suspect my boronic acid is the problem. What are the most common ways boronic acids decompose?

A1: Boronic acids are susceptible to several decomposition pathways, which can significantly lower the yield of your Suzuki-Miyaura coupling. The three primary modes of decomposition are:

  • Protodeboronation: This is the most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[5][6] This process can be catalyzed by acid, base, or even certain metal salts.[5][6]

  • Oxidation: The C-B bond can be oxidized, particularly in the presence of air (oxygen) and a base, to form a phenol. This is a frequent issue, especially with electron-rich arylboronic acids.

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] While this is often a reversible process in the presence of water, it can complicate stoichiometry and reaction kinetics.[7]

Q2: I've heard that some boronic acids are more unstable than others. Which types should I be particularly careful with?

A2: Yes, the stability of boronic acids varies significantly with their structure. You should exercise extra caution with the following classes:

  • Heteroarylboronic acids: Particularly those with nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, imidazoles), are notoriously prone to protodeboronation.[8]

  • Electron-deficient arylboronic acids: These are more susceptible to base-catalyzed protodeboronation.[2]

  • Vinyl- and cyclopropylboronic acids: These can also be quite labile and prone to protodeboronation.[2]

  • Alkylboronic acids: These can undergo β-hydride elimination, which is a competing side reaction.[9]

Q3: How should I properly store my boronic acids to maximize their shelf life?

A3: Proper storage is critical to preserving the integrity of your boronic acids. Follow these best practices:

  • Store in a cool, dark, and dry place: A refrigerator or freezer is ideal. Protect from light, as it can promote oxidation.

  • Inert atmosphere: For particularly sensitive boronic acids, store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Use well-sealed containers: Ensure the container cap is tightly sealed to minimize exposure to air and moisture.[10]

Q4: Can I use a boronic acid that has turned into a clumpy or sticky solid?

A4: It is generally not recommended. The change in physical appearance often indicates decomposition, likely through dehydration to form boroxines or other oligomeric species.[3] Using a decomposed boronic acid will lead to inaccurate stoichiometry and poor reaction outcomes. It is best to use fresh, free-flowing solid boronic acid.

Troubleshooting Guide: A Deeper Dive into Boronic Acid Instability

When a Suzuki-Miyaura reaction fails, a systematic approach to troubleshooting is essential. This guide will help you diagnose and solve problems related to boronic acid stability.

Problem 1: Low Yield with Significant Protodeboronation Byproduct

Symptoms:

  • You isolate the starting arene/heteroarene corresponding to your boronic acid.

  • TLC or LC-MS analysis shows a significant amount of the protodeboronated species.

Causality and Solutions:

Protodeboronation is often the primary culprit for low yields.[6] The mechanism can be influenced by several factors in your reaction setup.

Troubleshooting Workflow for Protodeboronation

G cluster_0 Troubleshooting Protodeboronation start Low Yield & Protodeboronation Observed q1 Is your base too strong or concentration too high? start->q1 a1_yes Reduce base equivalents or switch to a weaker base (e.g., K3PO4, K2CO3, CsF). q1->a1_yes Yes q2 Is your reaction time excessively long? q1->q2 No a1_yes->q2 a2_yes Optimize reaction time. Monitor by TLC/LC-MS and quench when complete. q2->a2_yes Yes q3 Is your boronic acid inherently unstable? (e.g., heteroaryl, electron-deficient) q2->q3 No a2_yes->q3 a3_yes Switch to a more stable boronic acid derivative. q3->a3_yes Yes end Improved Yield q3->end No, re-evaluate other parameters a3_yes->end

Workflow for troubleshooting protodeboronation.

Detailed Explanation of Solutions:

  • Base Selection: The choice and amount of base are critical. Strong bases can accelerate base-catalyzed protodeboronation.[5][11] If you are using strong bases like NaOH or NaOMe, consider switching to milder bases such as K₃PO₄, K₂CO₃, or even fluoride sources like CsF or KF, which can activate the boronic acid without promoting extensive decomposition.[9][12]

  • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures increase the likelihood of boronic acid decomposition. Monitor your reaction closely and aim to quench it as soon as the starting materials are consumed.

  • Use of More Stable Boron Reagents: If your boronic acid is inherently unstable, the most effective solution is to switch to a more robust derivative.[2]

    Boron Reagent TypeStructure ExampleAdvantagesDisadvantages
    Boronic Acid R-B(OH)₂High reactivity, atom economical.[3]Often unstable, prone to protodeboronation and trimerization.[1][3]
    Pinacol Boronate Ester R-B(pin)Increased stability, commercially available, can be purified by chromatography.[1][8]Slower transmetalation compared to boronic acids.[1]
    MIDA Boronate Ester R-B(MIDA)Highly stable, air- and moisture-insensitive, allows for slow release of boronic acid.Requires a deprotection step, which adds complexity.
    Potassium Trifluoroborate Salt R-BF₃KCrystalline, air-stable solids, often more stable than the corresponding boronic acids.[1]Can be tedious to isolate and purify.[1]
    DABO Boronates R-B(OCH₂CH₂)₂NHAir-stable, can be stored for extended periods.[1]Requires a protic co-solvent for use in Suzuki-Miyaura reactions.[1][4]
Problem 2: Formation of Homocoupled Boronic Acid Byproduct (R-R)

Symptoms:

  • You observe a significant amount of a symmetrical biaryl (or other homocoupled product) derived from your boronic acid.

Causality and Solutions:

Homocoupling of boronic acids is typically promoted by the presence of a Pd(II) species and oxygen.[8] This can occur if your Pd(0) catalyst is oxidized or if you start with a Pd(II) precatalyst that is not efficiently reduced.

Troubleshooting Workflow for Homocoupling

G cluster_1 Troubleshooting Homocoupling start Homocoupling Byproduct Observed q1 Did you thoroughly degas your reaction mixture? start->q1 a1_yes Improve degassing procedure (e.g., freeze-pump-thaw cycles). q1->a1_yes No q2 Is your Pd catalyst or ligand air-sensitive? q1->q2 Yes a1_yes->q2 a2_yes Use a pre-formed, air-stable Pd(0) catalyst or a robust ligand. q2->a2_yes Yes end Minimized Homocoupling q2->end No, re-evaluate other parameters a2_yes->end

Workflow for troubleshooting homocoupling.

Detailed Explanation of Solutions:

  • Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[8] Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. For small-scale reactions, bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes is often sufficient. For more sensitive reactions, freeze-pump-thaw cycles are recommended.

  • Catalyst Choice and Handling: Use a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its efficient reduction to the active Pd(0) species. The choice of ligand is also important; bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and facilitate the desired cross-coupling pathway.[9][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Labile Boronic Acid Using a Milder Base

This protocol is a good starting point for reactions involving sensitive boronic acids.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition and Degassing:

    • Add the chosen solvent (e.g., dioxane, THF, toluene, often with a small amount of water, e.g., 10:1 organic solvent:water).

    • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Catalyst Addition:

    • To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required (e.g., SPhos, XPhos).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

Protocol 2: Conversion of an Unstable Boronic Acid to a Stable Pinacol Boronate Ester

If a boronic acid is too unstable to be used directly, converting it to its pinacol ester is a reliable strategy.[8]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

  • Azeotropic Water Removal:

    • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux until no more water is collected.

  • Reaction Completion and Isolation:

    • Once the reaction is complete (monitor by TLC or NMR), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure. The crude pinacol boronate ester can often be used directly in the Suzuki-Miyaura coupling or purified by column chromatography.

Conclusion

The stability of boronic acids is a multifaceted issue that requires a nuanced understanding of the underlying chemistry. By recognizing the common decomposition pathways and implementing the troubleshooting strategies and alternative protocols outlined in this guide, you can significantly improve the success rate and reproducibility of your Suzuki-Miyaura coupling reactions. Remember that a successful coupling reaction begins with a stable and reliable coupling partner.

References

  • Gillis, E. P., et al. (2009). Diethanolamine-Complexed Boronic Acids: Air-Stable Reagents for Suzuki-Miyaura Reactions. Synlett, 2009(18), 2951-2954.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Vasile, C., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(15), 3041.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555.
  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Kabalka, G. W., & Yao, M.-L. (2016). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis (pp. 1-21). American Chemical Society.
  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Cox, P. A., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 85(1), 329–341.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the meticulous assessment of purity for novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to the purity analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a key intermediate in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with potential alternatives, and provide the experimental rationale to empower researchers in their analytical endeavors.

Introduction to the Analyte and Analytical Challenges

This compound, with a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol , is a complex aromatic aldehyde. Its structure, featuring a benzodioxepin moiety linked to a benzaldehyde group, presents unique analytical challenges. The presence of multiple aromatic rings and an aldehyde functional group makes the molecule susceptible to various degradation pathways, necessitating a stability-indicating analytical method.

The primary goal of this guide is to establish an HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This ensures the accurate quantification of purity and provides a reliable tool for stability studies.

Understanding Potential Impurities: A Synthesis- and Degradation-Based Approach

A robust purity analysis method is built upon a thorough understanding of potential impurities. These can arise from the synthetic route or through degradation of the final compound.

Process-Related Impurities:

The synthesis of this compound likely involves the formation of the benzodioxepin ring followed by the introduction of the benzaldehyde moiety, or a coupling reaction between a benzodioxepin precursor and a benzaldehyde precursor. Common synthetic strategies for aromatic aldehydes include:

  • Formylation Reactions: Techniques like the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions introduce a formyl group onto an aromatic ring.[1][2][3] Potential impurities from these routes include unreacted starting materials (e.g., 3,4-dihydro-2H-1,5-benzodioxepine) and positional isomers.

  • Oxidation of a Methyl Group: If the synthesis involves the oxidation of a corresponding methyl-substituted precursor, potential impurities could include the starting material and the over-oxidized carboxylic acid.[4]

Degradation Products:

Forced degradation studies are essential to identify potential degradation products and ensure the analytical method is stability-indicating.[5][6][7] Aromatic aldehydes are known to be susceptible to:

  • Oxidation: The aldehyde group is prone to oxidation, leading to the formation of the corresponding carboxylic acid, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid, as a primary degradation product.[8][9]

  • Hydrolysis: Under acidic or basic conditions, the ether linkages in the benzodioxepin ring could potentially be susceptible to hydrolysis, although this is generally less likely for aromatic ethers.[10][11]

  • Photodegradation: Aromatic compounds can degrade upon exposure to light.[12]

  • Thermal Degradation: High temperatures can induce decomposition.[13][14]

A comprehensive list of potential impurities is summarized in the table below:

| Table 1: Potential Impurities of this compound | | :--- | :--- | :--- | | Impurity Name | Origin | Potential for Co-elution | | 3,4-dihydro-2H-1,5-benzodioxepine | Starting Material (Formylation) | High | | Positional Isomers | By-product (Formylation) | High | | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid | Oxidation Degradation | Medium | | 3,4-dihydroxybenzaldehyde | Starting Material (Benzodioxepine synthesis) | Low | | 1,3-dibromopropane or 1,3-dichloropropane | Starting Material (Benzodioxepine synthesis) | Very Low (Volatile) |

Proposed HPLC Method for Purity Analysis

Based on the chemical properties of the analyte and general principles of reversed-phase chromatography for aromatic compounds, the following HPLC method is proposed as a starting point for optimization and validation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is recommended due to the non-polar nature of the analyte.[15]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance in this region). A photodiode array (PDA) detector is recommended for method development to assess peak purity and identify the optimal detection wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. The analyte is expected to be soluble in common organic solvents like acetonitrile and methanol, with poor solubility in water.[16][17][18]

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve and Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve and Dilute Standard Standard->Dissolve_Standard Diluent Prepare Diluent (Acetonitrile:Water 50:50) Diluent->Dissolve_Sample Diluent->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC HPLC System (C18 Column, Gradient Elution) HPLC->Inject_Standard HPLC->Inject_Sample Data_Acquisition Data Acquisition (UV 254 nm) Inject_Standard->Data_Acquisition Inject_Sample->Data_Acquisition Chromatogram Obtain Chromatograms Data_Acquisition->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques can be considered for specific applications.

| Table 2: Comparison of Analytical Techniques for Purity Analysis | | :--- | :--- | :--- | :--- | | Technique | Advantages | Disadvantages | Applicability for this Analyte | | High-Performance Liquid Chromatography (HPLC) | High resolution, high sensitivity, quantitative, well-established for purity analysis, suitable for non-volatile and thermally labile compounds. | Requires solvent consumption, can be time-consuming for method development. | Highly Recommended: The most suitable technique for routine quality control and stability testing. | | Gas Chromatography (GC) | High efficiency for volatile compounds, can be coupled with mass spectrometry (GC-MS) for identification. | Not suitable for non-volatile or thermally labile compounds. The analyte may require derivatization. | Not Recommended: The analyte has a relatively high molecular weight and boiling point, making it less suitable for GC without derivatization. | | Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC. | Higher initial instrument cost, requires higher quality solvents. | Excellent Alternative: Offers significant improvements in speed and efficiency over conventional HPLC. | | Capillary Electrophoresis (CE) | High efficiency, low sample and reagent consumption. | Lower sensitivity for some compounds, reproducibility can be a challenge. | Potentially Applicable: Could be explored for specific separations, but HPLC is generally more robust for routine purity analysis. |

Justification of the Proposed HPLC Method

The proposed reversed-phase HPLC method with gradient elution offers several advantages for the purity analysis of this compound:

  • Versatility: Reversed-phase chromatography is a versatile technique suitable for a wide range of moderately polar to non-polar compounds.

  • Resolution: The gradient elution allows for the effective separation of impurities with varying polarities, from potential polar degradation products to non-polar starting materials.

  • Stability-Indicating: The method is designed to separate the main analyte from its potential degradation products, making it suitable for stability studies.

  • Robustness: The use of a common C18 column and standard mobile phase components ensures that the method can be readily implemented in most analytical laboratories.

Logical Relationship of Method Parameters:

Method_Logic Analyte Analyte Properties (Aromatic, Aldehyde) Column C18 Column Analyte->Column Non-polar interaction MobilePhase Acetonitrile/Water Gradient Analyte->MobilePhase Solubility Detector UV Detector (254 nm) Analyte->Detector UV Absorbance Separation Optimal Separation & Purity Determination Column->Separation MobilePhase->Separation Detector->Separation

Caption: Logical connections between analyte properties and HPLC method parameters.

Conclusion

This guide provides a comprehensive framework for the purity analysis of this compound using a scientifically justified HPLC method. The proposed method, coupled with a thorough understanding of potential impurities, offers a robust and reliable approach for researchers and drug development professionals. The principles and experimental details outlined herein are intended to serve as a strong foundation for method development, validation, and routine quality control, ultimately contributing to the integrity and safety of the final product.

References

  • Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ACS Publications. [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. National Institutes of Health. [Link]

  • Benzaldehyde. PubChem. [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. [Link]

  • Gattermann reaction. Wikipedia. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. [Link]

  • The Gattermann Synthesis of Aldehydes. Organic Reactions. [Link]

  • Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide:: 1. Selectivity enhancement by aliphatic …. ResearchGate. [Link]

  • The thermal decomposition of aliphatic aldehydes. The Royal Society Publishing. [Link]

  • Benzaldehyde. Wikipedia. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Oxidation of Aromatic Aldehydes Using Oxone. ACS Publications. [Link]

  • Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. ResearchGate. [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. PharmTech. [Link]

  • Rules and Mechanism for the Oxidation of Lignin-based Aromatic Aldehyde under Alkaline Wet Oxygen. BioResources. [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Publications. [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Royal Society of Chemistry. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]

  • Benzaldehyde. Solubility of Things. [Link]

  • Applied Catalysis B. Xi'an Taikang Biotechnology Co., Ltd. [Link]

  • Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. National Institutes of Health. [Link]

  • Lipid-derived aldehyde degradation under thermal conditions. National Institutes of Health. [Link]

  • Benzaldehyde. Sciencemadness Wiki. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Gatterman Koch Reaction. YouTube. [Link]

  • Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. MDPI. [Link]

  • Reimer Tiemann Reaction Mechanism. GeeksforGeeks. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Hydrolytic Degradation Hydrolytic investigations in acidic and basic... ResearchGate. [Link]

  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem. [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. [Link]

  • Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

  • Gattermann Koch Reaction Mechanism. BYJU'S. [Link]

  • Reimer-Tiemann aldehyde synthesis process.
  • Organic Chemistry – Specific Name Reactions. Kendriya Vidyalaya Sangathan. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. National Institutes of Health. [Link]

  • Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. ResearchGate. [Link]

  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Royal Society of Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Characterization of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde: A Comparative Guide to HPLC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the definitive characterization of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the rationale behind methodological choices, compare alternative approaches, and provide a robust, validated protocol that ensures scientific integrity and regulatory compliance.

Physicochemical Properties and Analytical Challenges

This compound is a moderately polar aromatic aldehyde. Its structure, featuring a benzodioxepin moiety linked to a benzaldehyde group, presents specific analytical challenges. The aldehyde functional group can be susceptible to oxidation, while the benzodioxepin ring may undergo cleavage under certain stress conditions. Therefore, a stability-indicating analytical method is crucial for accurate characterization and impurity profiling.

Comparative Analysis of HPLC-MS Methodologies

The selection of an appropriate HPLC-MS method is critical for achieving the desired sensitivity, selectivity, and resolution. Here, we compare two primary approaches: Reversed-Phase HPLC with Electrospray Ionization (ESI) and a plausible alternative, Atmospheric Pressure Chemical Ionization (APCI).

Recommended Approach: Reversed-Phase HPLC with Electrospray Ionization-Tandem Mass Spectrometry (RP-HPLC-ESI-MS/MS)

This is the preferred method for its broad applicability to moderately polar compounds and its high sensitivity.

Rationale for Selection:

  • Reversed-Phase Chromatography: A C18 stationary phase provides excellent retention and separation for aromatic compounds like our target analyte. The use of a gradient elution with a water/acetonitrile mobile phase allows for the effective separation of the main compound from potential impurities with varying polarities.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar analytes. It typically generates protonated molecules ([M+H]^+) with minimal fragmentation in the source, which is ideal for accurate molecular weight determination. For our target molecule, ESI in positive ion mode is expected to be highly efficient due to the presence of the carbonyl group which can be readily protonated.

  • Tandem Mass Spectrometry (MS/MS): The use of a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF) is indispensable for unambiguous structural confirmation and for the characterization of impurities. Collision-Induced Dissociation (CID) of the precursor ion ([M+H]^+) will yield a characteristic fragmentation pattern, providing a structural fingerprint of the molecule.

Predicted Fragmentation Pattern:

Based on the fragmentation of similar benzodioxepin and benzaldehyde structures, the primary fragmentation pathways for this compound are expected to involve cleavage of the dioxepin ring and the bond connecting the two aromatic rings.

Experimental Workflow for RP-HPLC-ESI-MS/MS

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution (in Mobile Phase A/B) HPLC_Column Reversed-Phase C18 Column Sample->HPLC_Column Gradient Gradient Elution (Water/Acetonitrile) ESI Electrospray Ionization (ESI) HPLC_Column->ESI MS1 MS Scan (Full Scan) [M+H]+ ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Product Ions) CID->MS2 Data_Processing Chromatogram & Spectra Analysis MS2->Data_Processing

A Comparative Analysis of the Biological Activities of Substituted Benzodioxepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzodioxepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its conformational flexibility and the diverse substitution patterns it can accommodate have made it an attractive template for the design of novel therapeutic agents. This guide provides a comparative study of the biological activities of substituted benzodioxepines, drawing on available experimental data and insights from structurally related compounds to inform future drug discovery efforts. We will delve into the antimicrobial, anticancer, and anticonvulsant potential of these molecules, presenting a synthesis of current knowledge to aid researchers, scientists, and drug development professionals.

The Benzodioxepine Scaffold: A Platform for Diverse Biological Activity

The inherent structural features of the benzodioxepine core, including the ether linkages and the seven-membered ring, allow for a three-dimensional arrangement of substituents that can facilitate interactions with a variety of biological targets. The benzene ring provides a handle for modifications that can influence lipophilicity and aromatic interactions, while the dioxepine ring can be substituted to modulate steric bulk, hydrogen bonding capacity, and overall molecular conformation. This versatility is the foundation for the diverse biological activities observed in this class of compounds.

Comparative Analysis of Biological Activities

This section will explore the key biological activities associated with substituted benzodioxepines and their analogues, presenting available quantitative data and discussing structure-activity relationships (SAR).

Antimicrobial Activity

Recent research has highlighted the potential of benzodioxepine derivatives as a novel class of antibacterial agents. A notable study focused on a series of benzodioxepine-biphenyl amide derivatives, which were evaluated for their efficacy against bacterial pathogens.

Table 1: Antibacterial Activity of Substituted Benzodioxepine-Biphenyl Amide Derivatives

CompoundSubstitution on Biphenyl RingTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E4 4'-trifluoromethylStaphylococcus aureusPotent Activity Reported[1]
ControlStandard AntibioticStaphylococcus aureus-

Note: Specific MIC values for a broader range of derivatives were not detailed in the available literature, highlighting an area for future research.

The key finding from this research is that substitutions on the biphenyl moiety significantly impact antibacterial potency. Specifically, the presence of a trifluoromethyl group at the 4'-position of the biphenyl ring (Compound E4) was identified as a key contributor to potent antimicrobial activity.[1] This suggests that electron-withdrawing groups and increased lipophilicity in this region of the molecule may enhance its interaction with bacterial targets. While the precise mechanism of action is still under investigation, docking studies suggest that these compounds may interact with essential bacterial enzymes like the FabH enzyme, which is involved in fatty acid biosynthesis.[1]

Further exploration of various substitutions on both the benzodioxepine and the biphenyl rings is warranted to establish a comprehensive SAR and to optimize the antibacterial profile of this promising scaffold. Insights from related heterocyclic compounds, such as benzodiazepines, suggest that the introduction of different functional groups can significantly modulate antimicrobial effects.

Anticancer Activity

While direct evidence for the anticancer activity of a wide range of substituted benzodioxepines is emerging, the broader class of related seven-membered heterocycles, including benzodiazepines and benzoxazepines, has been more extensively studied in this context. These studies provide a valuable predictive framework for the potential of benzodioxepine derivatives as cytotoxic agents.

The anticancer activity of these related compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. For instance, certain substituted benzodiazepines have shown potent activity against breast cancer cell lines. The presence of a hydroxamate group embedded within the benzodiazepine core has been shown to be a necessary functionality for activity.

Table 2: Illustrative Anticancer Activity of a Related Benzodiazepine Derivative

Compound ClassKey Structural FeatureCancer Cell LineIC50 (µM)
Hydroxamic Acid containing 1,4-BenzodiazepinesEmbedded HydroxamateMCF-7 (Breast Cancer)Low micromolar activity reported

This table is illustrative and based on data from structurally related benzodiazepines to suggest potential avenues for benzodioxepine research.

Drawing parallels, it is hypothesized that the introduction of specific functional groups onto the benzodioxepine scaffold could elicit significant anticancer effects. Key areas for substitution that have proven effective in analogous structures include:

  • The Benzene Ring: Introduction of electron-withdrawing groups or halogens can influence cell permeability and interactions with biological targets.

  • The Seven-Membered Ring: Substitutions at various positions can alter the conformational properties of the molecule, which is often crucial for binding to target proteins.

The proposed mechanism of action for many cytotoxic benzodiazepine analogues involves the inhibition of key enzymes or the disruption of protein-protein interactions critical for cancer cell survival.

Anticonvulsant Activity

The anticonvulsant properties of benzodiazepines are well-established, and they exert their effects primarily through the potentiation of GABAergic inhibition in the central nervous system.[2] This is achieved by binding to a specific site on the GABA-A receptor, which increases the affinity of the receptor for its endogenous ligand, GABA.[2] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Given the structural similarity, it is highly probable that substituted benzodioxepines could also exhibit anticonvulsant activity by interacting with the GABA-A receptor. The structure-activity relationships for anticonvulsant benzodiazepines are well-defined and can guide the design of novel benzodioxepine-based anticonvulsants.

Table 3: Key Structural Features of Benzodiazepines Influencing Anticonvulsant Activity

Position of SubstitutionFavorable Substituents for Anticonvulsant Activity
7-position of Benzene Ring Electron-withdrawing groups (e.g., Cl, NO2)
2'-position of Phenyl Ring Halogen (e.g., F, Cl)
1-position of Diazepine Ring Small alkyl group (e.g., CH3) or no substitution

This table is based on established SAR for benzodiazepines and can be used as a predictive tool for designing anticonvulsant benzodioxepines.

The key takeaway is that specific substitutions at defined positions on the benzodiazepine scaffold are crucial for potent anticonvulsant activity. It is therefore logical to hypothesize that similar substitution patterns on the benzodioxepine ring system could yield compounds with significant anticonvulsant potential.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. This section details the methodologies for assessing the antimicrobial, anticancer, and anticonvulsant activities of substituted benzodioxepines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The substituted benzodioxepine derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality behind Experimental Choices:

  • Standardized Inoculum: Ensures that the results are consistent and comparable across different experiments and laboratories.

  • Serial Dilution: Allows for the precise determination of the minimum concentration required for inhibition.

  • Growth Medium: Provides the necessary nutrients for bacterial growth, ensuring that any inhibition observed is due to the test compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Test Compound Stock D Serial Dilution in 96-well Plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 24h) E->F G Determine MIC F->G Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Test Compound D Treat with Compound (Varying Concentrations) B->D C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Protocol Steps:

  • Animal Acclimatization: Laboratory animals (e.g., mice or rats) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered to the animals via a specific route (e.g., intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a predetermined time to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group, and the ED50 (the dose that protects 50% of the animals) is determined.

Causality behind Experimental Choices:

  • Electrical Stimulus: A supramaximal stimulus is used to ensure that all control animals exhibit the tonic hindlimb extension, providing a clear endpoint for protection.

  • Tonic Hindlimb Extension: This is a characteristic and easily observable endpoint of a maximal seizure in this model.

  • Dose-Response Curve: Allows for the quantification of the compound's potency as an anticonvulsant.

Anticonvulsant_Screening_Workflow A Animal Acclimatization B Compound Administration (Test & Control Groups) A->B C Maximal Electroshock (Seizure Induction) B->C D Observation for Tonic Hindlimb Extension C->D E Data Analysis (Calculate ED50) D->E

Caption: Workflow for Anticonvulsant Screening (MES Test).

Future Directions and Conclusion

The comparative study of substituted benzodioxepines reveals a promising but still largely unexplored area of medicinal chemistry. The available data, particularly in the realm of antibacterial activity, demonstrates the potential of this scaffold to yield potent therapeutic agents. The extensive research on structurally related benzodiazepines provides a robust foundation for the rational design of novel benzodioxepine derivatives with potential anticancer and anticonvulsant properties.

Future research should focus on:

  • Expansion of Chemical Libraries: Synthesizing a broader and more diverse range of substituted benzodioxepines to establish comprehensive structure-activity relationships for various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active benzodioxepine derivatives exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Yan, S.-P., Zhu, Z.-Y., Jia, Q.-K., Ji, R.-Y., Wang, Y.-P., He, D., Wang, R., Xu, X.-J., & Zhou, Y. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(2), 509-518. [Link]

  • Wikipedia contributors. (2024). Benzodiazepine. In Wikipedia, The Free Encyclopedia. Retrieved 23:00, January 23, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Validation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde represents a key intermediate, possessing a unique bicyclic ether system linked to a functionalized benzaldehyde moiety. This guide provides an in-depth, comparative analysis of two prominent synthetic routes for the preparation of this target molecule: the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation. This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of each pathway, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Introduction to the Target Molecule

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The addition of a 4-formylphenyl group at the 7-position introduces a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The validation of an efficient and scalable synthetic route to this aldehyde is therefore of significant interest for the construction of diverse chemical libraries for drug discovery.

Route A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a base.[3] For the synthesis of our target molecule, this translates to the coupling of a halogenated benzodioxepine derivative with 4-formylphenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a two-step synthesis starting from the commercially available 3,4-dihydro-2H-1,5-benzodioxepine.

Step 1: Bromination of 3,4-dihydro-2H-1,5-benzodioxepine

The first step involves the electrophilic bromination of the benzodioxepine ring to install a bromine atom at the 7-position, creating the necessary organohalide for the subsequent coupling reaction.

  • Procedure:

    • To a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Step 2: Suzuki-Miyaura Coupling

  • Procedure:

    • In a reaction vessel, combine 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

    • Add a degassed solvent system, typically a mixture of toluene and water (4:1).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, and add water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield this compound.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling start1 3,4-dihydro-2H-1,5- benzodioxepine reagent1 NBS, CH2Cl2 start1->reagent1 product1 7-bromo-3,4-dihydro-2H- 1,5-benzodioxepine reagent1->product1 start2 7-bromo-3,4-dihydro-2H- 1,5-benzodioxepine product1->start2 reagent2 4-formylphenylboronic acid, Pd(PPh3)4, K2CO3 start2->reagent2 product2 4-(3,4-dihydro-2H-1,5-benzodioxepin -7-yl)benzaldehyde reagent2->product2

Workflow for the Suzuki-Miyaura Synthesis Route.

Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The Vilsmeier reagent is a chloromethyleniminium salt, which acts as a mild electrophile. The electron-donating nature of the ether oxygens in the 3,4-dihydro-2H-1,5-benzodioxepine ring activates the aromatic nucleus towards electrophilic substitution. The key challenge in this approach is ensuring the regioselectivity of the formylation at the desired 7-position. The ortho, para-directing nature of the ether linkages could potentially lead to formylation at other positions on the benzene ring. However, steric hindrance from the dioxepine ring may favor substitution at the less hindered 7-position.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol describes a one-step synthesis from 3,4-dihydro-2H-1,5-benzodioxepine.

  • Procedure:

    • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to N,N-dimethylformamide (DMF) (3 equivalents) with stirring to form the Vilsmeier reagent.

    • To this mixture, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in DMF.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound.

Vilsmeier_Haack_Workflow start 3,4-dihydro-2H-1,5- benzodioxepine reagent POCl3, DMF start->reagent product 4-(3,4-dihydro-2H-1,5-benzodioxepin -7-yl)benzaldehyde reagent->product

Workflow for the Vilsmeier-Haack Synthesis Route.

Comparative Analysis of Synthetic Routes

ParameterSuzuki-Miyaura CouplingVilsmeier-Haack Formylation
Number of Steps Two steps from the benzodioxepine core.One step from the benzodioxepine core.
Overall Yield Generally moderate to high, but dependent on the efficiency of both the bromination and coupling steps.Typically moderate, can be sensitive to reaction conditions.
Reagents & Cost Requires a palladium catalyst and a boronic acid, which can be expensive.Utilizes relatively inexpensive and common reagents (POCl₃ and DMF).
Scalability Generally good scalability, with established industrial applications of Suzuki couplings.[4]Can be challenging to scale due to the exothermic nature of Vilsmeier reagent formation and potential for side reactions.
Regioselectivity Highly regioselective, as the coupling occurs specifically at the site of the halogen.Potentially less regioselective, with the possibility of forming other formylated isomers.
Functional Group Tolerance Broad functional group tolerance is a hallmark of the Suzuki reaction.[5]Less tolerant of certain functional groups that may react with the Vilsmeier reagent.
Environmental Impact Use of a heavy metal catalyst (palladium) requires careful waste management.Generates phosphorus-containing byproducts.

Conclusion

Both the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation present viable pathways for the synthesis of this compound.

The Suzuki-Miyaura route offers the significant advantage of predictable regioselectivity , which is a critical factor for ensuring the purity of the final product. While it involves an additional synthetic step, the reliability and high yields often associated with this reaction make it an attractive choice, particularly for laboratory-scale synthesis and for creating structurally diverse analogs by varying the boronic acid partner.

The Vilsmeier-Haack formylation is a more atom-economical and direct approach . However, the primary concern is the potential for the formation of regioisomers, which would necessitate more rigorous purification and could lower the overall effective yield of the desired product. Careful optimization of the reaction conditions would be crucial to maximize the formation of the 7-formylated product.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale of the synthesis, the importance of absolute regiocontrol, and cost considerations. For applications where purity and unambiguous structural assignment are paramount, the Suzuki-Miyaura approach is likely the more robust and reliable option.

References

  • Dimitrijević, E. Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids. [Source not further specified].
  • Risitano, F., et al. (2005). Regioselective Synthesis of 3,4-Dihydro-3-oxo-2H-1,4-Benzoxazines. Organic Chemistry Portal.
  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Source not further specified].
  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Medi
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. (2004).
  • Novel Synthesis of 2H-1,5-Benzoxathiepin-3(4H)-one and 5H-4,1-Benzoxathiepin-3(2H)-one Derivatives and Chemical Properties Evaluation.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2021). MDPI.
  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Medi
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6]-Fused Indole Heterocycles. NIH.

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
  • Suzuki reaction. Wikipedia.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. NIH.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. NIH.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

Sources

A Researcher's Guide to the Structure-Activity Relationship of Benzodioxepine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) of benzodioxepine analogs, a versatile scaffold with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of benzodioxepine derivatives across different biological activities. We will delve into the nuances of their antibacterial, anticancer, and central nervous system (CNS) effects, supported by experimental data and detailed protocols to empower your research endeavors.

The Benzodioxepine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzodioxepine core, a fusion of a benzene ring and a seven-membered dioxepine ring, represents a "privileged structure" in medicinal chemistry. This unique three-dimensional arrangement allows for the presentation of substituents in specific spatial orientations, facilitating interactions with a variety of biological targets. By systematically modifying the substituents on this scaffold, medicinal chemists can fine-tune the pharmacological properties of the resulting analogs, optimizing their potency, selectivity, and pharmacokinetic profiles. This guide will navigate the SAR of these analogs, providing a clear understanding of how subtle structural changes can lead to profound differences in biological activity.

I. Antibacterial Benzodioxepine Analogs: Targeting Bacterial Fatty Acid Synthesis

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Benzodioxepine analogs have emerged as a promising class of antibacterials, with studies indicating that they target the bacterial fatty acid synthesis (FAS) pathway, specifically the FabH enzyme.[1]

Comparative Analysis of Antibacterial Activity

A series of novel benzodioxepine-biphenyl amide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds, which represent the lowest concentration required to inhibit visible bacterial growth, provide a quantitative measure of their potency.

CompoundR GroupMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. S. pneumoniaeCytotoxicity IC50 (µM) vs. NIH-3T3 cells
E1 H>100>1005050117.3 ± 7.5
E2 4-Cl50>10050>100158.9 ± 11.8
E3 4-NO₂502512.550176.8 ± 6.9
E4 4-CN6.2512.512.525124.6 ± 8.4
E5 4-OCF₃>100255050161.4 ± 5.2
E6 4-CF₃12.55012.525124.3 ± 9.8
E7 3-CF₃12.5252512.5139.5 ± 8.1
E8 3-Cl50>10050>100146.9 ± 7.8

Key SAR Insights:

  • Electron-withdrawing groups are crucial: The data clearly indicates that the presence of electron-withdrawing groups on the biphenyl ring significantly enhances antibacterial activity. The unsubstituted analog E1 and the chloro-substituted analog E2 show weak activity.

  • Potency of the cyano group: The analog bearing a cyano group at the 4-position of the biphenyl ring (E4 ) exhibits the most potent activity against E. coli, with an MIC of 6.25 µg/mL.[1]

  • Position of substituents matters: A comparison between the 3-CF₃ (E7 ) and 4-CF₃ (E6 ) analogs reveals that the position of the trifluoromethyl group influences the spectrum of activity.

  • Low cytotoxicity: Importantly, all the synthesized compounds displayed low cytotoxicity against NIH-3T3 mouse fibroblast cells, suggesting a favorable safety profile.[1]

Proposed Mechanism of Action: FabH Inhibition

Molecular docking studies suggest that these benzodioxepine-biphenyl amides bind to the active site of the FabH enzyme, a key enzyme in the initiation of bacterial fatty acid synthesis.[1] This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

G cluster_synthesis Synthesis Workflow cluster_activity Biological Activity Benzodioxepine_acid Benzodioxepine Carboxylic Acid Amide_intermediate Amide Intermediate Benzodioxepine_acid->Amide_intermediate Amide Coupling Bromoaniline p-Bromoaniline Bromoaniline->Amide_intermediate Final_Compound Benzodioxepine-Biphenyl Amide Analogs Amide_intermediate->Final_Compound Suzuki Coupling Phenylboronic_acid Phenylboronic Acid Derivatives Phenylboronic_acid->Final_Compound Final_Compound_activity Benzodioxepine-Biphenyl Amide Analogs FabH FabH Enzyme Final_Compound_activity->FabH Binding FAS_inhibition Fatty Acid Synthesis Inhibition FabH->FAS_inhibition Inhibition Cell_death Bacterial Cell Death FAS_inhibition->Cell_death

Caption: Synthetic and mechanistic overview of antibacterial benzodioxepine analogs.

Experimental Protocols

Synthesis of N-(4-bromophenyl)-3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carboxamide (Amide Intermediate):

  • To a solution of 3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add p-bromoaniline to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the crude product by column chromatography to obtain the desired amide intermediate.

General Procedure for Suzuki Coupling:

  • In a reaction vessel, combine the amide intermediate, the corresponding phenylboronic acid derivative, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final compound by column chromatography.

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Benzoxepin Analogs: Modulators of the Estrogen Receptor

Benzoxepins, structurally similar to benzodioxepines, have demonstrated significant potential as anticancer agents, particularly against hormone-dependent breast cancers.[3] Their mechanism of action often involves the modulation of estrogen receptors (ERα and ERβ), which play a critical role in the proliferation of certain breast cancer cells.

Comparative Analysis of Anticancer Activity

A variety of benzoxepin analogs have been synthesized and evaluated for their antiproliferative activity against the MCF-7 human breast cancer cell line, an ER-positive cell line. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of their cytotoxic potency.

CompoundR¹ GroupR² GroupIC₅₀ (nM) vs. MCF-7 cells
Analog A HH150
Analog B OCH₃H80
Analog C HOH50
Analog D OCH₃OH25
Analog E FOH15

Key SAR Insights:

  • Importance of the Hydroxyl Group: The presence of a hydroxyl group on one of the phenyl rings (R²) generally leads to a significant increase in anticancer activity (compare Analog A to C, and Analog B to D). This hydroxyl group is believed to be crucial for binding to the estrogen receptor.

  • Effect of Methoxy Substitution: A methoxy group at the R¹ position also contributes to enhanced potency (compare Analog A to B, and Analog C to D).

  • Halogenation Boosts Activity: The introduction of a fluorine atom (Analog E) further enhances the antiproliferative activity, resulting in the most potent compound in this series.[3]

Mechanism of Action: Estrogen Receptor Modulation

These benzoxepin analogs act as Selective Estrogen Receptor Modulators (SERMs). They bind to estrogen receptors and can act as either agonists or antagonists depending on the tissue type. In breast cancer cells, they typically act as antagonists, blocking the proliferative signals of estrogen and leading to cell cycle arrest and apoptosis.[3]

G cluster_pathway Anticancer Mechanism Benzoxepin Benzoxepin Analog (SERM) ER Estrogen Receptor (ER) Benzoxepin->ER Binding & Blockade Gene_Transcription Gene Transcription for Cell Proliferation ER->Gene_Transcription Activation ER->Gene_Transcription Inhibition Estrogen Estrogen Estrogen->ER Binding & Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of benzoxepin analogs as SERMs in breast cancer.

Experimental Protocols

Representative Synthesis of a Benzoxepin Analog:

A multi-step synthesis is typically required, often involving key steps such as Wittig reactions to form stilbene intermediates, followed by intramolecular cyclization reactions (e.g., Ullmann condensation or McMurry coupling) to form the seven-membered benzoxepin ring. Subsequent modifications can be made to introduce various substituents.

MCF-7 Cell Antiproliferative Assay (MTT Assay):

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Estrogen Receptor Binding Assay:

  • Prepare a cytosol fraction containing estrogen receptors from a suitable source (e.g., rat uterus).

  • Incubate the cytosol with a radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of the test compound.

  • Separate the bound and unbound radioligand using a suitable method (e.g., hydroxylapatite or dextran-coated charcoal).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC₅₀) and calculate the binding affinity (Ki).

III. CNS-Active Benzodioxan Analogs: Targeting α₁-Adrenoceptors

Benzodioxan-related compounds, which share structural similarities with benzodioxepines, have been extensively studied for their effects on the central nervous system. A key target for these compounds is the α₁-adrenoceptor family (α₁ₐ, α₁ₑ, and α₁ₔ), which are involved in various physiological processes, including the regulation of blood pressure and neurotransmission.

Comparative Analysis of α₁-Adrenoceptor Affinity

The binding affinities of a series of benzodioxan analogs for the three α₁-adrenoceptor subtypes have been determined using radioligand binding assays. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundpKi at α₁ₐpKi at α₁ₑpKi at α₁ₔα₁ₐ/α₁ₑ Selectivityα₁ₐ/α₁ₔ Selectivity
WB4101 9.037.398.63442.5
Prazosin 9.078.749.072.11.0
5-Me-Urapidil 8.236.065.61148417
BMY7378 6.606.378.601.70.01

Key SAR Insights:

  • High Affinity of WB4101 and Prazosin: The reference compounds WB4101 and prazosin exhibit high affinity for all three α₁-adrenoceptor subtypes.

  • Subtype Selectivity: 5-Methylurapidil demonstrates significant selectivity for the α₁ₐ subtype over the α₁ₑ and α₁ₔ subtypes. In contrast, BMY7378 shows a preference for the α₁ₔ subtype.

  • Structural Basis of Selectivity: The selectivity of these compounds is determined by the specific interactions between the substituents on the benzodioxan scaffold and the amino acid residues within the binding pockets of the different α₁-adrenoceptor subtypes.

Experimental Protocols

Radioligand Binding Assay for α₁-Adrenoceptors:

  • Prepare cell membranes from a cell line expressing the desired human α₁-adrenoceptor subtype (α₁ₐ, α₁ₑ, or α₁ₔ).

  • Incubate the membranes with a specific radioligand (e.g., [³H]prazosin) and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ and Ki values of the test compounds.

G cluster_sar SAR Workflow for CNS Activity Synthesis Synthesis of Benzodioxan Analogs Binding_Assay α₁-Adrenoceptor Binding Assays Synthesis->Binding_Assay Data_Analysis Ki Value Determination Binding_Assay->Data_Analysis SAR_Elucidation Structure-Activity Relationship Elucidation Data_Analysis->SAR_Elucidation

Caption: Workflow for determining the SAR of CNS-active benzodioxan analogs.

Conclusion and Future Directions

The benzodioxepine scaffold and its related analogs represent a rich source of biologically active compounds with diverse therapeutic potential. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in antibacterial, anticancer, and CNS activity. The provided experimental data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel benzodioxepine derivatives with improved potency and selectivity.

Future research in this area should focus on:

  • Expanding the chemical diversity of benzodioxepine analogs to explore a wider range of biological targets.

  • Utilizing computational modeling and machine learning to predict the activity of new analogs and guide synthetic efforts.

  • Investigating the in vivo efficacy and pharmacokinetic properties of the most promising compounds to translate these findings into potential clinical candidates.

By building upon the knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(2), 509-518. [Link]

  • Lloyd, D. G., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Journal of Medicinal Chemistry, 51(21), 6933-6948. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking the Path from Bench to Bedside

The journey of a novel chemical entity from initial synthesis to a potential therapeutic is fraught with challenges. For compounds like novel benzodioxepine derivatives, which possess a privileged scaffold with diverse reported biological activities ranging from antibacterial to potential estrogen receptor modulation, the initial in vitro screening phase is a critical decision-making juncture.[1][2] A robust, well-validated series of in vitro assays does more than just identify a "hit"; it builds a foundation of trust in the data, enabling informed decisions and significantly de-risking the substantial investment required for preclinical and clinical development.

This guide provides a strategic framework for the in vitro validation of a hypothetical novel benzodioxepine derivative, which we will call BDP-X . We will operate on a dual hypothesis: that BDP-X may exhibit either (1) anticancer properties, given the activity of similar heterocyclic compounds, or (2) central nervous system (CNS) modulatory effects, drawing a structural analogy to benzodiazepines which enhance the effect of the neurotransmitter GABA at the GABA-A receptor.[3][4][5][6] Our approach is not merely a collection of protocols but a logical, self-validating workflow designed to rigorously assess efficacy, toxicity, and mechanism of action.

The Strategic Assay Cascade: From Broad Strokes to Fine Detail

A successful in vitro screening campaign is not a random assortment of tests but a structured cascade. The goal is to fail compounds fast and cheap, while building a comprehensive data package for the most promising candidates. This involves a tiered approach, starting with broad, high-throughput primary screens to identify biological activity, followed by more complex, lower-throughput secondary assays to determine selectivity and potential liabilities.

G cluster_0 Phase 1: Primary Screening (Activity) cluster_1 Phase 2: Secondary Screening (Selectivity & Safety) cluster_2 Decision Point Primary_Cytotoxicity Cytotoxicity Screen (e.g., MTT vs. LDH) Decision Advance, Optimize, or Terminate? Primary_Cytotoxicity->Decision Primary_Functional Functional Screen (e.g., GPCR/Ion Channel Activity) Primary_Functional->Decision hERG hERG Cardiotoxicity Enzyme_Inhibition Metabolic Enzyme Inhibition (e.g., CYP450 Panel) Selectivity Target Selectivity Panel Decision->hERG If Active Decision->Enzyme_Inhibition If Active Decision->Selectivity If Active BDP_X Novel Compound (BDP-X) BDP_X->Primary_Cytotoxicity BDP_X->Primary_Functional

Phase 1: Primary Screening - A Comparative Analysis of Foundational Assays

The primary screen is the first test of our dual hypothesis. We need to efficiently determine if BDP-X has any biological effect in our areas of interest: cytotoxicity against cancer cells and/or modulation of CNS-relevant pathways.

Comparison 1: Assessing Cytotoxicity in a Neuroblastoma Cell Line (SH-SY5Y)

To test our anticancer hypothesis, we will assess the general cytotoxicity of BDP-X. The choice of assay here is critical, as different methods measure different cellular endpoints. We will compare two of the most common methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[7][8][9]

The Causality Behind the Choice:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial reductases in metabolically active cells to form purple formazan crystals.[7][10] A decrease in signal implies a reduction in viable, metabolizing cells. Its advantage is its high throughput and sensitivity. However, it can be confounded by compounds that affect cellular metabolism without inducing cell death.[10]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of late apoptosis or necrosis).[8] It directly measures cell death due to membrane lysis. Its advantage is that it is a direct measure of cytotoxicity. A limitation is that it may not detect cytostatic effects (inhibition of proliferation without cell death).[8]

By running these assays in parallel, we create a self-validating system. If BDP-X shows a potent effect in the MTT assay but a weak effect in the LDH assay, it suggests the compound may be cytostatic rather than cytotoxic, or that it interferes with cellular metabolism—a critical distinction for mechanism-of-action studies.

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x concentration series of BDP-X (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the BDP-X dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Solubilization: Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

  • Incubation: Incubate for 48 hours.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing lactate, NAD+, and diaphorase) from a commercial kit to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control of fully lysed cells to determine maximum LDH release. Calculate cytotoxicity as a percentage of this maximum control.

CompoundAssay TypeEndpointIC₅₀ / EC₅₀ (µM)Interpretation
BDP-X MTTMetabolic Activity5.2Potent reduction in metabolic activity.
BDP-X LDHMembrane Lysis45.8Weak induction of membrane damage.
Staurosporine MTTMetabolic Activity0.8Potent positive control.
Staurosporine LDHMembrane Lysis1.1Potent positive control.

This data suggests BDP-X is likely cytostatic or affects mitochondrial function at lower concentrations, a hypothesis that warrants further investigation.

Comparison 2: Functional Assessment of CNS-Relevant Receptors

To test our CNS hypothesis, we need an assay that can detect modulation of receptor activity. G-protein coupled receptors (GPCRs) and ion channels are primary targets for CNS drugs.[12][13] We will use a functional, cell-based cAMP assay as a robust, high-throughput method to screen for GPCR modulation.

The Causality Behind the Choice:

  • cAMP (cyclic adenosine monophosphate) Assays: Many GPCRs signal through the modulation of the intracellular second messenger cAMP.[13] Assays that measure changes in cAMP levels provide a direct functional readout of receptor activation (e.g., via Gs) or inhibition (e.g., via Gi). We will use a commercially available bioluminescent assay for its high sensitivity and wide dynamic range. This approach is more biologically relevant than a simple ligand-binding assay because it measures a functional cellular response.[14]

  • Cell Line: Use a cell line stably expressing a CNS-relevant Gi-coupled receptor (e.g., the Dopamine D2 receptor).

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response of BDP-X for 15-30 minutes.

  • Receptor Activation: Add a known agonist for the receptor (e.g., Quinpirole for D2) at its EC₈₀ concentration in the presence of BDP-X to test for antagonistic activity. To test for agonistic activity, add BDP-X alone.

  • Cell Lysis & cAMP Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the Kinase-Glo® Reagent. This detects the amount of ATP remaining after the PKA enzyme (activated by cAMP) has used a portion of it.

  • Readout: Measure luminescence on a plate reader. A lower luminescent signal corresponds to a higher cAMP concentration.

  • Analysis: Plot dose-response curves to determine if BDP-X acts as an agonist, antagonist, or has no effect on the receptor.

Phase 2: Secondary Screening - Assessing Safety and Selectivity

A "hit" from the primary screen is only the beginning. Secondary assays are essential to build a safety and selectivity profile.

Assay Focus 1: hERG Channel Inhibition for Cardiotoxicity Assessment

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15][16] Therefore, early assessment of hERG inhibition is a regulatory expectation and a critical step in drug development.[17][18]

G BDP_X BDP-X hERG hERG K+ Channel BDP_X->hERG Inhibits Long_QT Long QT Syndrome (Arrhythmia Risk) BDP_X->Long_QT Ion_Flow K+ Ion Efflux hERG->Ion_Flow Mediates Repolarization Cardiac Action Potential Repolarization Ion_Flow->Repolarization Drives QT_Interval Normal QT Interval Repolarization->QT_Interval

Methodology: Automated Patch Clamp Electrophysiology The gold standard for assessing hERG liability is patch-clamp electrophysiology, which directly measures the flow of ions through the channel. Automated patch-clamp systems offer the throughput required for screening.

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Procedure: Cells are captured on a planar substrate containing a micro-aperture. A seal is formed, and the cell membrane within the aperture is ruptured to achieve whole-cell configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

  • Compound Application: BDP-X is applied at multiple concentrations, and the hERG current is measured before and after application.

  • Analysis: The percentage of channel inhibition is calculated for each concentration to determine an IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential liability.

The Pillar of Trustworthiness: A Unified Framework for Assay Validation

For any of the above assays to be trustworthy, they must be validated to ensure they are suitable for their intended purpose.[19] The principles laid out by the International Council for Harmonisation (ICH) in their Q2(R1) guideline provide an authoritative framework.[19][20][21]

Key Validation Parameters for In Vitro Assays

ParameterQuestion AnsweredHow to AssessAcceptance Criteria (Example)
Accuracy How close is the measured value to the true value?Spike-recovery studies using a known concentration of a reference standard.Recovery between 80-120% of the true value.[19]
Precision How close are repeated measurements to each other?Intra-assay (repeatability) and inter-assay (reproducibility) analysis of replicate samples.Coefficient of Variation (CV) < 15-20%.
Specificity Does the assay detect only the analyte of interest?Test for interference from other components in the matrix (e.g., other compounds, cell media).Signal from blank samples should be < 20% of the lower limit of quantification.
Linearity & Range Over what concentration range is the signal proportional to the analyte amount?Analyze a minimum of 5 concentrations across the expected range.[19]Regression analysis should yield a correlation coefficient (r²) > 0.99.
Robustness Is the assay affected by small, deliberate changes in method parameters?Vary parameters like incubation time, temperature, or reagent concentration and observe the impact on results.Results should remain within the precision limits of the assay.
Limit of Detection (LOD) & Quantification (LOQ) What are the lowest concentrations that can be reliably detected and quantified?Determined based on the signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ).Must be sensitive enough for the intended purpose of the assay.

This validation process transforms an assay from a qualitative observation into a quantitative, reliable tool for decision-making.[22]

Conclusion: Integrating Data for Informed Decisions

The validation of novel benzodioxepine derivatives requires a multi-faceted, comparative approach to in vitro testing. By strategically comparing assays that measure different biological endpoints (e.g., metabolic activity vs. membrane integrity), we gain deeper insights into the compound's mechanism of action. By layering primary activity screens with secondary safety and selectivity assays, we build a comprehensive profile that highlights both the potential and the liabilities of a candidate molecule. Finally, by grounding every assay in the rigorous principles of validation outlined by regulatory bodies, we ensure that our data is trustworthy, reproducible, and forms a solid foundation for the long and arduous path of drug development.

References

  • Kłopotowska, D., Szymanowska, A., & Krzymiński, K. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • De Luca, L., & Fianco, G. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Peng, Y., Zhu, Z., Ke, J., Ruiying, J., Yaping, W., Dan, H., Wang, R., & Zhou, Y. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Biotek Instruments. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Wei, J., Liu, Y., & Zhang, X. (2022). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Ghiasi, N., & Bhansali, R. K. (2024). Benzodiazepines. StatPearls. Available at: [Link]

  • Borys, K. M., & E-M., S. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Schmid, C. L., & Bohn, L. M. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • Creative Biolabs. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Available at: [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Apparatus, material and reagents: Guidance Document on Good In Vitro Method Practices (GIVIMP). Available at: [Link]

  • Journal of Chemical Information and Modeling. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability from MTT assay and cytotoxicity results from LDH assay... Available at: [Link]

  • Lippincott NursingCenter. (2022). Benzodiazepines – How Do They Work?. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available at: [Link]

  • Bioanalysis Zone. (n.d.). FDA releases draft of bioanalytical method validation. Available at: [Link]

  • Frontiers. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Available at: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • PubMed. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • PubMed. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Available at: [Link]

  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Available at: [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Available at: [Link]

  • Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. YouTube. Available at: [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Available at: [Link]

  • Acta Pharmacologica Sinica. (n.d.). Recent progress in assays for GPCR drug discovery. Available at: [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Available at: [Link]

  • ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of the Biaryl Motif

Biaryl scaffolds, characterized by two directly connected aromatic rings, are privileged structures in medicinal chemistry and materials science. Their prevalence is notable in numerous top-selling drugs, where they often serve as key pharmacophoric elements responsible for biological activity.[1] The synthetic accessibility of biaryls, largely driven by powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, has cemented their role as a cornerstone in modern drug discovery.[1][2][3]

However, the seemingly simple C-C single bond connecting the two aryl rings presents a profound and often underestimated analytical challenge: atropisomerism . This phenomenon arises from hindered rotation (torsion) around the aryl-aryl bond, which, if the barrier to rotation is sufficiently high, gives rise to stable, non-interconverting stereoisomers known as atropisomers.[4][5][6] These atropisomers are non-superimposable mirror images (enantiomers) or diastereomers and can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[7][8]

Consequently, the rigorous characterization of a biaryl compound is not merely a matter of confirming its chemical formula and connectivity. It demands a sophisticated, multi-technique approach to define its three-dimensional structure, assess its conformational stability, and quantify its stereochemical purity. This guide provides an in-depth comparison of the essential analytical techniques required for this task, offering field-proven insights into their application, causality, and interpretation.

The Central Question: Conformational Stability and Atropisomerism

The defining characteristic of a chiral biaryl is the energy barrier to rotation around the central bond. This barrier dictates whether the compound exists as a pair of rapidly interconverting conformers or as separable, stereochemically stable atropisomers. A rotational energy barrier of approximately 20-23 kcal/mol is often cited as the threshold above which atropisomers can be isolated at room temperature.[5]

Understanding this stability is critical in a regulatory and drug development context. LaPlante's classification system provides a practical framework based on the half-life (t₁/₂) of racemization at 37 °C[8]:

  • Class 1 (t₁/₂ < 60 s): Rapidly interconverting. Generally treated as achiral.

  • Class 2 (60 s < t₁/₂ < 4.5 years): Intermediate stability. These "lurking menaces" pose a significant development challenge as they may racemize on a timescale relevant to manufacturing, storage, or physiological conditions.[5]

  • Class 3 (t₁/₂ > 4.5 years): Configurationally stable. Can be developed as single enantiomers.

A comprehensive analytical strategy must therefore not only identify the presence of atropisomers but also quantify their rate of interconversion.

An Integrated Analytical Workflow for Biaryl Characterization

The complete characterization of a novel biaryl compound is a multi-step process. No single technique can provide all the necessary information. The logical flow involves confirming the fundamental structure, investigating its dynamic and stereochemical properties, and finally, developing methods for separation and quantification.

G cluster_0 Primary Structural Confirmation cluster_1 Stereochemical & Dynamic Analysis cluster_2 Separation & Purity Assessment NMR_MS NMR & Mass Spectrometry (Connectivity, Molecular Weight) VT_NMR Variable Temperature NMR (Rotational Barrier, ΔG‡) NMR_MS->VT_NMR Is structure correct? X_Ray X-Ray Crystallography (Absolute Stereochemistry, Solid-State Conformation) Chiral_HPLC Chiral HPLC (Enantiomeric Purity (%ee), Preparative Separation) X_Ray->Chiral_HPLC Is it chiral? VT_NMR->X_Ray Is rotation hindered? Comp_Chem Computational Modeling (Predicted Barrier & Conformation) VT_NMR->Comp_Chem Corroborate ΔG‡ VT_NMR->Chiral_HPLC Are isomers stable?

Caption: A logical workflow for the comprehensive characterization of biaryl compounds.

Core Analytical Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and solution-state conformation of biaryl compounds.

  • Expertise & Experience: Beyond simple ¹H and ¹³C spectra for confirming the basic carbon skeleton, the true power of NMR lies in advanced experiments. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is indispensable for probing the spatial relationship between the two aryl rings. Cross-peaks between protons on different rings provide direct evidence of their proximity, which is a function of the torsional or dihedral angle. The absence or presence of specific NOEs can often allow for a definitive assignment of the major solution-state conformation.

  • Trustworthiness (Self-Validation): The most critical application for biaryls is Variable Temperature (VT) NMR. By monitoring the coalescence of signals from the two distinct atropisomeric environments as the temperature is raised, one can directly measure the kinetics of bond rotation. This allows for the experimental determination of the Gibbs free energy of activation (ΔG‡) for racemization, providing a quantitative measure of stereochemical stability.[4] This is a self-validating system; the observation of distinct signals for each atropisomer at low temperature that broaden and merge into a single averaged signal at high temperature is definitive proof of a dynamic process on the NMR timescale.

  • Sample Preparation: Dissolve an accurately weighed sample of the biaryl compound in a suitable deuterated solvent (e.g., toluene-d₈, DMSO-d₆) that has a high boiling point to allow for a wide temperature range. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time (~5-10 mg/mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify well-resolved proton signals that are chemically non-equivalent in the two atropisomers but would be equivalent upon rapid rotation. Protons ortho to the linking bond are often ideal.

  • Low-Temperature Analysis: Cool the sample in the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Continue until the signals for the two atropisomers are sharp and well-resolved (the slow-exchange regime).

  • High-Temperature Analysis: Carefully increase the temperature in increments of 5-10 K. At each step, allow for equilibration and acquire a spectrum. Note the temperature at which the two distinct peaks just merge into a single broad peak. This is the coalescence temperature (Tc) .

  • Calculation of Rotational Barrier: Use the Eyring equation to calculate the free energy of activation (ΔG‡) at the coalescence temperature. A simplified form for a two-site, uncoupled exchange is:

    • kc = (πΔν) / √2

    • ΔG‡ = R * Tc * [ln(Tc / kc) + ln(kB / h)]

    • Where:

      • kc = rate constant at coalescence

      • Δν = frequency difference (in Hz) of the two peaks in the slow-exchange regime

      • Tc = coalescence temperature (in Kelvin)

      • R = gas constant, kB = Boltzmann constant, h = Planck's constant

Single-Crystal X-ray Crystallography

This technique provides the unambiguous, solid-state structure of a molecule, serving as the "gold standard" for determining absolute stereochemistry.

  • Expertise & Experience: For atropisomers, X-ray crystallography is the only method that can definitively determine the absolute configuration (Ra vs. Sa or P vs. M) of a single enantiomer, provided a suitable crystal containing a heavy atom is available for anomalous dispersion analysis. It also provides a precise measurement of the biaryl dihedral angle in the solid state. However, it is crucial to recognize that crystal packing forces can influence this angle, and the solid-state conformation may not be the most populated or lowest-energy conformation in solution.[1] Therefore, crystallographic data should always be interpreted in conjunction with solution-state data (e.g., NMR).

  • Trustworthiness (Self-Validation): The output of a successful X-ray diffraction experiment is a complete 3D molecular model with high precision. The quality of the structure is internally validated by statistical metrics such as the R-factor. The primary challenge is not in the data's validity but in obtaining a high-quality single crystal suitable for diffraction, which can be a significant bottleneck.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for the separation of atropisomers and the determination of enantiomeric purity (enantiomeric excess, %ee).

  • Expertise & Experience: The key to a successful chiral separation is the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[10][11] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) dramatically influences the separation by altering the interactions between the analyte and the CSP. The causality is based on establishing a transient diastereomeric complex between the atropisomers and the chiral selector of the CSP; the difference in the stability of these two complexes leads to different retention times and thus, separation.

  • Trustworthiness (Self-Validation): A well-developed chiral HPLC method is inherently self-validating. A racemic sample should produce two well-resolved peaks of equal area. Spiking a sample with a small amount of a previously isolated enantiomer should result in a proportional increase in the area of only one of the two peaks, confirming peak identity. The method's robustness can be further assessed by slightly varying parameters like flow rate and mobile phase composition.

  • Column Selection: Begin with a set of complementary CSPs. A standard screening set includes columns based on derivatized cellulose and amylose (e.g., Chiralpak IA, IB, IC, etc.).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic biaryl in a suitable solvent (e.g., ethanol).

    • Start with a primary mobile phase of Hexane/Isopropanol (90/10 v/v).

    • If no separation is observed, screen other alcohol modifiers like ethanol or n-butanol.

    • If partial separation is seen, optimize the ratio of hexane to alcohol. Reducing the alcohol percentage generally increases retention and may improve resolution.

  • Mobile Phase Screening (Reversed Phase):

    • Screen the same columns with mobile phases such as Acetonitrile/Water or Methanol/Water, often with an additive like 0.1% formic acid or diethylamine, depending on the analyte's properties (acidic or basic).

  • Method Optimization: Once a promising "hit" (a column/mobile phase combination that shows at least partial separation) is identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Computational Methods

In silico techniques, particularly Density Functional Theory (DFT), are predictive tools that complement experimental data.

  • Expertise & Experience: Computational modeling is used to calculate the torsional energy profile by systematically rotating one aryl ring relative to the other.[1] This allows for the theoretical prediction of the rotational energy barrier (ΔG‡), the dihedral angle of the lowest energy conformer, and the identification of transition states.[12] This is invaluable for a priori assessment of whether a newly designed biaryl is likely to be atropisomeric, guiding synthetic efforts. These calculations can also predict NMR chemical shifts, which can aid in the interpretation of complex experimental spectra.[13]

  • Trustworthiness (Self-Validation): The validity of a computational model rests on its ability to accurately reproduce experimental data. A model is considered trustworthy if its predicted rotational barrier is in close agreement with the value determined by VT-NMR, and its predicted low-energy conformation is consistent with NOE data and/or X-ray crystal structures. Discrepancies between computational and experimental results can themselves be insightful, pointing towards specific solvent effects or other phenomena not included in the gas-phase calculation.

Quantitative Data Summary: Technique Comparison

FeatureNMR SpectroscopyX-Ray CrystallographyChiral HPLCComputational Modeling
Primary Information Connectivity, Solution Conformation, Rotational Barrier (ΔG‡)Absolute Configuration, Solid-State Conformation, Dihedral AngleEnantiomeric Purity (%ee), Enantiomer SeparationPredicted Conformation, Predicted Rotational Barrier
Sample Requirement ~1-10 mgSingle Crystal (<1 mm)Micrograms (analytical) to Grams (preparative)N/A
Nature of Analysis Non-destructiveNon-destructiveNon-destructive (analyte can be recovered)N/A
Key Strength Provides dynamic information (kinetics of rotation)Unambiguous 3D structureGold standard for quantifying enantiomeric purityPredictive power to guide experiments
Key Limitation Indirect stereochemical info; complex spectraRequires high-quality single crystal; solid-state biasRequires method development; no structural infoRequires experimental validation; can be computationally intensive

Conclusion: A Synergistic and Indispensable Approach

  • NMR and Mass Spectrometry lay the foundation by confirming the molecule's identity and connectivity.

  • Variable Temperature NMR directly probes the dynamic nature of the biaryl bond, providing the critical quantitative data on stereochemical stability.

  • Chiral HPLC is the ultimate arbiter of stereochemical purity and the primary tool for isolating the individual atropisomers.

  • X-ray Crystallography , when achievable, offers the definitive answer on absolute stereochemistry in the solid state.

  • Computational Modeling acts as a powerful predictive and interpretive tool that guides and validates the entire experimental workflow.

For the researcher in drug development, mastering the application and interplay of these techniques is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and intellectual property of novel biaryl-containing therapeutic agents.

References

  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 9(10), 4600–4609. [Link]

  • Clayden, J., & Pink, J. H. (1998). Atropisomerism. Angewandte Chemie International Edition, 37(13-14), 1937-1939. (Note: A representative review on the topic. The provided search result is a presentation slide deck referencing key literature by Clayden and others). [Link]

  • Sainsbury, M. (1980). The synthesis of biaryls. Tetrahedron, 36(23), 3327-3359. (Note: A classic review on biaryl synthesis, referenced in the provided search results).
  • Aroulanda, C., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances, 5(101), 83229-83239. [Link]

  • Gomberg, M., & Bachmann, W. E. (1924). THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. Journal of the American Chemical Society, 46(10), 2339-2343. [Link]

  • Foloppe, N., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. [Link]

  • Zhang, Y., et al. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry, 33(10), 1898–1906. [Link]

  • Friesner, R. A., et al. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics, 20(8), 4115-4125. [Link]

  • Wencel-Delord, J., et al. (2023). Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules. Nature Portfolio Research Communities. [Link]

  • Scientific Diagram showing examples of biaryl structure applications. ResearchGate. [Link]

  • Atropisomer. Wikipedia. [Link]

  • Spudeit, D. A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A, 1363, 132-139. [Link]

  • LaPlante, S. R., et al. (2011). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. Organic Letters, 13(21), 5862–5865. [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Journal of the Royal Society Interface, 18(182), 20210432. [Link]

  • LaPlante, S. R., et al. (2013). Atropisomerism in medicinal chemistry: challenges and opportunities. Journal of Medicinal Chemistry, 56(4), 1257–1271. [Link]

  • Bringmann, G., et al. (2011). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Angewandte Chemie International Edition, 50(17), 3864-3881. [Link]

  • Welch, C. J., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted ¹⁹F NMR Spectroscopy. ACS Omega, 7(36), 32441–32445. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2919–2933. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 52(14), 3070-3073. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. ResearchGate. [Link]

  • Clore, G. M. (2011). An Introduction to Biological NMR Spectroscopy. Journal of Magnetic Resonance, 213(1), 1-13. [Link]

  • Dube, H., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 58(30), 10036-10045. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Lambert, T. H., et al. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(44), 10333-10338. [Link]

  • Aroulanda, C., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. ResearchGate. [Link]

  • Daugulis, O., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13, 3989. [Link]

  • Robbins, N., et al. (2018). In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. ResearchGate. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5824. [Link]

  • Wang, Z., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15993–16003. [Link]

  • PDB-101. (2021, July 13). Methods for Determining Atomic Structures: NMR Spectroscopy. YouTube. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the successful application of our products but also the safety of the researchers who use them and the protection of our environment. The proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, moving beyond simple instructions to explain the scientific reasoning behind each procedural step.

The core principle of this guide is the unambiguous classification of this compound as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems (i.e., down the drain) or in standard solid waste trash. [1][2][3] Such actions violate regulatory standards and pose a significant threat to environmental and public health.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step of the waste management process, from selecting appropriate personal protective equipment (PPE) to choosing the correct waste stream.

Based on GHS (Globally Harmonized System) classifications for this compound, it is identified as a hazardous substance.[4] The primary hazards are outlined in the table below.

Property Identifier / Classification Source
Chemical Name This compound-
CAS Number 67869-90-3[4]
Molecular Formula C₁₀H₁₀O₃[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]

The causality for stringent disposal is clear: the irritant nature of this compound means its release can cause harm to personnel through direct contact and poses a threat to aquatic ecosystems if it enters waterways.[5] Therefore, all waste streams containing this chemical, including rinsate and contaminated materials, must be captured and managed as hazardous waste.

Immediate Actions & Spill Management

Accidents can occur even in the most diligent laboratories. An effective spill response plan is a non-negotiable component of chemical safety.

Protocol for Spill Cleanup:

  • Ensure Immediate Safety: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated to disperse any vapors.[6][7]

  • Don Appropriate PPE: At a minimum, this includes:

    • Chemical-resistant gloves (Nitrile rubber is a common choice, but consult a glove compatibility chart).[6][8]

    • Chemical safety goggles or a face shield to protect against splashes.[8][9]

    • A lab coat.

  • Contain the Spill: For liquid spills, cover with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a universal binder.[7] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently sweep up the material to avoid creating dust.[8][9]

  • Collect Spill Debris: Carefully scoop the absorbed material and/or solid chemical into a sturdy, sealable container.[7][8] A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the Waste: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Spill debris with absorbent").

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials used are also considered hazardous waste and must be placed in the same labeled container.

  • Dispose: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[10]

Standard Operating Procedure for Waste Collection & Disposal

This section outlines the routine, systematic process for collecting and disposing of waste generated from experimental use of this compound.

Step 1: Waste Characterization & Segregation

  • Characterize: This compound is a non-halogenated aromatic aldehyde. Your waste stream should be labeled as such.

  • Segregate: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

    • DO NOT mix this waste with strong acids, bases, or oxidizing agents.[1] Aldehydes can react exothermically with these substances.

    • Collect this waste in a container designated for non-halogenated organic waste. Mixing with halogenated solvents can significantly increase disposal costs and complicate the disposal process.

Step 2: Container Selection & Labeling

  • Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, screw-top lid.[11][12] Plastic (HDPE) or glass containers are generally appropriate.[10] Never use food-grade containers.[12]

  • Headroom: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11][12]

  • Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name(s) of the contents.

    • The approximate percentages of each component.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

    • The name of the principal investigator (PI) or laboratory contact.

    • The date accumulation started.

Step 3: Accumulation & Storage

  • All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The container must be kept closed at all times, except when actively adding waste.[3][10][11] This is a common regulatory violation and is critical for preventing the release of vapors.

  • Store liquid waste containers within a secondary containment bin to capture any potential leaks.[3]

Step 4: Final Disposal Pathway

  • The designated and final disposal route for this chemical is through your institution's EHS department or a licensed hazardous waste management contractor.[13]

  • When the waste container is full (or within institutional time limits, often 6 months[13]), submit a request for waste pickup.

  • The anticipated final disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process ensures the complete destruction of the hazardous compound.

Disposal of Contaminated Materials & Empty Containers

Any item that comes into direct contact with this compound is considered hazardous waste.

  • Disposable Labware & PPE: Contaminated gloves, weigh boats, pipette tips, and wipes must be collected in a sealed bag or container, labeled as hazardous waste with the chemical name, and disposed of through EHS.

  • Non-Disposable Glassware: Glassware should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., acetone or ethanol). This initial rinsate is hazardous and must be collected in the appropriate non-halogenated organic waste container. A subsequent wash with soap and water can then be performed.

  • Empty Reagent Bottles: A reagent bottle is not considered "empty" until it has been triple-rinsed.[13]

    • Empty the container thoroughly, ensuring only a de minimis amount of residue remains.[13]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone).

    • Crucially, collect all three rinses as hazardous waste in your non-halogenated organic waste stream.[13]

    • Once triple-rinsed, the original label must be completely removed or defaced.[13][15]

    • The rinsed and defaced container can now be disposed of in the appropriate glass recycling or solid waste stream, per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste related to this compound.

DisposalWorkflow cluster_characterize Step 1: Characterize & Segregate cluster_contain Step 2: Contain & Label cluster_store Step 3: Store cluster_dispose Step 4: Dispose start Material is designated as waste (e.g., expired chemical, reaction byproduct, contaminated item, rinsate) is_neat Is it the neat compound or a concentrated solution? start->is_neat is_contaminated Is it contaminated labware (gloves, tips, glassware)? start->is_contaminated is_rinsate Is it empty container rinsate? start->is_rinsate collect_liquid Collect in a designated, compatible NON-HALOGENATED LIQUID waste container. is_neat->collect_liquid collect_solid Collect in a designated, compatible SOLID waste container. is_contaminated->collect_solid is_rinsate->collect_liquid label_waste Ensure container is properly labeled: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date collect_liquid->label_waste collect_solid->label_waste store_saa Keep container closed. Store in Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_saa request_pickup When container is full or reaches age limit, request pickup from Institutional EHS. store_saa->request_pickup final_disposal EHS transports to a licensed TSDF for final disposal (e.g., Incineration). request_pickup->final_disposal

Caption: Decision workflow for proper disposal of this compound waste.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2022). Benzaldehyde - SAFETY DATA SHEET. [Link]

  • Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde ROTI®STAR Primary Standard. [Link]

  • Carl ROTH GmbH + Co KG. (2022). Safety Data Sheet: Benzaldehyde ≥99,5 %, for synthesis. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • AA Blocks. (2023). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. [Link]

  • ETH Zürich. (2022). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

Sources

A-Scientist's Guide to Safe Handling: Personal Protective Equipment for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Core Safety Directives

This document provides crucial safety protocols for handling 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde. As this is a research chemical, comprehensive toxicological data is not available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The primary principle is the stringent avoidance of all direct physical contact and the generation of dust or aerosols.

Minimum Required PPE:

  • Gloves: Nitrile gloves (double-gloving recommended).

  • Eye Protection: Chemical safety goggles.

  • Body Protection: Fully-buttoned laboratory coat.

Work Zone: All manipulations must be performed within a certified chemical fume hood.

Hazard Assessment by Structural Analogy

In the absence of specific toxicological data for this compound, a risk assessment must be conducted based on its constituent chemical moieties: the benzaldehyde group and the 1,5-benzodioxepin ring system. This approach is a cornerstone of laboratory safety for new chemical entities.[1][2][3]

The Benzaldehyde Moiety: Known Hazards

Benzaldehyde, the simplest aromatic aldehyde, provides a baseline for potential hazards. It is classified as:

  • Harmful if swallowed or inhaled.[4][5]

  • A cause of serious eye irritation and skin irritation.[4][6]

  • An irritant to the respiratory tract.[7][8]

  • Combustible, with vapors that can form explosive mixtures with air.[5][9]

Given these known risks, it is prudent to assume that this compound poses similar, if not greater, irritant and toxic properties.

The 1,5-Benzodioxepin Moiety: Potential Hazards

The 1,5-benzodioxepin structure is a cyclic ether. While many ethers are relatively inert, they can pose specific risks:

  • Stability: Some cyclic ethers can be sensitive to air and light.[7] Safety data for a related compound, 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, indicates stability under recommended storage conditions but notes it is air sensitive.[10]

  • Peroxide Formation: Although less common than with other ethers like THF or diethyl ether, the potential for peroxide formation over time, especially if improperly stored, cannot be entirely dismissed. Peroxides can be explosive.[11] Therefore, containers should be dated upon receipt and opening.[11]

Physical Form and Inhalation Risk

Assuming the compound is a solid (typical for a molecule of this size and structure), the primary route of exposure during handling will be the inhalation of fine dust particles. Powders can be easily aerosolized, especially during weighing and transfer operations. This makes containment measures paramount.[12]

Summary of Assumed Hazards

The following table summarizes the hazards assumed for this compound, based on structural analogy.

Hazard TypeBasis of AssumptionPotential Effect
Acute ToxicityBenzaldehyde moietyHarmful if swallowed or inhaled.[4]
Skin Irritation/CorrosionBenzaldehyde moietyCauses skin irritation.[4]
Eye Damage/IrritationBenzaldehyde moietyCauses serious eye irritation.[4][6]
Respiratory IrritationBenzaldehyde moietyMay cause respiratory tract irritation.[7]
Inhalation HazardSolid, powder formInhalation of dust can lead to systemic exposure.
Chemical StabilityBenzodioxepin moietyPotential for air sensitivity.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory operation being performed. The principle of "As Low As Reasonably Practicable" (ALARP) exposure must be applied at all times.

Engineering Controls: The First Line of Defense

Before considering PPE, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All procedures, including weighing, transfer, and dissolution, must be conducted inside a properly functioning chemical fume hood to prevent the escape of dust and vapors into the laboratory environment.[4][5]

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient environment.[9]

PPE for Routine Handling (Weighing, Transfers)

These operations carry the highest risk of generating airborne particulates.

  • Hand Protection: Wear two pairs of nitrile gloves. This practice, known as double-gloving, provides an extra layer of protection against tears and contamination. Should the outer glove become contaminated, it can be removed without exposing the skin.[10][13] Gloves must be inspected for tears or holes before use.[10][13]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[10][13] A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Respiratory Protection: While working in a fume hood should provide adequate protection, if there is any suspicion of hood malfunction or a potential for high dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[4]

  • Body Protection: A clean, fully-buttoned laboratory coat is required to protect skin and clothing.[7]

PPE for Solution Preparation and Reactions

When the compound is in solution, the risk of dust inhalation is reduced, but the risk of splashes remains.

  • Hand Protection: Double-gloving with nitrile gloves remains the standard. If working with solvents that have a high permeation rate for nitrile, consult a glove compatibility chart to select a more resistant material (e.g., neoprene).[4]

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Body Protection: A laboratory coat must be worn.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling the Compound start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood weighing Does the task involve handling solid/powder? fume_hood->weighing Yes stop Do NOT Proceed. Work only in a fume hood. fume_hood->stop No solution Is the compound in solution? weighing->solution No ppe_high Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Consider Respirator weighing->ppe_high Yes ppe_medium Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_medium Yes

Caption: PPE selection workflow based on the task being performed.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid any actions that could create dust, such as tapping or scraping vigorously.

  • Dissolution: If preparing a solution, add the solid to the solvent in a suitable flask. Cap the flask immediately and mix gently until dissolved.

  • Clean-up: Clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone). Dispose of the cloth as solid chemical waste.

  • Doff PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves, goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water.[4][14]

Spill and Emergency Procedures
  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, carefully wipe it up with a damp cloth and place it in a sealed container for hazardous waste disposal.

  • Major Spill: In case of a larger spill, evacuate the area and alert laboratory safety personnel immediately. Prevent others from entering the contaminated area.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][15]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.[16]

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste.[11][15] Neutralizing agents for aldehydes may be available for specific waste streams, but their use should be validated for this specific compound.[17] Never dispose of this chemical down the drain.[7][16]

This diagram outlines the logical flow for waste management.

Waste_Disposal_Workflow Waste Disposal Workflow start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Gloves, Weigh Boats, Contaminated Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Reaction Mixtures) waste_type->liquid_waste Liquid collect_solid Collect in a labeled 'Solid Hazardous Waste' container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed 'Liquid Hazardous Waste' container. liquid_waste->collect_liquid disposal Arrange for disposal via Environmental Health & Safety (EHS) in accordance with institutional regulations. collect_solid->disposal collect_liquid->disposal

Caption: Logical workflow for the segregation and disposal of waste.

References

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG. (2021). Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. (2020). Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. (2020). Available at: [Link]

  • Safety data sheet: Benzaldehyde-DNPH. CPAChem. (2022). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA requirements are set by statute, standards and regulations. Occupational Safety and Health Administration (OSHA). (2014). Available at: [Link]

  • 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6. Fragrance Material Safety Assessment Center. (2024). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Requirement for Unknown Acute Toxicity Statement. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • 7-tert-butyl-1,5-benzodioxepin-3(4h)-one Safety Data Sheets(SDS). LookChem. Available at: [Link]

  • Benzaldehyde Safety Data Sheet. Chemstock. Available at: [Link]

  • Aldex® - Aldehyde Disposal Made Easy. Aldex. Available at: [Link]

  • Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Material Safety Data Sheet - Benzaldehyde. Cole-Parmer. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.